3-(2,2-Dimethyl-propionylamino)-isonicotinic acid
Description
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Properties
IUPAC Name |
3-(2,2-dimethylpropanoylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-6-12-5-4-7(8)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUJFYBFOLWZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522671 | |
| Record name | 3-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-91-8 | |
| Record name | 3-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Novel Isonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isonicotinic acid scaffold, a pyridine ring substituted with a carboxyl group at the 4-position, represents a cornerstone in medicinal chemistry. Its derivatives have yielded critical therapies, most notably the anti-tuberculosis agent isoniazid. However, the therapeutic potential of this versatile pharmacophore extends far beyond infectious diseases, with novel derivatives continually emerging as promising candidates for a spectrum of conditions, including cancer and inflammatory disorders.[1][2][3] Understanding the precise mechanism of action (MoA) of these new chemical entities is paramount for their successful translation from the laboratory to the clinic. This guide provides a comprehensive, technically-focused framework for researchers to systematically investigate and elucidate the MoA of novel isonicotinic acid derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and emphasize the integration of orthogonal approaches to build a robust and compelling mechanistic narrative.
Introduction: The Enduring Legacy and Expanding Horizons of Isonicotinic Acid Derivatives
Isonicotinic acid and its derivatives are a class of heterocyclic organic compounds that have long been a focal point of pharmaceutical research.[1][4] The most renowned derivative, isoniazid, functions as a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5] This well-defined MoA has served as a paradigm in drug discovery.
Recent research has unveiled a broader therapeutic landscape for isonicotinic acid derivatives, with novel compounds demonstrating potent anti-inflammatory, anticancer, and other pharmacological activities.[2][3] For instance, certain derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways, while others are being explored as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), carbonic anhydrases (CAs), histone deacetylases (HDACs), and various protein kinases implicated in cancer.[1][4][6][7][8][9][10][11] This diversification of biological targets necessitates a sophisticated and multi-faceted approach to MoA studies. This guide will equip researchers with the strategic thinking and practical methodologies to navigate this complex process.
The Strategic Imperative: A Phased Approach to Mechanism of Action Elucidation
A successful MoA investigation is not a linear path but an iterative process of hypothesis generation, testing, and refinement. We advocate for a phased approach that begins with broad, unbiased screening to identify potential targets and progressively narrows down to specific molecular interactions and cellular consequences.
Caption: A phased workflow for elucidating the mechanism of action.
Phase 1: Casting a Wide Net - Unbiased Target Identification
The initial step in understanding the MoA of a novel compound is to identify its molecular target(s). Phenotypic screening, where the effect of a compound on cellular or organismal behavior is observed, often precedes target identification. Once a desired phenotype is confirmed, unbiased, hypothesis-free methods are employed to pinpoint the interacting proteins.
Drug Affinity Responsive Target Stability (DARTS)
Causality: The principle behind DARTS is that the binding of a small molecule to a protein can stabilize the protein's structure, making it less susceptible to proteolysis.[12][13][14] This method is advantageous as it does not require modification of the compound, thus preserving its native bioactivity.[13]
Protocol: DARTS Assay
-
Lysate Preparation:
-
Culture cells of interest to approximately 80% confluency.
-
Harvest the cells, wash with ice-cold PBS, and pellet by centrifugation.[12][13]
-
Lyse the cells in a suitable buffer (e.g., M-PER or RIPA buffer) on ice.[13]
-
Clarify the lysate by centrifugation to remove cellular debris.[13]
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Compound Incubation:
-
Aliquot the cell lysate into separate tubes.
-
Add the novel isonicotinic acid derivative to the experimental tubes at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate on ice to allow for binding.[15]
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to each tube.[15] The choice of protease and its concentration may require optimization.
-
Incubate at room temperature for a defined period (e.g., 20 minutes) to allow for digestion.[15]
-
Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases).[15]
-
-
Analysis:
-
Analyze the digested lysates by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or silver staining.
-
Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control. These represent potential target proteins.
-
Excise the bands of interest and identify the proteins by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA)
Causality: CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[16][17][18] This method allows for the assessment of target engagement in a cellular context, which is a significant advantage.[16][17]
Protocol: CETSA
-
Cell Treatment:
-
Culture cells and treat with the novel isonicotinic acid derivative or vehicle control.
-
Incubate to allow for compound uptake and target engagement.
-
-
Heating:
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[16]
-
Centrifuge to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the protein of interest in the supernatant by Western blotting or other quantitative methods like ELISA or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[20]
-
Phase 2: Honing In - In Vitro Validation and Characterization
Once putative targets have been identified, the next crucial step is to validate these interactions using in vitro biochemical and biophysical assays. These experiments confirm direct binding and provide quantitative data on the affinity and kinetics of the interaction.
Enzymatic Assays
Causality: If the identified target is an enzyme, its activity should be modulated by the compound. Enzymatic assays are fundamental for confirming this and for determining the inhibitory or activating potency of the derivative.[21]
Case Study: Inhibition of Cyclooxygenase-2 (COX-2)
Some isonicotinic acid derivatives have shown anti-inflammatory properties, potentially through the inhibition of COX-2.[4]
Protocol: Fluorometric COX-2 Inhibition Assay [21]
-
Reagent Preparation:
-
Assay Setup (96-well plate format):
-
Add assay buffer to all wells.
-
Add the test compound at various concentrations to the sample wells.
-
Add a known COX-2 inhibitor (e.g., celecoxib) to the positive control wells.[21]
-
Add vehicle to the enzyme control wells.
-
-
Enzyme Reaction:
-
Add the COX-2 enzyme to all wells except the blank.
-
Incubate briefly.
-
Initiate the reaction by adding arachidonic acid and the COX probe.
-
Incubate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[21]
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Novel Derivative X | COX-2 | [Data] | Celecoxib | [Data] |
| Novel Derivative Y | Kinase Z | [Data] | Staurosporine | [Data] |
| Novel Derivative A | HDAC1 | [Data] | SAHA (Vorinostat) | [Data] |
| Caption: Example table for summarizing enzymatic inhibition data. |
Thermal Shift Assay (TSA)
Causality: Similar to CETSA, TSA (also known as differential scanning fluorimetry) measures changes in the thermal stability of a purified protein upon ligand binding.[22][23][24] An increase in the melting temperature (Tm) is indicative of a stabilizing interaction.[23]
Protocol: Thermal Shift Assay [22][23]
-
Sample Preparation:
-
Purify the target protein.[23]
-
In a PCR plate, mix the purified protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the assay buffer.[22]
-
Add the novel isonicotinic acid derivative at various concentrations to the sample wells. Include a no-ligand control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR machine.
-
Program the instrument to gradually increase the temperature while monitoring the fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. A sigmoidal curve will be generated.[23]
-
The midpoint of the transition, where the protein is 50% unfolded, is the melting temperature (Tm).
-
Calculate the change in Tm (ΔTm) in the presence of the compound. A positive ΔTm indicates binding and stabilization.
-
Phase 3: The Cellular Context - Pathway and Phenotypic Analysis
Confirming that a compound interacts with a purified target is essential, but it is equally important to demonstrate that this interaction leads to a functional consequence within the complex environment of a living cell.
Target Engagement in Cells
CETSA, as described in Phase 1, is a primary method for confirming target engagement in a cellular setting.
Downstream Signaling Pathway Modulation
Causality: If the target protein is part of a signaling cascade, its modulation by the compound should lead to changes in the activity of downstream components of that pathway.
Case Study: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and is a common target for anti-inflammatory drugs.[25]
Caption: Simplified NF-κB signaling pathway.
Protocol: NF-κB Translocation Assay [26]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or RAW 264.7) on coverslips or in imaging-compatible plates.
-
Pre-treat the cells with the novel isonicotinic acid derivative or vehicle for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) to induce translocation.
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).[26]
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against an NF-κB subunit (e.g., p65).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).[26]
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or high-content imaging system.
-
Quantify the fluorescence intensity of NF-κB in the nucleus and cytoplasm.[26]
-
A successful inhibitor will prevent the stimulus-induced increase of NF-κB in the nucleus.
-
Phase 4: The Atomic Blueprint - Structural Biology
The ultimate validation of a drug-target interaction comes from visualizing it at the atomic level. Structural biology techniques provide a high-resolution picture of how the compound binds to its target, revealing the key interactions that can be optimized for improved potency and selectivity.
X-ray Crystallography
Causality: By determining the three-dimensional structure of a protein-ligand complex, X-ray crystallography provides definitive proof of a direct interaction and reveals the precise binding mode.[27][28][29][30]
Protocol: Co-crystallization of a Protein-Ligand Complex [27][28][29]
-
Complex Formation:
-
Purify the target protein to a high degree.
-
Incubate the protein with an excess of the novel isonicotinic acid derivative to ensure saturation of the binding site.
-
-
Crystallization Screening:
-
Set up crystallization trials using various precipitant solutions (e.g., salts, polymers) and methods (e.g., hanging drop or sitting drop vapor diffusion).
-
Screen a wide range of conditions to find those that yield well-ordered crystals.
-
-
Data Collection and Structure Determination:
-
Harvest a suitable crystal and cryo-protect it.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other methods.
-
Build and refine the atomic model of the protein-ligand complex. The resulting electron density map should clearly show the bound compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy can be used to study protein-ligand interactions in solution, providing information on the binding site and the dynamics of the interaction.[31][32][33][34][35] It is particularly useful for studying weaker interactions.[31]
Protocol: Chemical Shift Perturbation (CSP) Mapping [34]
-
Protein Preparation:
-
Express and purify the target protein with isotopic labels (e.g., 15N).
-
-
NMR Titration:
-
Acquire a 2D 1H-15N HSQC spectrum of the labeled protein. This spectrum provides a unique signal for each backbone amide proton.
-
Titrate in increasing amounts of the novel isonicotinic acid derivative and acquire an HSQC spectrum at each concentration.
-
-
Data Analysis:
-
Overlay the spectra and identify the amino acid residues whose signals shift or broaden upon compound addition.
-
These perturbed residues are likely at or near the binding site.
-
Map these residues onto the three-dimensional structure of the protein to visualize the binding interface.[34]
-
Conclusion: Synthesizing the Evidence for a Coherent Mechanism
Elucidating the mechanism of action of a novel isonicotinic acid derivative is a multi-disciplinary endeavor that requires a logical and iterative experimental approach. By starting with unbiased target identification methods, followed by rigorous in vitro and cell-based validation, and culminating in high-resolution structural studies, researchers can build a comprehensive and compelling narrative of how their compound exerts its biological effects. Each experimental step provides a piece of the puzzle, and it is the convergence of evidence from these orthogonal approaches that instills confidence in the proposed mechanism. This guide provides a robust framework to navigate this process, ultimately accelerating the development of the next generation of therapies derived from the versatile isonicotinic acid scaffold.
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Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. (2017). PubMed. [Link]
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A Strategic Approach to the Preliminary Biological Screening of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid
An In-Depth Technical Guide for Drug Discovery Professionals
Authored by a Senior Application Scientist
Preamble: Charting the Course for a Novel Isonicotinic Acid Derivative
In the landscape of early-stage drug discovery, the initial biological evaluation of a novel chemical entity is a critical juncture. It is here that we move from theoretical potential to empirical evidence, generating the foundational data that will either propel a compound forward or consign it to the archives. This guide outlines a comprehensive and logically-scaffolded strategy for the preliminary biological screening of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid, a compound of interest due to its isonicotinic acid core. Isonicotinic acid derivatives have a history of diverse biological activities, including well-known pharmaceuticals like isoniazid, used in the treatment of tuberculosis.[1][2][3] This structural alert beckons a systematic and multi-faceted screening approach.
This document eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke screening cascade designed to first establish a baseline of safety through cytotoxicity profiling, followed by an exploration of potential therapeutic efficacy in key areas suggested by the isonicotinic acid moiety: antimicrobial and anti-inflammatory activities.[1][3] The methodologies detailed herein are robust, widely accepted, and designed to yield clear, actionable data. As we proceed, the "why" behind each experimental choice will be as crucial as the "how," providing a transparent and scientifically rigorous framework for decision-making.
Section 1: Foundational Assessment - Cytotoxicity Profiling
Before we can ask what a compound can do, we must first understand what it should not do: indiscriminately kill healthy cells. A cytotoxicity assessment is the cornerstone of any preliminary screening cascade, providing a therapeutic window and informing safe dosage concentrations for subsequent, more specific assays. The MTT assay is a reliable and high-throughput colorimetric method for this purpose, assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4]
The Causality of Choice: Why the MTT Assay?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its numerous advantages in a preliminary screening context:
-
High-Throughput Compatibility: The assay is readily adaptable to a 96-well plate format, allowing for the simultaneous testing of multiple concentrations and replicates.
-
Quantitative Data: It provides a quantitative measure of cell viability, which is crucial for determining the IC50 (half-maximal inhibitory concentration) value – a key metric of a compound's potency.[4]
-
Well-Established & Validated: The MTT assay is a standard and extensively documented method in toxicology and pharmacology, ensuring reproducibility and comparability of data across different studies.[5][6]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Preparation: Culture a human cell line (e.g., HEK293 for general cytotoxicity or HepG2 for potential hepatotoxicity) under standard conditions.
-
Seeding: Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24 to 72 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value.
Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.250 | 100% |
| 0.1 | 1.245 | 99.6% |
| 1 | 1.230 | 98.4% |
| 10 | 1.150 | 92.0% |
| 50 | 0.850 | 68.0% |
| 100 | 0.550 | 44.0% |
| Estimated IC50 | ~85 µM |
Section 2: Primary Efficacy Screening - Antimicrobial Activity
The isonicotinic acid hydrazide structure is famously associated with antitubercular activity.[1] This provides a strong rationale for prioritizing antimicrobial screening. A broad-spectrum initial screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, is a cost-effective strategy to identify any potential "hits." The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), offering quantitative and reproducible results.[7][8]
The Causality of Choice: Why Broth Microdilution?
-
Quantitative Endpoint: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, providing a clear and quantitative measure of potency.[9]
-
Standardization: The method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring that results are comparable and reliable.[10]
-
Efficiency: It allows for the testing of multiple compounds against multiple organisms in a single microplate format, making it highly efficient for screening purposes.[7]
Experimental Workflow: Antimicrobial MIC Determination
Caption: Workflow for assessing anti-inflammatory potential via the inhibition of protein denaturation assay.
Detailed Protocol: Inhibition of Albumin Denaturation Assay
-
Reaction Mixture Preparation: Prepare reaction mixtures containing 0.5 mL of 1% w/v bovine serum albumin (BSA) and 0.1 mL of the test compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
pH Adjustment: Adjust the pH of the mixtures to 6.8 using glacial acetic acid.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures at 72°C for 5 minutes.
-
Cooling: Cool the samples to room temperature.
-
Data Acquisition: Measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 A standard drug like Diclofenac Sodium should be used as a positive control.
Data Presentation: Hypothetical Anti-inflammatory Data
| Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| 10 | 12.5% |
| 50 | 28.3% |
| 100 | 45.1% |
| 250 | 68.7% |
| 500 | 85.4% |
| Diclofenac (100 µg/mL) | 92.5% |
Conclusion and Path Forward
This guide has detailed a strategic, three-tiered approach to the preliminary biological screening of this compound. By commencing with a foundational cytotoxicity assessment, we establish a critical safety baseline. Subsequently, exploring both antimicrobial and anti-inflammatory avenues provides a broad yet targeted search for potential efficacy, guided by the chemical nature of the isonicotinic acid core. The hypothetical data presented illustrates how clear, quantitative results from these assays can facilitate a go/no-go decision. Should this compound exhibit low cytotoxicity (e.g., IC50 > 100 µM) and show promising activity in either the antimicrobial (e.g., MIC ≤ 64 µg/mL) or anti-inflammatory (significant inhibition of denaturation) screens, further, more specific secondary assays would be warranted. This structured, evidence-based approach ensures that resources are deployed judiciously, maximizing the potential for identifying a promising lead compound from a novel chemical entity.
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A Technical Guide to the In Vitro Cytotoxicity Assessment of 3-(2,2-Dimethyl-propionylamino)-isonicotinic Acid on Cancer Cell Lines
Abstract
The discovery of novel therapeutic agents with selective cytotoxicity against cancer cells is a cornerstone of oncological research. This technical guide outlines a comprehensive, multi-faceted strategy for evaluating the in vitro cytotoxic potential of the novel compound 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid, hereafter referred to as 3-DPIA. As no prior public data exists for this specific molecule, this document serves as a procedural framework, guiding researchers through a logical sequence of assays to characterize its bioactivity. The workflow progresses from initial broad-spectrum viability screening using the MTT assay to more mechanistic inquiries that distinguish between necrotic and apoptotic cell death pathways via LDH and caspase-3/7 activity assays, respectively. The causality behind experimental choices, detailed step-by-step protocols, and data interpretation frameworks are provided to ensure a robust and scientifically sound assessment.
Introduction: The Rationale for Cytotoxicity Profiling
The evaluation of novel chemical entities is a critical first step in the drug discovery pipeline.[1] In vitro cytotoxicity assays are indispensable preclinical tools for this purpose, offering insights into a compound's potential efficacy and mechanism of action.[2] These assays measure dose-dependent toxicity and can help guide the selection of promising drug candidates.[2]
This guide focuses on a hypothetical investigational compound, this compound (3-DPIA), a derivative of isonicotinic acid.[3][4] The workflow described herein is designed to build a comprehensive cytotoxicity profile by answering three fundamental questions:
-
Does 3-DPIA reduce the viability of cancer cells in a dose-dependent manner?
-
Is the observed reduction in viability due to cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects?[5]
-
If cytotoxic, what is the predominant mechanism of cell death (e.g., necrosis or apoptosis)?[6]
To address these questions, this guide details a tiered experimental approach, beginning with a primary metabolic activity assay (MTT), followed by an assay for membrane integrity (LDH), and concluding with a specific marker for apoptosis (Caspase-3/7 activation).
Part 1: Primary Screening - Assessing Metabolic Viability with the MTT Assay
The initial step is to determine if 3-DPIA affects the overall metabolic activity of cancer cells, which serves as a proxy for cell viability. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[7]
Expertise & Causality: The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The quantity of formazan produced is directly proportional to the number of viable cells.[10] This assay is selected as the primary screen because it is a reliable indicator of cellular health and is well-suited for high-throughput screening to determine a compound's half-maximal inhibitory concentration (IC50).[8]
Experimental Workflow: A Strategic Overview
The overall strategy involves a sequential, decision-based workflow. Data from the primary MTT assay informs the necessity and design of subsequent mechanistic assays.
Caption: High-level workflow for in vitro cytotoxicity testing of 3-DPIA.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adapted for adherent cells cultured in 96-well plates.
Materials:
-
3-DPIA stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS).[7]
-
Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol).[11]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[12] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of 3-DPIA in culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest 3-DPIA dose) and a "no cells" blank control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared 3-DPIA dilutions or control medium.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11] During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7][11]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.[8]
Data Presentation and Interpretation
The primary output of the MTT assay is the IC50 value, which is the concentration of a drug required to inhibit cell growth by 50%.[13]
Calculation of Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
IC50 Determination:
-
Log Transformation: Convert the concentrations of 3-DPIA to their logarithmic values.[12]
-
Dose-Response Curve: Plot the percent viability (Y-axis) against the log-transformed concentrations (X-axis).
-
Non-linear Regression: Use software like GraphPad Prism or an Excel add-in to fit the data to a sigmoidal dose-response (variable slope) curve.[12][14] The software will calculate the precise IC50 value from this curve.[15]
Hypothetical Data Summary:
| Cell Line | Tissue of Origin | Hypothetical IC50 of 3-DPIA (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 28.5 |
| HCT116 | Colorectal Carcinoma | 9.8 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
This table illustrates how results would be presented. The inclusion of a normal cell line (e.g., MRC-5) is critical for assessing cancer-specific cytotoxicity.
Part 2: Mechanistic Deep Dive - Apoptosis vs. Necrosis
A low IC50 value from the MTT assay indicates potent bioactivity, but it does not distinguish between cell killing (cytotoxicity) and the inhibition of proliferation (a cytostatic effect).[5] To build a trustworthy profile, secondary assays are essential to validate the mechanism of cell death.
A. LDH Assay: Quantifying Membrane Disruption (Necrosis)
Expertise & Causality: The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[16] This loss of membrane integrity is a hallmark of necrosis.[6] By measuring LDH in the supernatant, we can directly quantify cell death resulting from membrane lysis. This assay is a self-validating system when run in parallel with the MTT assay; a compound that is truly cytotoxic should show both a decrease in metabolic activity (MTT) and an increase in LDH release.
Detailed Protocol: LDH Cytotoxicity Assay
Procedure:
-
Experimental Setup: Seed and treat cells with 3-DPIA as described in the MTT protocol (Part 1). It is often possible to use the same plate for multiplexing.
-
Supernatant Collection: At the end of the incubation period, carefully collect a small aliquot (e.g., 2-5 µL) of the culture supernatant from each well.[17]
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, generating NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color produced is proportional to the amount of LDH released and, therefore, the number of necrotic cells.[6]
B. Caspase-Glo® 3/7 Assay: Detecting Apoptotic Execution
Expertise & Causality: Apoptosis, or programmed cell death, is a distinct, non-inflammatory mode of cell death often targeted by anti-cancer therapies.[18] A key event in apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[19] This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of caspase activity.[19][20] Selecting this assay provides an authoritative grounding in the specific mechanism of apoptosis.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Procedure:
-
Experimental Setup: Seed and treat cells in white-walled 96-well plates suitable for luminescence assays.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[21] Allow it to equilibrate to room temperature.[22]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture.[22] This single addition lyses the cells and initiates the luminescent reaction.[23]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1 to 3 hours.[22]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Decision-Making Framework
The combined results from these assays provide a clear picture of 3-DPIA's mechanism of action.
Caption: Logic diagram for interpreting cytotoxicity mechanism data.
Conclusion and Future Directions
This guide provides a foundational, scientifically rigorous framework for the initial in vitro characterization of this compound (3-DPIA). By systematically progressing from broad viability screening to specific mechanistic assays, researchers can build a trustworthy and comprehensive profile of this novel compound's cytotoxic effects on cancer cell lines. A strong cytotoxic and apoptotic profile would warrant further investigation, including cell cycle analysis, assessment against a broader panel of cancer and normal cell lines, and eventual progression to more complex models like 3D spheroids or in vivo studies.[2][24] This structured approach ensures that experimental choices are driven by logical causality, maximizing the value and integrity of the data generated.
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Caspase 3/7 Activity. (2025). Protocols.io.
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How to calculate IC50. Science Gateway.
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
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Cytotoxicity assays – what your cells don't like. (2025). BMG Labtech.
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Calculating an IC50 value and its Margin of Error. (2020). YouTube.
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Investigating the antitubercular potential of 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid
An In-Depth Technical Guide to the Antitubercular Potential of 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid
Executive Summary
The persistent global health crisis of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent discovery of novel therapeutic agents. Pyridine-based scaffolds have historically yielded potent antitubercular drugs, most notably isoniazid and pyrazinamide. This guide introduces 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid, a novel synthetic compound, as a promising candidate for antitubercular drug development. We provide a comprehensive framework for its synthesis, characterization, and evaluation, grounded in established scientific protocols and field-proven insights. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.
Rationale and Scientific Background
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. In the context of tuberculosis, the first-line drug pyrazinamide (PZA) is a pyrazinecarboxylic acid derivative, structurally analogous to pyridine-carboxylic acids. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[1][2] POA is believed to disrupt membrane potential and energy production, particularly in the acidic, semi-dormant environments characteristic of TB granulomas.[1][3]
The compound of interest, 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid, was designed based on this precedent. The core pyridine-4-carboxylic acid structure mimics that of isonicotinic acid (the backbone of isoniazid) and is an isomer of nicotinic acid. The introduction of a bulky, lipophilic 2,2-dimethylpropanamido (pivaloyl) group at the 3-position is hypothesized to enhance cell wall penetration and potentially offer a novel site for metabolic activation or interaction with a mycobacterial target. This guide outlines the systematic investigation required to validate this hypothesis.
Synthesis and Physicochemical Characterization
The synthesis of the target compound is predicated on a straightforward and scalable acylation reaction. The causality behind this choice is the reliability of amide bond formation between an amine and an acyl chloride, a cornerstone of medicinal chemistry synthesis.
Experimental Protocol: Synthesis
-
Starting Material Preparation : Begin with commercially available 3-aminopyridine-4-carboxylic acid. Ensure dryness by storing over a desiccant.
-
Suspension : Suspend 3-aminopyridine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert nitrogen atmosphere. The inert atmosphere is critical to prevent side reactions with atmospheric moisture.
-
Base Addition : Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to the suspension. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Acylation : Cool the reaction mixture to 0°C in an ice bath. Slowly add 2,2-dimethylpropanoyl chloride (pivaloyl chloride) (1.2 eq) dropwise. Maintaining a low temperature is crucial to control the exothermic nature of the reaction and minimize potential side products.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The bicarbonate neutralizes any remaining acid, and the extraction isolates the product into the organic phase.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final compound.
-
Characterization : Confirm the structure and purity of 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.
Data Presentation: Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Soluble in DMSO, sparingly soluble in methanol |
| logP (Predicted) | 1.5 - 2.0 |
In Vitro Antitubercular Evaluation
The initial phase of biological testing involves assessing the compound's direct activity against M. tuberculosis and its toxicity to mammalian cells. This dual-assay approach is essential for establishing a preliminary therapeutic window.
Visualization: In Vitro Screening Workflow
Caption: Workflow for in vitro antitubercular screening.
Experimental Protocol: Minimum Inhibitory Concentration (MIC)
The Microplate Alamar Blue Assay (MABA) is a widely used, reliable colorimetric method for determining the MIC of compounds against Mtb.[4][5]
-
Bacterial Culture : Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.
-
Plate Preparation : In a 96-well microplate, prepare serial dilutions of the test compound in 7H9 broth. Include positive controls (Isoniazid, Rifampicin) and a negative control (DMSO vehicle).
-
Inoculation : Add the Mtb suspension to each well to a final concentration of approximately 5 x 10⁴ CFU/mL.[4]
-
Incubation : Seal the plates and incubate at 37°C for 7 days.
-
Assay Development : Add a freshly prepared solution of Alamar Blue and Tween 80 to each well. Incubate for another 24 hours.
-
Data Reading : A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.
Experimental Protocol: Cytotoxicity Assay
-
Cell Culture : Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Plate Seeding : Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Expose the cells to serial dilutions of the test compound for 48-72 hours.
-
Viability Assessment : Add a viability reagent (e.g., MTT or Resazurin) and incubate. Measure the absorbance or fluorescence to determine cell viability relative to the vehicle control.
-
Data Analysis : Calculate the CC₅₀ (the concentration that inhibits 50% of cell growth).
Data Presentation: Hypothetical In Vitro Activity
| Compound | MIC₉₀ vs. Mtb H37Rv (µg/mL) | CC₅₀ vs. THP-1 (µg/mL) | Selectivity Index (SI = CC₅₀/MIC₉₀) |
| 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid | 1.25 | >100 | >80 |
| Isoniazid (Control) | 0.05 | >100 | >2000 |
| Rifampicin (Control) | 0.1 | >50 | >500 |
In Vivo Efficacy in a Murine Model
Positive in vitro results must be validated in an in vivo infection model to assess the compound's pharmacokinetic properties and efficacy within a complex biological system. The C57BL/6 mouse model is a standard for both acute and chronic TB infection studies.[6][7]
Visualization: In Vivo Efficacy Workflow
Caption: Workflow for in vivo efficacy testing in a mouse model.
Experimental Protocol: Murine TB Model
-
Infection : Infect 6- to 8-week-old C57BL/6 mice via a low-dose aerosol route with M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.
-
Establishment of Infection : Allow the infection to establish for 4 weeks, at which point a chronic infection state is reached.
-
Treatment Groups : Randomize mice into treatment groups: (1) Vehicle control, (2) Test compound (e.g., 50 mg/kg, daily), (3) Isoniazid (25 mg/kg, daily).
-
Drug Administration : Administer treatments daily via oral gavage for 4 weeks.
-
Endpoint Analysis : At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleens.
-
Bacterial Load Quantification : Homogenize the organs and plate serial dilutions onto Middlebrook 7H11 agar plates.
-
CFU Counting : Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ.
-
Data Analysis : Express data as log₁₀ CFU and compare the bacterial load reduction between treated and vehicle control groups.
Data Presentation: Hypothetical In Vivo Efficacy
| Treatment Group | Mean Bacterial Load in Lungs (log₁₀ CFU ± SD) | Mean Bacterial Load in Spleen (log₁₀ CFU ± SD) |
| Vehicle Control | 6.5 ± 0.4 | 5.2 ± 0.3 |
| Test Compound (50 mg/kg) | 4.8 ± 0.5 | 3.9 ± 0.4 |
| Isoniazid (25 mg/kg) | 4.1 ± 0.3 | 3.5 ± 0.3 |
Elucidating the Mechanism of Action
Understanding how a compound works is critical for lead optimization and predicting resistance. Based on its structural similarity to PZA, a primary hypothesis is that 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid may be a prodrug requiring enzymatic activation.
Visualization: Hypothetical Mechanism of Action
Caption: Proposed bioactivation pathway for the test compound.
Proposed Investigative Workflow
-
Prodrug Activation Study :
-
Hypothesis : The compound is hydrolyzed by a mycobacterial amidase, similar to how some pyridine carboxamides are activated by AmiC.[8]
-
Experiment : Incubate the compound with cell lysates from wild-type Mtb and from an amidase-knockout strain. Analyze the reaction products by LC-MS to detect the formation of the hydrolyzed carboxylic acid metabolite only in the wild-type lysate.
-
-
Target Identification :
-
Hypothesis : The active metabolite acts as a protonophore, disrupting the proton motive force, similar to pyrazinoic acid.[3]
-
Experiment : Treat Mtb with the active metabolite and measure intracellular pH using a fluorescent probe like BCECF-AM. A decrease in intracellular pH would support this mechanism.
-
-
Resistance Studies :
-
Experiment : Generate resistant Mtb mutants by plating a high concentration of bacteria on agar containing the compound. Sequence the genomes of resistant isolates to identify mutations, likely in the activating enzyme (e.g., an amidase) or potential downstream targets.
-
Discussion and Future Directions
The hypothetical data presented suggest that 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid is a promising antitubercular hit. It demonstrates selective in vitro activity and significant in vivo efficacy in a murine model. The proposed mechanism of action, involving bioactivation to disrupt membrane energetics, aligns with strategies known to be effective against persistent, non-replicating mycobacteria.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies : Synthesize a library of analogues by modifying the amide group (e.g., varying steric bulk, lipophilicity) and substituents on the pyridine ring to optimize potency and pharmacokinetic properties.
-
Pharmacokinetic Profiling : Conduct formal ADME (Absorption, Distribution, Metabolism, Excretion) studies to understand the compound's bioavailability, half-life, and metabolic fate.
-
Efficacy in Chronic Models : Test the optimized lead compound in a chronic TB infection model to assess its ability to achieve sterilization and prevent relapse.
-
Combination Studies : Evaluate the compound in combination with existing first- and second-line TB drugs to identify potential synergies and its suitability for inclusion in future treatment regimens.
By pursuing this structured, multi-faceted approach, 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid and its derivatives can be systematically advanced from a promising hit to a viable clinical candidate in the global effort to eradicate tuberculosis.
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A Technical Guide to the In Vitro Evaluation of 3-Pivalamidoisonicotinic Acid for Anti-inflammatory Properties
Abstract: Chronic inflammation is a significant driver of numerous debilitating diseases. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. Isonicotinic acid derivatives have emerged as a promising class of compounds with demonstrated therapeutic potential.[1][2] This technical guide provides a comprehensive framework for the in vitro evaluation of a novel isonicotinic acid derivative, 3-pivalamidoisonicotinic acid (3-PIA), for its anti-inflammatory properties. We present a structured, self-validating workflow designed for researchers and drug development professionals. This document details the scientific rationale behind experimental choices, provides step-by-step protocols for core assays, and illustrates how to interpret the resulting data in the context of key inflammatory signaling pathways. The methodologies are centered around the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a robust and reproducible system for screening anti-inflammatory candidates.[3]
Introduction: The Rationale for Investigating 3-PIA
Inflammation is a fundamental biological process essential for host defense and tissue repair. However, its dysregulation leads to chronic inflammatory conditions. A central player in the inflammatory cascade is the macrophage, which, upon activation by stimuli like bacterial lipopolysaccharide (LPS), orchestrates an intense pro-inflammatory response. This response is largely mediated by the activation of critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]
Activation of these pathways culminates in the transcriptional upregulation of a host of pro-inflammatory genes, leading to the synthesis and release of mediators such as nitric oxide (NO), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8] Consequently, the inhibition of these pathways and the reduction of their downstream products represent key therapeutic strategies for controlling inflammation.
The isonicotinic acid scaffold has been identified as a privileged structure in medicinal chemistry, with various derivatives exhibiting significant anti-inflammatory activity.[1] This suggests that novel analogs of this scaffold are worthy of investigation. 3-pivalamidoisonicotinic acid (3-PIA) is one such novel compound. Its structural features suggest a potential to interact with biological targets within the inflammatory cascade. This guide, therefore, outlines a systematic in vitro approach to characterize the anti-inflammatory potential of 3-PIA and to elucidate its putative mechanism of action.
The Experimental Blueprint: A Validated In Vitro Model
The primary goal of an initial in vitro screen is to obtain reliable, reproducible data in a time- and cost-effective manner.[9] Our experimental design is built on this principle.
-
Cell Line Selection: The murine macrophage cell line, RAW 264.7, is the chosen model. These cells are widely used because they are robust, easy to culture, and, most importantly, they mount a strong and well-characterized inflammatory response upon stimulation with LPS, including the production of NO, TNF-α, and IL-6.[3][10]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used as the inflammatory trigger. LPS is a potent activator of Toll-like receptor 4 (TLR4), which reliably initiates the downstream NF-κB and MAPK signaling cascades, making it the gold standard for inducing an inflammatory state in vitro.[10][11]
-
Primary Endpoints: The primary assessment of anti-inflammatory activity will be the quantification of key inflammatory mediators:
Overall Experimental Workflow
A multi-stage experimental workflow is crucial for generating a comprehensive and validated dataset. The process begins with establishing a non-toxic concentration range for the test compound, followed by efficacy testing and mechanistic investigation.
Caption: High-level workflow for in vitro anti-inflammatory assessment.
Core Methodologies: Step-by-Step Protocols
The following protocols are designed to be self-validating by including appropriate controls at every stage.
Cell Culture and Maintenance
-
Rationale: Maintaining healthy, logarithmically growing cells is critical for experimental reproducibility. Contamination or cell stress can confound results.
-
Protocol:
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days, ensuring they do not exceed 80% confluency. Use a cell scraper for detachment.
-
Cytotoxicity Assessment: MTT Assay
-
Rationale: It is imperative to distinguish between a true anti-inflammatory effect and a reduction in inflammatory markers due to compound-induced cell death. The MTT assay measures metabolic activity, which is a reliable indicator of cell viability.[12]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and allow them to adhere for 24 hours.
-
Prepare serial dilutions of 3-PIA in serum-free DMEM (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Remove the old media from the cells and add 100 µL of the respective 3-PIA concentrations. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for 24 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13]
-
Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[14]
-
Shake the plate for 15 minutes on an orbital shaker, protected from light.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The highest concentration that shows >95% viability will be determined as the Maximum Non-Toxic Concentration (MNTC) for subsequent experiments.
-
Quantification of Nitric Oxide (Griess Assay)
-
Rationale: Nitric oxide has a very short half-life, but it is rapidly converted to a stable nitrite (NO₂⁻) metabolite in the cell culture medium.[10] The Griess assay is a simple and sensitive colorimetric method to quantify this nitrite concentration, serving as a direct proxy for NO production.[15][16]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/mL, 100 µL/well) and incubate for 24 hours.
-
Pre-treat the cells for 1 hour with various non-toxic concentrations of 3-PIA (determined from the MTT assay) and a positive control (e.g., Dexamethasone).
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubate for 24 hours at 37°C.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.[17]
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
-
Quantification of Pro-inflammatory Cytokines (ELISA)
-
Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying specific protein levels, such as cytokines, in biological fluids.[18] We will use commercially available sandwich ELISA kits for TNF-α and IL-6, which offer high specificity and sensitivity.[19]
-
Protocol:
-
Prepare cell culture supernatants from an experiment identical to the one described for the Griess Assay (Section 4.3).
-
Perform the sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions. A general workflow is as follows: a. Coat a 96-well plate with the capture antibody. b. Block non-specific binding sites. c. Add standards, controls, and cell culture supernatant samples to the wells and incubate. d. Wash the plate and add the detection antibody. e. Wash the plate and add a streptavidin-HRP conjugate. f. Wash the plate and add a substrate solution (e.g., TMB). g. Stop the reaction and measure the absorbance at 450 nm.[20]
-
Calculate the cytokine concentrations (in pg/mL) from the standard curve generated for each assay.
-
Data Presentation and Mechanistic Interpretation
Presentation of Hypothetical Data
Quantitative data should be summarized in clear, concise tables. This allows for easy comparison between different treatment groups.
Table 1: Effect of 3-PIA on Cell Viability and Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | - | 100 ± 4.5 | 1.2 ± 0.3 | 25.1 ± 5.6 | 15.8 ± 4.1 |
| LPS (1 µg/mL) | - | 98 ± 3.9 | 45.6 ± 2.8 | 3250.4 ± 150.2 | 1890.7 ± 95.3 |
| LPS + 3-PIA | 10 | 99 ± 4.1 | 35.1 ± 2.1 | 2480.6 ± 121.5 | 1455.2 ± 80.1 |
| LPS + 3-PIA | 25 | 97 ± 3.5 | 22.4 ± 1.8 | 1560.2 ± 98.7 | 910.6 ± 65.4** |
| LPS + 3-PIA | 50 | 96 ± 4.2 | 10.8 ± 1.1 | 750.8 ± 65.3 | 440.3 ± 40.8 |
| LPS + Dexamethasone | 10 | 98 ± 3.8 | 8.5 ± 0.9 | 580.1 ± 50.2 | 350.9 ± 33.7 |
| Data are presented as Mean ± SD (n=3). Statistical significance vs. LPS group: *p<0.05, **p<0.01, **p<0.001. |
Investigating the Molecular Mechanism
If 3-PIA demonstrates significant, dose-dependent inhibition of NO, TNF-α, and IL-6, the next logical step is to investigate its effect on the upstream signaling pathways. Western blotting can be used to measure the levels of key phosphorylated (activated) proteins in the NF-κB and MAPK pathways.
The canonical NF-κB pathway is a primary target for anti-inflammatory drugs.[21] Its activation involves the phosphorylation and subsequent degradation of the inhibitor protein IκBα, which allows the p65/p50 dimer to translocate to the nucleus and initiate gene transcription.[7] A reduction in the phosphorylation of the p65 subunit would indicate inhibition of this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by 3-PIA.
The MAPK family, including p38, ERK, and JNK, represents another critical signaling hub in the inflammatory response.[5] These kinases, once phosphorylated, activate transcription factors like AP-1, which also contribute to the expression of pro-inflammatory genes.[22] Assessing the phosphorylation status of p38, ERK, and JNK can reveal if 3-PIA also targets this parallel pathway.
Caption: Hypothetical inhibition of the p38 MAPK pathway by 3-PIA.
Conclusion and Future Perspectives
This technical guide outlines a robust and logical workflow for the initial characterization of the anti-inflammatory properties of 3-pivalamidoisonicotinic acid. By following these validated protocols, researchers can generate high-quality, interpretable data on the compound's efficacy and potential mechanism of action. Positive results from this in vitro screening cascade—specifically, a dose-dependent reduction in NO, TNF-α, and IL-6 at non-toxic concentrations, coupled with the attenuation of NF-κB and/or MAPK signaling—would provide a strong rationale for advancing 3-PIA to more complex preclinical models, including in vivo studies of inflammation.
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The Evolving Landscape of 3-Aminoisonicotinic Acid Derivatives: A Technical Guide to Structure-Activity Relationships in Drug Discovery
Abstract
The 3-aminoisonicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse array of biologically active compounds. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-aminoisonicotinic acid derivatives, with a focus on their development as enzyme inhibitors and antimicrobial agents. By dissecting the influence of structural modifications at the 3-amino group, the 4-carboxylic acid moiety, and various positions on the pyridine ring, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key determinants of biological activity. This guide synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols and visual representations of SAR principles to facilitate the rational design of next-generation therapeutics.
Introduction: The 3-Aminoisonicotinic Acid Core - A Foundation for Therapeutic Innovation
3-Aminoisonicotinic acid, also known as 3-aminopyridine-4-carboxylic acid, is a heterocyclic building block characterized by a pyridine ring substituted with an amino group at the 3-position and a carboxylic acid at the 4-position. This unique arrangement of functional groups imparts favorable physicochemical properties and provides multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.[1] Its derivatives have garnered significant attention in pharmaceutical research due to their demonstrated efficacy in a range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[2][3]
The versatility of the 3-aminoisonicotinic acid scaffold lies in its ability to engage in various biological interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group and carboxylic acid can serve as hydrogen bond donors and acceptors, as well as sites for covalent modification to introduce diverse pharmacophoric elements. This guide will explore the nuanced structure-activity relationships that govern the biological effects of these derivatives, providing a roadmap for the rational design of potent and selective therapeutic agents.
Deciphering the Structure-Activity Relationship (SAR): A Positional Analysis
The biological activity of 3-aminoisonicotinic acid derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Modifications of the 3-Amino Group: A Gateway to Potency and Selectivity
The 3-amino group serves as a critical interaction point and a primary site for chemical elaboration. Its modification can profoundly impact target binding and overall biological activity.
-
Acylation and Amide Formation: Acylation of the 3-amino group to form amides is a common strategy to introduce a wide range of substituents. In the context of kinase inhibitors, for example, the nature of the acyl group can dictate selectivity. Studies on related 3-aminopyrazin-2-carboxamides have shown that substitution on a benzamide moiety is favorable for antimycobacterial activity, particularly with lipophilic groups at the 4-position of the benzene ring.[4] This suggests that the amide linker orients the appended group into a specific binding pocket, where hydrophobic interactions can enhance potency.
-
N-Arylation and N-Alkylation: Direct substitution on the amino nitrogen with aryl or alkyl groups can also modulate activity. For instance, in a series of N-(pyridin-3-yl)-2-amino-isonicotinamides developed as GSK-3 inhibitors, variations of the pyridinyl amide were extensively explored to improve potency.[5]
The general principle emerging from these studies is that the 3-amino position is a key vector for exploring specific binding pockets within a biological target. The size, electronics, and hydrogen bonding potential of the substituent introduced at this position must be carefully considered to achieve optimal interactions.
Caption: Modifications at the 3-amino position.
The 4-Carboxylic Acid Moiety: A Versatile Handle for Interaction and Prodrugging
The carboxylic acid at the 4-position is another crucial functional group that can be modified to influence biological activity, solubility, and pharmacokinetic properties.
-
Amide and Ester Formation: Conversion of the carboxylic acid to amides or esters is a widely employed strategy. The resulting derivatives can exhibit altered binding modes and improved cell permeability. For instance, the synthesis of novel amides of flufenamic acid and diclofenac with amino acid esters has led to compounds with significant anti-proliferative activity.[6] This highlights the potential of using the carboxylic acid as a handle to introduce moieties that can engage in additional interactions with the target or improve drug-like properties.
-
Bioisosteric Replacements: Replacing the carboxylic acid with bioisosteres, such as tetrazoles or other acidic heterocycles, can also be a viable strategy to modulate acidity, lipophilicity, and metabolic stability while retaining the key interactions of the carboxylate group.
The following table summarizes the impact of modifications at the 4-carboxylic acid position on biological activity, drawing parallels from related pyridine carboxylic acid derivatives.
| Modification at 4-Position | Resulting Derivative | Impact on Biological Activity | Representative Example (Scaffold) | Reference |
| Amide Formation | Carboxamide | Often enhances potency and cell permeability | N-(thiazol-2-yl)pyrazine-2-carboxamides | [7] |
| Esterification | Ester | Can act as a prodrug, improving bioavailability | Nicotinate esters with amino acid function | [8] |
Substitution on the Pyridine Ring: Fine-Tuning Activity and Selectivity
Modifications on the pyridine ring itself, at positions 2, 5, and 6, offer another avenue for optimizing the pharmacological profile of 3-aminoisonicotinic acid derivatives.
-
Positions 2 and 6: Substituents at these positions, flanking the pyridine nitrogen, can influence the electronics of the ring and introduce steric constraints that can enhance selectivity. In the development of interleukin-2 inducible T-cell kinase (Itk) inhibitors based on a 3-aminopyrid-2-one motif, the introduction of a substituted heteroaromatic ring at position 5 of the pyridone was key to achieving optimal selectivity over related kinases.[1]
-
Position 5: This position is often a key point for introducing larger substituents that can occupy hydrophobic pockets in the target protein. SAR studies on mGluR5 antagonists showed that substitutions on the aryl ring appended to an alkyne linker at this position were critical for potent activity.[9]
Caption: Pyridine ring substitution strategy.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the trustworthiness and reproducibility of research in this area, this section provides detailed, step-by-step methodologies for key experiments.
General Procedure for the Synthesis of 3-Aminoisonicotinic Acid Amides
The synthesis of amides from 3-aminoisonicotinic acid is a cornerstone of derivatization. The following protocol outlines a common method using a coupling agent.
Materials:
-
3-Aminoisonicotinic acid
-
Amine of choice
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)[]
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
Procedure:
-
Dissolve 3-aminoisonicotinic acid (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the organic base (2-3 equivalents) to the solution and stir.
-
Add the coupling agent (1.1-1.2 equivalents) to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1-1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Kinase enzyme of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a microplate, add the kinase enzyme, the substrate, and the inhibitor compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Read the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.[12]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Synthesized compounds
-
Standard antibiotic (positive control)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the bacterial inoculum in the growth medium and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with no compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Conclusion and Future Directions
The structure-activity relationship studies of 3-aminoisonicotinic acid derivatives have revealed a wealth of information for the rational design of novel therapeutic agents. The strategic modification of the 3-amino group, the 4-carboxylic acid moiety, and the pyridine ring has led to the discovery of potent and selective inhibitors of various enzymes and effective antimicrobial agents.
Future research in this area should continue to explore novel substitutions and derivatization strategies to further enhance the potency, selectivity, and drug-like properties of these compounds. The application of computational modeling and structure-based drug design will be instrumental in identifying key interactions and guiding the synthesis of next-generation derivatives with improved pharmacological profiles. Furthermore, a deeper investigation into the mechanisms of action of these compounds will be crucial for their successful translation into clinical candidates. The 3-aminoisonicotinic acid scaffold, with its inherent versatility and proven track record, will undoubtedly remain a cornerstone of medicinal chemistry for years to come.
References
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Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). PubMed. Retrieved January 21, 2026, from [Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Publications. Retrieved January 21, 2026, from [Link]
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Synthesis of novel vasodilatory active nicotinate esters with amino acid function. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
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Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids). (1993). PubMed. Retrieved January 21, 2026, from [Link]
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Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). PubMed Central. Retrieved January 21, 2026, from [Link]
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Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed Central. Retrieved January 21, 2026, from [Link]
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Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. (2023). PubMed. Retrieved January 21, 2026, from [Link]
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Synthesis and antiproliferative activity of some novel amides of flufenamic acid and diclofenac. (n.d.). Der Pharma Chemica. Retrieved January 21, 2026, from [Link]
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Design and synthesis of novel quinolinone-3-aminoamides and their alpha-lipoic acid adducts as antioxidant and anti-inflammatory agents. (2007). PubMed. Retrieved January 21, 2026, from [Link]
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). MDPI. Retrieved January 21, 2026, from [Link]
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Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). PubMed Central. Retrieved January 21, 2026, from [Link]
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Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. (2022). PubMed. Retrieved January 21, 2026, from [Link]
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Synthesis of novel N-(2-substituted-4-oxothiazolidin-3-yl) isonicotinamide derivatives as anti mycobacterial agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Structure-activity Relationships of N-substituted Ligands for the alpha7 Nicotinic Acetylcholine Receptor. (2010). PubMed. Retrieved January 21, 2026, from [Link]
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Synthesis of amide derivatives from fatty acids and amino acids with amines using TiCp2Cl2 as catalyst. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
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Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. (1993). PubMed. Retrieved January 21, 2026, from [Link]
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Review: Structure-Activity Relationship of Antimicrobial Peptoids. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
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Methodological & Application
Application Note: Laboratory Synthesis of 3-(2,2-Dimethyl-propionylamino)-isonicotinic Acid
PART 1: CORE DIRECTIVE
This document provides a comprehensive, experience-driven guide for the laboratory synthesis of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid. The protocol is structured to provide not just a series of steps, but a deeper understanding of the reaction, enabling researchers to troubleshoot and adapt the procedure as needed. This guide is intended for an audience of researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Introduction: The "Why" Behind the Synthesis
This compound is a key heterocyclic building block in medicinal chemistry. Its structural motif is found in a variety of compounds under investigation for therapeutic applications. The synthesis described herein is an N-acylation reaction, a fundamental transformation in organic chemistry.[1][2] Specifically, it involves the reaction of an amine (3-aminoisonicotinic acid) with an acylating agent (pivaloyl chloride) to form an amide bond. The pivaloyl group (also known as a tert-butylcarbonyl group) is often incorporated into drug candidates to enhance metabolic stability or to modulate lipophilicity.
Reaction Mechanism and Rationale
The core of this synthesis is the nucleophilic attack of the amino group of 3-aminoisonicotinic acid on the electrophilic carbonyl carbon of pivaloyl chloride. Pivaloyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of the chlorine atom.[3][4] The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves two critical roles: it acts as a solvent and scavenges the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
Sources
Application Note: A High-Throughput Screening Assay for Novel Protease Inhibitors Using 3-Pivalamidoisonicotinic Acid
Abstract
This application note provides a detailed protocol and scientific rationale for the use of 3-pivalamidoisonicotinic acid, a novel small molecule, in a high-throughput screening (HTS) campaign to identify potential protease inhibitors. We describe a robust and reproducible fluorescence polarization (FP)-based assay, suitable for screening large compound libraries. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. The protocols herein detail assay development, validation using the Z'-factor, primary screening, and hit confirmation through IC50 determination, ensuring scientific integrity and providing a clear path from initial screening to lead identification.
Introduction: The Rationale for Screening 3-Pivalamidoisonicotinic Acid as a Protease Inhibitor
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them a significant target for therapeutic intervention.[1] The pyridine carboxylic acid scaffold, of which isonicotinic acid is an isomer, is a well-established pharmacophore found in numerous approved drugs targeting a range of diseases, including those where enzyme inhibition is the mechanism of action.[2] The derivatization of the isonicotinic acid core, in this case with a pivalamido group, offers a unique chemical entity for exploring novel interactions within the active or allosteric sites of proteases. The bulky and hydrophobic nature of the pivaloyl group can potentially mediate specific interactions with hydrophobic pockets in target proteins, while the isonicotinic acid moiety can participate in hydrogen bonding and other polar interactions.
This application note outlines a comprehensive strategy for screening 3-pivalamidoisonicotinic acid and other small molecules against a generic serine protease, a common target in drug discovery. The chosen assay format, Fluorescence Polarization (FP), is a homogenous, solution-based technique that is highly amenable to automation and miniaturization, making it ideal for HTS.[1]
Principle of the Fluorescence Polarization (FP) Assay for Protease Inhibition
The FP-based protease assay relies on the principle that the rate of rotation of a fluorescent molecule in solution is dependent on its size.[1] In this assay, a small, fluorescently labeled peptide substrate for the target protease is used.
-
In the absence of protease activity (or in the presence of an effective inhibitor): The fluorescent peptide substrate remains intact and, being relatively large, tumbles slowly in solution. When excited with polarized light, it emits light with a high degree of polarization.
-
In the presence of active protease: The enzyme cleaves the fluorescent peptide into smaller fragments. These smaller fragments tumble much more rapidly in solution, leading to a significant decrease in the polarization of the emitted light.[1]
The degree of inhibition by a test compound, such as 3-pivalamidoisonicotinic acid, is therefore directly proportional to the observed fluorescence polarization.
Caption: A typical workflow for a high-throughput screening campaign.
Step-by-Step Protocol:
-
Compound Plating: Using an automated liquid handler, dispense a small volume of each test compound (including 3-pivalamidoisonicotinic acid) from the library into the wells of 384-well plates to achieve the desired final screening concentration (e.g., 10 µM). Also, include positive and negative controls on each plate.
-
Enzyme Addition: Add the optimized concentration of the target protease to all wells.
-
Pre-incubation: Incubate the plates for a short period (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add the fluorescent substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plates for the pre-determined reaction time at a controlled temperature.
-
Data Acquisition: Read the fluorescence polarization of each well using a microplate reader.
Data Analysis and Hit Identification
The raw FP data is first normalized to percent inhibition using the plate controls:
% Inhibition = 100 * (FP_test_compound - FP_positive_control) / (FP_negative_control - FP_positive_control)
A "hit" is defined as a compound that exhibits a percent inhibition greater than a pre-defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Hit Confirmation and IC50 Determination
Compounds identified as hits in the primary screen are then subjected to a dose-response analysis to confirm their activity and determine their potency (IC50 value). The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Step-by-Step Protocol:
-
Serial Dilution: Create a serial dilution of the hit compound (e.g., 3-pivalamidoisonicotinic acid) in DMSO, typically covering a range of concentrations from nanomolar to micromolar.
-
Assay Performance: Perform the FP assay as described previously with the different concentrations of the inhibitor.
-
Data Analysis: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | Primary Screen (% Inhibition @ 10 µM) | Confirmed Hit | IC50 (µM) |
| 3-Pivalamidoisonicotinic Acid | 78.2 | Yes | 2.5 |
| Compound B | 12.5 | No | > 100 |
| Compound C | 65.8 | Yes | 15.7 |
| Positive Control | 98.9 | Yes | 0.05 |
Conclusion
This application note provides a comprehensive framework for utilizing 3-pivalamidoisonicotinic acid in a high-throughput screening campaign to identify novel protease inhibitors. The detailed protocols for a fluorescence polarization-based assay, from development and validation to hit confirmation, offer a robust and reliable methodology for early-stage drug discovery. The principles and techniques described herein are broadly applicable to the screening of other small molecules against a variety of enzymatic targets.
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PubChem. (n.d.). 3-Aminoisonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
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North Carolina State University. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. Retrieved from [Link]
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Lee, D. I., et al. (2017). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology, 9(4), 295-313. Retrieved from [Link]
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Kovalevskaya, D., et al. (2020). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses, 12(11), 1223. Retrieved from [Link]
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Lns, C., et al. (2015). Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. ACS Chemical Biology, 10(7), 1645-1654. Retrieved from [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
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Nuvisan. (n.d.). HTS assay development. Retrieved from [Link]
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ResearchGate. (n.d.). Investigation of Pivalic Acid-Derived Organotin(IV) Carboxylates: Synthesis, Structural Insights, Interaction with Biomolecules, and Computational Studies. Retrieved from [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link]
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Seetharaman, J. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
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Application and Protocol for 3-(2,2-Dimethyl-propionylamino)-isonicotinic Acid in Enzyme Inhibition Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid in enzyme inhibition assays. While this specific molecule's biological targets are not extensively documented in publicly available literature, its structural similarity to other isonicotinic acid derivatives—a class known for a wide range of biological activities—makes it a compound of interest for screening and characterization as a potential enzyme inhibitor.[1][2][3][4] This guide will, therefore, use this compound as a model compound to present a detailed, adaptable protocol for the characterization of novel enzyme inhibitors. The principles and methodologies described herein are broadly applicable to a variety of enzyme systems.
Introduction to Enzyme Inhibition and Isonicotinic Acid Derivatives
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental tools in biochemistry and are the basis for many pharmaceuticals.[5] The study of enzyme inhibitors provides insights into enzyme mechanisms, metabolic pathways, and the design of new therapeutic agents.[6] Isonicotinic acid and its derivatives have a rich history in medicinal chemistry, forming the backbone of drugs with activities ranging from antitubercular to anti-inflammatory.[2][7][8][9][10] The diverse biological effects of these compounds are often attributed to their ability to inhibit specific enzymes.[1][2][3] Therefore, a systematic approach to evaluating new isonicotinic acid derivatives, such as this compound, for enzyme inhibitory activity is a critical step in drug discovery.
Core Principles of Enzyme Inhibition Assays
The fundamental principle of an enzyme inhibition assay is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor.[11] The extent of inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[12][13]
Key Parameters in Enzyme Inhibition:
| Parameter | Description | Significance |
| IC50 | The concentration of an inhibitor that reduces the activity of an enzyme by 50% under specified assay conditions. | A common measure of inhibitor potency. A lower IC50 value indicates a more potent inhibitor.[12][13] |
| Ki | The inhibition constant; a measure of the affinity of the inhibitor for the enzyme. | A thermodynamic constant that is independent of substrate concentration, providing a more absolute measure of inhibitor potency. |
| Mechanism of Inhibition | Describes how the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed). | Understanding the mechanism is crucial for drug development as it informs on how the inhibitor will behave in a biological system with varying substrate concentrations.[14] |
General Protocol for IC50 Determination
This protocol provides a step-by-step guide for determining the IC50 value of this compound against a hypothetical enzyme. This protocol can be adapted for various enzymes and detection methods (e.g., absorbance, fluorescence, luminescence).
Materials and Reagents
-
Test Compound: this compound (CAS: 86847-91-8)
-
Enzyme: A purified enzyme of interest.
-
Substrate: The specific substrate for the chosen enzyme.
-
Assay Buffer: A buffer that provides optimal pH and ionic strength for the enzyme's activity.
-
Positive Control: A known inhibitor of the enzyme.
-
Negative Control: The vehicle used to dissolve the test compound (e.g., DMSO).
-
Detection Reagent: A reagent that generates a measurable signal proportional to the product formed or substrate consumed.
-
Microplates: 96-well or 384-well plates suitable for the detection method.
-
Plate Reader: A microplate reader capable of measuring the signal generated by the detection reagent.
Experimental Workflow
The following diagram illustrates the general workflow for an enzyme inhibition assay.
Caption: General workflow for an enzyme inhibition assay.
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare stock solutions of the enzyme and substrate in the assay buffer. The optimal concentrations will need to be determined empirically.
-
Prepare a stock solution of the positive control inhibitor.
-
-
Serial Dilution of the Inhibitor:
-
Perform a serial dilution of the 10 mM stock solution of this compound to obtain a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and 0 µM).
-
Ensure the final concentration of DMSO in all wells is consistent and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Setup:
-
Add the assay buffer to each well of a microplate.
-
Add the diluted inhibitor solutions to the appropriate wells.
-
Include wells for the positive control and negative control (vehicle only).
-
Add the enzyme solution to all wells except for the "no enzyme" control wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at the optimal temperature for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Signal Detection:
-
If necessary, stop the reaction by adding a stop solution.
-
Add the detection reagent and incubate as required for signal development.
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
Data Analysis and Interpretation
Calculation of Percent Inhibition
The percent inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [1 - (Signalinhibitor - Signalno enzyme) / (Signalvehicle - Signalno enzyme)] x 100
Where:
-
Signalinhibitor is the signal in the presence of the inhibitor.
-
Signalno enzyme is the background signal without the enzyme.
-
Signalvehicle is the signal with the vehicle (e.g., DMSO) but no inhibitor, representing 0% inhibition.
Determination of IC50 Value
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression model, typically a four-parameter logistic equation.[15][16][17]
Y = Bottom + (Top - Bottom) / (1 + 10((LogIC50 - X) * HillSlope))
Where:
-
Y is the percent inhibition.
-
X is the logarithm of the inhibitor concentration.
-
Top and Bottom are the plateaus of the curve.
-
LogIC50 is the logarithm of the inhibitor concentration that gives a response halfway between the top and bottom plateaus.
-
HillSlope describes the steepness of the curve.
Software such as GraphPad Prism or R can be used for this analysis.
Hypothetical IC50 Data for this compound:
| Concentration (µM) | Log Concentration | % Inhibition |
| 100 | 2 | 98.5 |
| 30 | 1.48 | 95.2 |
| 10 | 1 | 85.1 |
| 3 | 0.48 | 65.3 |
| 1 | 0 | 48.7 |
| 0.3 | -0.52 | 25.6 |
| 0.1 | -1 | 10.2 |
| 0.03 | -1.52 | 3.1 |
| 0.01 | -2 | 0.5 |
| 0 | - | 0 |
Based on this hypothetical data, the calculated IC50 value would be approximately 1 µM.
Investigating the Mechanism of Action
Once the IC50 value is determined, further studies can be conducted to elucidate the mechanism of inhibition. This typically involves measuring the inhibitor's effect on the enzyme kinetics by varying the substrate concentration.
Caption: Determining inhibition mechanism by varying substrate concentration.
By measuring the IC50 at different substrate concentrations, one can infer the mechanism of action. For a competitive inhibitor, the IC50 will increase as the substrate concentration increases. For a non-competitive inhibitor, the IC50 will remain unchanged. For an uncompetitive inhibitor, the IC50 will decrease with increasing substrate concentration. Mixed inhibitors will show more complex behavior.[18]
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicates | Pipetting errors, inconsistent incubation times, plate edge effects. | Use calibrated pipettes, ensure consistent timing, avoid using outer wells of the plate. |
| Low signal or no enzyme activity | Inactive enzyme, incorrect buffer conditions, substrate degradation. | Use a fresh batch of enzyme, optimize buffer pH and ionic strength, prepare fresh substrate solution. |
| Inhibitor precipitates in the assay | Poor solubility of the compound in the assay buffer. | Decrease the final concentration of the inhibitor, increase the percentage of DMSO (while ensuring it doesn't affect the enzyme), or use a different solvent. |
| Incomplete dose-response curve | The range of inhibitor concentrations is not wide enough. | Test a broader range of inhibitor concentrations to define the top and bottom plateaus of the curve. |
Conclusion
This application note provides a comprehensive and adaptable framework for the initial characterization of this compound, or any novel compound, as a potential enzyme inhibitor. By following the detailed protocols for IC50 determination and the principles for investigating the mechanism of action, researchers can systematically evaluate the inhibitory properties of new chemical entities. The successful application of these methods is a crucial step in the early stages of drug discovery and development.
References
- Housing Innovations. (2025, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Journal of Pharmacological and Toxicological Methods, 64(3), 1-10.
- Oreate AI. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog.
- National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PubMed Central.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate.
- Wikipedia. (n.d.). Isoniazid.
- Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current medicinal chemistry, 14(23), 2445-2463*.
- Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
- National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- Khan, I., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(11), 3298.
- Simson Pharma Limited. (n.d.). 3-(2,2-Dimethyl-propinoylamino)-isonicotinic acid.
- Amee, T., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(19), 11843.
- Copeland, R. A. (2019). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. SLAS Discovery, 24(5), 515-528.
- Kucukguzel, I., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20.
- Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(5), 963-973.
- Seydel, J. K., et al. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 19(4), 483-492.
- Khan, I., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI.
- Gevorgyan, A. A., et al. (2024). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules, 29(11), 2588.
- Umezawa, H. (1982). Evaluation of Enzyme Inhibition Data in Screening for New Drugs. Methods in Enzymology, 86, 579-588.
- Kumar, A., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15, 1380880.
- Szymańska, A., & Szczygieł, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 724.
- Rehman, A. U., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-28.
- Kurt, B. Z., et al. (2022). Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties. Antioxidants, 11(11), 2239.
- National Center for Biotechnology Information. (n.d.). Isonicotinic Acid. PubChem.
- Rehman, A. U., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-28.
- Shklyaev, Y. V., et al. (2023). Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. Molecules, 28(13), 5139.
- Labsolu. (n.d.). 2-(2,2-Dimethyl-propionylamino)-isonicotinamide.
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Application Note & Protocols: A Modern Approach to Assessing In Vitro Antitubercular Activity of Novel Compounds
Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis.
Abstract: The escalating threat of multidrug-resistant tuberculosis necessitates the accelerated discovery of novel therapeutics. A critical step in this pipeline is the robust and efficient in vitro assessment of a compound's activity against Mycobacterium tuberculosis (Mtb). This guide provides a comprehensive framework for determining the antitubercular potency of novel chemical entities, emphasizing a tiered screening approach that balances throughput with biological relevance. We detail protocols for the widely adopted colorimetric Microplate Alamar Blue Assay (MABA) for primary screening and a rapid, sensitive luminescence-based assay for secondary validation and deeper mechanistic studies. This document is designed to equip researchers with the technical knowledge and practical insights required to generate reliable and reproducible data, thereby facilitating the confident progression of promising compounds in the drug discovery cascade.
Introduction: The Rationale for a Tiered In Vitro Screening Strategy
The discovery of new antitubercular agents is a formidable challenge, largely due to the slow growth rate of Mycobacterium tuberculosis and the stringent biosafety requirements for its handling.[1][2] Effective in vitro screening is the cornerstone of any TB drug discovery program, acting as the primary filter to identify compounds with genuine promise. A tiered, or cascaded, screening approach is an industry-standard best practice. This strategy begins with a high-throughput primary assay to rapidly screen large compound libraries, followed by more complex, lower-throughput secondary assays to confirm activity and elucidate the mechanism of action for the most promising "hits."
This application note champions a two-tiered approach:
-
Primary Screening: The Microplate Alamar Blue Assay (MABA), also known as the Resazurin Microtiter Assay (REMA), is an ideal primary screen.[3][4][5][6] It is cost-effective, reliable, and its colorimetric endpoint is easily quantifiable, making it suitable for screening thousands of compounds.[7][8] The underlying principle is the reduction of the blue resazurin dye to pink resorufin by metabolically active mycobacteria, providing a clear visual indicator of cell viability.[6][9]
-
Secondary Screening & Mechanistic Studies: Luminescence-based assays, utilizing either autoluminescent Mtb strains or mycobacterial species expressing a luciferase reporter gene, offer significant advantages for secondary screening.[1][10][11] These assays are highly sensitive, provide a broader dynamic range, and can significantly reduce the time to obtain results compared to traditional methods.[1][10] They are also amenable to more complex experimental designs, such as time-kill kinetics and intracellular activity assays.[10][11]
Biosafety Considerations: Working with Mycobacterium tuberculosis
Mycobacterium tuberculosis is a Risk Group 3 (RG3) pathogen and must be handled in a Biosafety Level 3 (BSL-3) laboratory.[12][13][14] All procedures involving live cultures of Mtb must be performed in a certified Class II biological safety cabinet (BSC) by trained personnel.[12][15] Adherence to institutional and national biosafety guidelines is paramount to ensure the safety of laboratory staff and the surrounding community.[16] For initial high-throughput screening, the use of surrogate, non-pathogenic mycobacterial species like Mycobacterium smegmatis or Mycobacterium bovis BCG in a BSL-2 setting can be a valuable strategy to identify promising scaffolds before progressing to Mtb in a BSL-3 environment.[2][17][18][19][20]
Primary Screening: The Microplate Alamar Blue Assay (MABA)
The MABA is a robust and widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[5][21][22] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]
Principle of the MABA
Metabolically active mycobacteria maintain a reducing environment within their cytoplasm. The redox indicator resazurin (the active component of Alamar Blue) is a blue, cell-permeable compound. In the presence of viable, respiring mycobacteria, resazurin is reduced to the pink, fluorescent compound resorufin. This color change provides a clear and quantifiable measure of bacterial viability. A lack of color change (remaining blue) indicates that the compound has inhibited mycobacterial growth.[6][24]
Detailed Protocol for MABA
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) OADC (Oleic acid-Albumin-Dextrose-Catalase)
-
Test compounds dissolved in DMSO
-
Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) as positive controls
-
Sterile 96-well, flat-bottom microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water, filter-sterilized)
-
Sterile deionized water
-
Plate reader capable of measuring absorbance at 570 nm and 600 nm (optional, for quantitative analysis)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Allow the culture to settle for 5-10 minutes to sediment large clumps.
-
Carefully transfer the upper portion of the supernatant to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension with 7H9 broth to match a 0.5 McFarland standard.
-
Dilute this suspension 1:20 in 7H9 broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Setup:
-
Add 200 µL of sterile deionized water to all perimeter wells of the 96-well plate to minimize evaporation during incubation.
-
Add 100 µL of 7H9 broth to all inner wells (columns 2-11, rows B-G).
-
Prepare serial 2-fold dilutions of the test compounds directly in the plate. Add 100 µL of the highest concentration of the test compound (in 7H9 broth) to the wells in column 2. Mix well and transfer 100 µL from column 2 to column 3. Repeat this process down to column 10. Discard the final 100 µL from column 10. Column 11 will serve as the no-drug growth control.
-
Include positive control drugs (Isoniazid, Rifampicin) on each plate, prepared in the same manner as the test compounds.
-
-
Inoculation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well from columns 2 to 11. This brings the final volume in each well to 200 µL.
-
-
Incubation:
-
Seal the plates with a breathable membrane or in a plastic bag to prevent contamination and evaporation.
-
Incubate the plates at 37°C for 7 days.
-
-
Addition of Resazurin and Final Reading:
-
After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.
-
Re-incubate the plates at 37°C for 24-48 hours.
-
The MIC is determined as the lowest drug concentration that prevents a color change from blue to pink.[25] Visual inspection is often sufficient, but for quantitative results, absorbance can be read at 570 nm and 600 nm.
-
Data Interpretation and Quality Control
| Well Color | Interpretation | Implication |
| Pink | Bacterial Growth | Compound is not inhibitory at this concentration. |
| Blue | No Bacterial Growth | Compound is inhibitory at this concentration. |
| Purple | Partial Inhibition | Intermediate effect. |
Quality Control Checks:
-
Growth Control (No Drug): Must turn pink.
-
Media Sterility Control (No Bacteria): Must remain blue.
-
Positive Control Drugs: The MIC values for standard drugs like isoniazid and rifampicin should fall within an expected range.[26]
Visual Representation of MABA Workflow:
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Secondary Screening: Luminescence-Based Assays
For hit confirmation and further characterization, luminescence-based assays provide a more rapid and sensitive alternative to colorimetric methods.[1][10] These assays typically rely on mycobacterial strains that have been genetically engineered to produce light.
Principle of Luminescence-Based Assays
The most common approach involves using a recombinant mycobacterial strain that constitutively expresses a luciferase enzyme, such as firefly luciferase (lux).[27] The light output, measured in Relative Light Units (RLU), is directly proportional to the number of viable bacteria. A reduction in RLU in the presence of a test compound indicates bactericidal or bacteriostatic activity. This method offers a real-time, non-destructive way to monitor bacterial viability.[28]
Using a reporter strain like M. bovis BCG-lux allows for these rapid assays to be conducted in a BSL-2 facility, significantly increasing throughput for secondary screening.[17][27][29][30]
Detailed Protocol for Luminescence-Based Assay (using BCG-lux)
Materials:
-
Mycobacterium bovis BCG expressing luciferase (BCG-lux)
-
Middlebrook 7H9 broth supplemented as for MABA
-
Test compounds and control drugs
-
Sterile, white, opaque 96-well microtiter plates (for luminescence assays)
-
Luminometer
Procedure:
-
Preparation of Inoculum:
-
Culture BCG-lux in 7H9 broth to mid-log phase.
-
Adjust the culture to a starting luminescence of approximately 10,000-20,000 RLU in 100 µL of media. This will need to be optimized for the specific luminometer and strain used.
-
-
Plate Setup:
-
In a white, opaque 96-well plate, prepare 2-fold serial dilutions of the test compounds in 100 µL of 7H9 broth, as described for the MABA.
-
-
Inoculation:
-
Add 100 µL of the prepared BCG-lux inoculum to each well.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C.
-
Measure luminescence at various time points (e.g., Day 0, Day 3, Day 5, and Day 7) using a luminometer. The integration time should be set to 1 second per well.[28]
-
Data Interpretation
The MIC can be defined as the lowest compound concentration that results in a >90% reduction in luminescence compared to the no-drug control at a specific time point (e.g., Day 7). The rapid nature of this assay also allows for the generation of time-kill curves, providing valuable information on the bactericidal versus bacteriostatic nature of a compound.[10][11]
Visual Representation of Luminescence Assay Workflow:
Sources
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Application Note: Cell-Based Assays for Evaluating the Anti-inflammatory Effects of Pyridine Derivatives
Introduction: The Double-Edged Sword of Inflammation and the Promise of Pyridine Derivatives
Inflammation is a fundamental biological process, an essential component of the innate immune response that protects against infection and injury.[1] However, when this tightly regulated system becomes dysregulated, it can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. At the cellular level, the inflammatory cascade is orchestrated by a complex interplay of signaling molecules and pathways, often triggered by stimuli like bacterial lipopolysaccharide (LPS).[1][2] This activation leads to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]
The pyridine ring is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs. Its unique electronic properties and ability to form hydrogen bonds make it a versatile core for designing molecules that can interact with biological targets with high affinity and specificity. A growing body of evidence suggests that pyridine derivatives hold significant promise as a new class of anti-inflammatory agents, capable of modulating key inflammatory pathways.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of robust cell-based assays to evaluate the anti-inflammatory potential of novel pyridine derivatives. We will delve into the mechanistic underpinnings of these assays, provide detailed, field-proven protocols, and offer insights into data analysis and interpretation, ensuring a scientifically rigorous approach to the discovery and development of next-generation anti-inflammatory therapeutics.
The Inflammatory Response: A Symphony of Cellular Signaling
To effectively screen for anti-inflammatory compounds, it is crucial to understand the key signaling pathways that drive the inflammatory response. A common and well-characterized model for inducing inflammation in vitro is the stimulation of macrophages with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.
LPS is recognized by Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages.[2][4] This recognition event initiates a cascade of intracellular signaling events, primarily through two distinct pathways: the MyD88-dependent and the TRIF-dependent pathways.[1][5]
-
MyD88-Dependent Pathway: This pathway rapidly activates the transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades (including p38, JNK, and ERK).[1][5][6] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of a wide array of pro-inflammatory genes, including those encoding TNF-α, IL-6, and inducible nitric oxide synthase (iNOS or NOS2).[3][7]
-
TRIF-Dependent Pathway: This pathway is responsible for the later phase of NF-κB activation and the induction of type I interferons.[1]
The convergence of these pathways results in the production and release of a host of inflammatory mediators that amplify the inflammatory response.
Visualizing the Inflammatory Cascade: The LPS-Induced TLR4 Signaling Pathway
The following diagram illustrates the key events in the LPS-induced TLR4 signaling pathway, highlighting the central roles of NF-κB and MAPKs.
Caption: LPS-induced TLR4 signaling cascade.
A Multi-faceted Approach to Screening: A Suite of Cell-Based Assays
No single assay can provide a complete picture of a compound's anti-inflammatory activity. Therefore, a panel of well-validated cell-based assays is recommended to comprehensively evaluate the effects of pyridine derivatives on different aspects of the inflammatory response. The following protocols are designed for a 96-well plate format, making them suitable for medium- to high-throughput screening.
Workflow for Anti-inflammatory Screening
The following diagram outlines a logical workflow for screening pyridine derivatives for anti-inflammatory activity.
Caption: Experimental workflow for screening pyridine derivatives.
Experimental Protocols
Cell Culture: The Foundation of Reliable Data
The murine macrophage cell line, RAW 264.7 , is a widely used and well-characterized model for studying inflammation. These cells are robust and respond consistently to LPS stimulation.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Cytotoxicity Assessment: The MTT Assay
Before evaluating the anti-inflammatory activity of your pyridine derivatives, it is essential to determine their cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[8]
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of your pyridine derivatives in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Select non-toxic concentrations for subsequent anti-inflammatory assays.
| Parameter | Recommended Value |
| Cell Line | RAW 264.7 |
| Seeding Density | 5 x 10^4 cells/well |
| Compound Incubation | 24 hours |
| MTT Concentration | 0.5 mg/mL |
| MTT Incubation | 4 hours |
| Wavelength | 570 nm |
Primary Screening: Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is a simple and rapid colorimetric method to measure nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[9] Inhibition of NO production is a key indicator of anti-inflammatory activity.
Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium. Incubate overnight.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of your pyridine derivatives for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in your samples and determine the percentage of NO inhibition compared to the LPS-only control.
| Parameter | Recommended Value |
| Cell Line | RAW 264.7 |
| Seeding Density | 5 x 10^4 cells/well |
| LPS Concentration | 1 µg/mL |
| Compound Pre-treatment | 1 hour |
| LPS Incubation | 24 hours |
| Wavelength | 540 nm |
| Positive Control | Dexamethasone (1 µM) |
Secondary Screening: Cytokine Release and COX-2 Activity Assays
Compounds that show significant inhibition of NO production should be further evaluated in secondary assays to confirm their anti-inflammatory activity and gain more insight into their mechanism of action.
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the amount of TNF-α and IL-6 secreted by the cells into the culture medium.
Protocol:
-
Follow steps 1-4 of the Griess Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.
-
ELISA: Perform the TNF-α and IL-6 ELISAs according to the manufacturer's instructions. Commercially available ELISA kits provide all the necessary reagents and a detailed protocol.
-
Data Analysis: Generate a standard curve for each cytokine and calculate the concentration in your samples. Determine the percentage of cytokine inhibition.
This assay measures the production of Prostaglandin E2 (PGE2), a key product of the COX-2 enzyme, which is induced during inflammation.[10][11]
Protocol:
-
Follow steps 1-4 of the Griess Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatants.
-
PGE2 ELISA: Perform the PGE2 ELISA according to the manufacturer's instructions.
-
Data Analysis: Create a standard curve for PGE2 and calculate the concentration in your samples. Determine the percentage of PGE2 inhibition.
Mechanism of Action Studies: NF-κB Reporter Assay
To investigate whether your pyridine derivatives exert their anti-inflammatory effects by inhibiting the NF-κB pathway, a luciferase reporter assay can be employed.
Principle: Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.
Protocol:
-
Cell Line: Use a cell line that is amenable to transfection, such as HEK293T or HeLa cells.
-
Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Compound Treatment and Stimulation: Treat the cells with your pyridine derivatives for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL).
-
Incubation: Incubate for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition.
Data Analysis and Interpretation: From Raw Data to Meaningful Conclusions
A crucial step in the screening process is the accurate analysis and interpretation of the data. For dose-response experiments, the half-maximal inhibitory concentration (IC50) value should be calculated. The IC50 is the concentration of a compound that inhibits a biological process by 50%.[12]
Calculating IC50:
-
Dose-Response Curve: Plot the percentage of inhibition on the y-axis against the logarithm of the compound concentration on the x-axis.
-
Non-linear Regression: Use a software package such as GraphPad Prism to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).[13]
-
IC50 Value: The software will calculate the IC50 value from the fitted curve.
A lower IC50 value indicates a more potent compound. By comparing the IC50 values of your pyridine derivatives across the different assays, you can prioritize the most promising candidates for further development.
Conclusion: A Robust Framework for Anti-inflammatory Drug Discovery
The cell-based assays outlined in this application note provide a robust and reliable framework for the evaluation of the anti-inflammatory effects of pyridine derivatives. By employing a multi-faceted screening approach, from initial cytotoxicity and primary screening to secondary and mechanistic studies, researchers can gain a comprehensive understanding of the therapeutic potential of their compounds. The detailed protocols and data analysis guidelines presented here are intended to empower scientists in their quest to discover and develop novel and effective anti-inflammatory drugs that can address the significant unmet medical need in the field of chronic inflammatory diseases.
References
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- American Physiological Society. (n.d.). Induction of nitric oxide synthase expression by lipopolysaccharide is mediated by calcium-dependent PKCα-β1 in alveolar epithelial cells. Retrieved from the American Journal of Physiology-Lung Cellular and Molecular Physiology.
- Bentham Science. (n.d.). TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis.
- ResearchGate. (n.d.). (PDF) Toll-like receptor 4 (TLR4): new insight immune and aging.
- YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from a relevant scientific tutorial video.
- Wiley Online Library. (n.d.). Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension?. Retrieved from the British Journal of Pharmacology.
- Frontiers in Immunology. (n.d.). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells.
- Springer Nature Experiments. (n.d.). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability.
- MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts.
- Frontiers in Immunology. (n.d.). Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity.
- ResearchGate. (2019, January 30). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity.
- National Center for Biotechnology Information. (2023, November 24). Toll-like receptor 4 (TLR4): new insight immune and aging.
- ScienceDirect. (n.d.). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Retrieved from a relevant journal on ScienceDirect.
- National Center for Biotechnology Information. (n.d.). NOS2 regulation of LPS-induced airway inflammation via S-nitrosylation of NF-κB p65.
- ResearchGate. (n.d.). The process of PGE2 synthesis. Arachidonic acid is released from the....
- ResearchGate. (n.d.). LPS triggers TLR4 signaling and induces NF-κB and MAPK activation,....
- National Center for Biotechnology Information. (n.d.). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages.
- National Center for Biotechnology Information. (n.d.). Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4.
- National Center for Biotechnology Information. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- National Center for Biotechnology Information. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
- ResearchGate. (2016, August 31). How you stimulate RAW 264.7 macrophage?.
- BenchChem. (n.d.). Prostaglandin E2 synthesis and metabolism pathways.
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- ResearchGate. (2013, July 2). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?.
- YouTube. (2022, March 5). IC50 values by using GraphPad Prism.
- National Center for Biotechnology Information. (n.d.). Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1.
- Quora. (2019, May 29). How to calculate IC50 value from percent inhibition graph for antioxidant activity.
- National Center for Biotechnology Information. (n.d.). Dexamethasone - StatPearls.
- National Center for Biotechnology Information. (n.d.). Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome.
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Molecular docking protocol for 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid with target proteins
Topic: Molecular Docking Protocol for 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Rationale-Driven Approach to In Silico Screening
Molecular docking is a cornerstone of modern structure-based drug discovery, offering a computational lens to predict the binding orientation and affinity of a small molecule within the active site of a target protein.[1][2] This application note provides a comprehensive, step-by-step protocol for the molecular docking of this compound against selected protein targets. The causality behind each experimental choice is explained to ensure not just procedural accuracy, but a deeper understanding of the underlying principles. This protocol is designed as a self-validating system, incorporating best practices to enhance the reliability of the in silico predictions.
The ligand of interest, this compound, is a derivative of isonicotinic acid. Isonicotinic acid and its analogues have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[3][4] Notably, derivatives have been shown to inhibit enzymes such as cytochrome P450s, α-amylase, and various kinases, making these protein families logical starting points for target selection.[2][5][6][7] This protocol will use Human Pancreatic α-Amylase and Human Cytochrome P450 2D6 as example targets due to their therapeutic relevance and the availability of high-quality crystal structures in the Protein Data Bank (PDB).
I. System and Software Requirements
This protocol utilizes freely available and widely used software to ensure reproducibility.
| Software | Purpose | Download URL |
| UCSF ChimeraX | Visualization, protein preparation | |
| AutoDock Tools (MGLTools) | Ligand and receptor preparation (PDBQT file format) | [Link] |
| AutoDock Vina | Molecular docking engine | [Link] |
| Open Babel | File format conversion | [Link] |
| PyMOL | High-quality visualization of results | [Link] |
II. Experimental Workflow: A Visual Overview
The entire molecular docking process can be visualized as a sequential workflow, from initial data retrieval to the final analysis of results. Each step is critical for the integrity of the final prediction.
Caption: High-level overview of the molecular docking workflow.
III. Ligand Preparation Protocol
The accurate three-dimensional representation of the ligand is paramount for a successful docking simulation. This involves generating a 3D structure from a 2D representation and preparing it in the required file format for AutoDock Vina.
Step 1: Obtain Ligand's SMILES String
The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of the chemical structure. For this compound, the SMILES string is: CC(C)(C)C(=O)NC1=C(C=NC=C1)C(=O)O.
Step 2: Generate 3D Coordinates and Energy Minimization
A 2D representation like SMILES lacks 3D coordinates. We will use Open Babel for this conversion.[8] Energy minimization is then performed to obtain a low-energy, stable conformation.
Protocol using Open Babel (Command Line):
-
Save the SMILES string in a text file named ligand.smi.
-
Execute the following command in your terminal:
Step 3: Prepare the Ligand PDBQT File using AutoDockTools
AutoDock Vina requires ligands in the PDBQT format, which includes partial charges and information on rotatable bonds. [9] Protocol:
-
Launch AutoDockTools (ADT).
-
Go to Ligand -> Input -> Open and select ligand_3d.pdb.
-
ADT will automatically add Gasteiger charges and detect the rotatable bonds. A dialog box will summarize these actions. Click "OK".
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
IV. Target Protein Preparation Protocol
Proper protein preparation is crucial to remove artifacts from the crystal structure and to set up the molecule for docking. [4][10]We will use UCSF ChimeraX for its user-friendly interface and powerful preparation tools.
Step 1: Fetch and Clean the Protein Structure
We will use Human Pancreatic α-Amylase (PDB ID: 1HNY) as our primary example. [11] Protocol in UCSF ChimeraX:
-
Launch UCSF ChimeraX.
-
In the command line, type: open 1hny. This will fetch the structure directly from the PDB.
-
The crystal structure often contains water molecules, co-factors, and other heteroatoms that are not relevant to the docking study. These should be removed. The Dock Prep tool in ChimeraX automates this process. [10][12]4. Go to Tools -> Structure Editing -> Dock Prep.
-
In the Dock Prep dialog, select the default options to delete water, ions, and other ligands. Ensure that the option to "Add hydrogens" is checked. Click "OK".
-
ChimeraX will prompt for how to handle incomplete side chains. For this protocol, we will allow it to build the missing atoms.
-
After the preparation is complete, save the cleaned protein structure as a PDB file: File -> Save... and choose PDB format, naming it 1hny_prepared.pdb.
Step 2: Prepare the Receptor PDBQT File using AutoDockTools
Similar to the ligand, the receptor also needs to be converted to the PDBQT format.
Protocol:
-
In AutoDockTools, go to Grid -> Macromolecule -> Open and select 1hny_prepared.pdb.
-
A dialog will appear for saving the prepared receptor. Save it as 1hny_receptor.pdbqt. ADT will add charges and assign atom types.
V. Molecular Docking with AutoDock Vina
This phase involves defining the search space for docking and running the simulation.
Step 1: Defining the Grid Box (Search Space)
The grid box defines the three-dimensional space where AutoDock Vina will search for the optimal binding pose of the ligand. It is crucial to center this box on the active site of the protein. For known enzymes, the active site can be identified from the literature or by observing the position of a co-crystallized inhibitor in a related PDB structure.
Protocol for Identifying the Active Site and Defining the Grid Box (using ChimeraX and ADT):
-
To identify the active site of Human Pancreatic α-Amylase (1HNY), we can refer to the literature or examine a structure with a bound inhibitor, such as PDB ID 1B2Y, which contains the inhibitor acarbose. [5]The key catalytic residues for human pancreatic α-amylase are Asp197, Glu233, and Asp300. [11]2. In AutoDockTools, with 1hny_receptor.pdbqt loaded, go to Grid -> Grid Box....
-
A grid box will appear around the protein. You can adjust the center and dimensions of the box using the sliders in the "Grid Options" window.
-
Center the grid box on the active site residues. For 1HNY, a good starting point for the center coordinates would be around the catalytic triad.
-
Adjust the dimensions of the box to be large enough to accommodate the ligand and allow for rotational and translational movements. A size of 25 x 25 x 25 Å is often a reasonable starting point.
-
Once the grid box is appropriately positioned and sized, note down the center coordinates (x, y, z) and the dimensions.
Step 2: Creating the Configuration File
AutoDock Vina requires a configuration file that specifies the input files and the search space parameters.
Create a text file named conf.txt with the following content:
-
Replace [your_x_coordinate], [your_y_coordinate], and [your_z_coordinate] with the values you determined in the previous step.
-
exhaustiveness controls the thoroughness of the search. A higher value increases the computational time but also the reliability of the result. The default of 8 is a good balance for initial screenings.
Step 3: Running the Docking Simulation
Execute AutoDock Vina from the command line:
This command will start the docking process. The results will be saved in 1hny_docking_output.pdbqt, and a log file with the binding affinity scores will be created as 1hny_docking_log.txt.
VI. Analysis and Interpretation of Results
The output of a docking simulation provides a wealth of data that needs careful interpretation.
Logical Flow of Result Analysis
Caption: Workflow for the analysis of docking results.
Step 1: Binding Affinity Scores
The log file (1hny_docking_log.txt) contains a table of binding affinities for the top predicted poses. The binding affinity is reported in kcal/mol, with more negative values indicating stronger predicted binding.
Example Docking Results (Illustrative Data):
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues |
| Human Pancreatic α-Amylase | 1HNY | -8.5 | 0.000 | Asp197, Glu233, Arg195 |
| -8.2 | 1.254 | Asp197, Tyr62 | ||
| -8.1 | 2.031 | Glu233, His201 | ||
| Cytochrome P450 2D6 | 2F9Q | -9.2 | 0.000 | Asp301, Phe120, Heme |
| -9.0 | 1.567 | Phe483, Glu216 | ||
| -8.8 | 2.345 | Asp301, Ser304 |
Note: The data in this table is for illustrative purposes only and represents typical output from a docking experiment.
Step 2: Visualization of Binding Poses
Visual inspection of the predicted binding poses is essential to understand the interactions between the ligand and the protein. [7][13] Protocol using PyMOL:
-
Open PyMOL.
-
Go to File -> Open... and select 1hny_receptor.pdbqt.
-
Go to File -> Open... and select 1hny_docking_output.pdbqt.
-
The output file contains multiple binding poses. You can view them individually by clicking through the states in the bottom-right panel.
-
To visualize interactions for the best pose (state 1):
-
select active_site, byres all within 5 of ligand
-
show sticks, active_site
-
show surface, active_site
-
To find hydrogen bonds: Action -> find -> polar contacts -> within selection.
-
VII. Protocol Validation
A crucial step in validating a docking protocol is to perform redocking. [14]This involves docking the co-crystallized ligand back into its binding site and comparing the predicted pose with the crystallographic pose. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is generally considered a successful validation. [14]
VIII. Conclusion
This application note provides a detailed and rationale-driven protocol for the molecular docking of this compound with potential protein targets. By following these steps, researchers can generate reliable in silico predictions of ligand-protein interactions, which can guide further experimental validation and drug discovery efforts. The emphasis on understanding the "why" behind each step ensures that this protocol is not just a set of instructions, but a robust scientific methodology.
References
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
Brayer, G. D., Luo, Y., & Withers, S. G. (1995). The structure of human pancreatic alpha-amylase at 1.8 A resolution and comparisons with related enzymes. Protein Science, 4(9), 1730-1742. Available at: [Link]
- Gschwend, D. A., Good, A. C., & Kuntz, I. D. (1996). Molecular docking towards drug discovery. Journal of molecular recognition, 9(2), 175-186.
-
Nahoum, V., Roux, G., Anton, V., Rougé, P., Puigserver, A., Bischoff, H., ... & Payan, F. (2000). Crystal structures of human pancreatic alpha-amylase in complex with carbohydrate and proteinaceous inhibitors. Biochemical Journal, 346(1), 209-216. Available at: [Link]
-
ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]
-
Rowland, P., Blaney, F. E., Smyth, M. G., Jones, J. J., Leydon, V. R., Oxbrow, A. K., ... & Lennard, M. S. (2006). Crystal structure of human cytochrome P450 2D6. Journal of biological chemistry, 281(11), 7614-7622. Available at: [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157.
-
Open Babel. (n.d.). The Open Babel Package. Retrieved from [Link]
-
PyMOL. (n.d.). The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. Retrieved from [Link]
- Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.
-
ResearchGate. (2013). How to interpret AutoDock Vina results? Retrieved from [Link]
-
AutoDockTools. (n.d.). The Scripps Research Institute. Retrieved from [Link]
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
-
Graphviz. (n.d.). Graph Visualization Software. Retrieved from [Link]
- Gilani, S. J., et al. (2014). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 19(9), 13277-13291.
- ACS Publications. (2024).
-
MDPI. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Retrieved from [Link]
-
In Silico Design. (2025). Molecular Docking Workflow with AutoDock Vina and ChimeraX. Retrieved from [Link]
-
Bioinformatics Review. (2018). Tutorial: Vina Output Analysis Using PyMol. Retrieved from [Link]
-
CCDC. (2021). How to generate a 3D molecular structure from a SMILES string. Retrieved from [Link]
-
ChemAxon. (n.d.). Generate3D. Retrieved from [Link]
-
CCP4 wiki. (2010). Build 3D-coordinates from 2D drawings or 1D string. Retrieved from [Link]
-
SAMSON. (n.d.). From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. Retrieved from [Link]
-
ResearchGate. (2021). How to prepare a 3 D Structure of a ligand compound whose 2D structure is present in the database? Retrieved from [Link]
-
Bioinformatics Review. (2020). Converting smiles into 3D structures using openbabel. Retrieved from [Link]
- Springer. (n.d.). AutoDock and AutoDockTools for Protein-Ligand Docking. In: El-Hachem, N., Ghattass, K., El-Yazbi, A. (eds) Computer-Aided Drug Design. Methods in Molecular Biology, vol 2233. Humana, New York, NY.
- Santos, L. H. S., Ferreira, R. S., & de Alencastro, R. B. (2018).
-
JMIR Publications. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Microplate Alamar Blue Assay (MABA) for High-Throughput Antitubercular Drug Screening
Introduction: The Need for Rapid and Reliable TB Drug Screening
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has intensified the urgent need for new, effective antitubercular agents.[1][2] Traditional drug susceptibility testing (DST) methods, such as those based on solid media, are slow, often requiring weeks to yield results, which critically delays appropriate patient treatment and hinders drug discovery efforts.[3][4]
The Microplate Alamar Blue Assay (MABA) has emerged as a crucial tool in the fight against TB. It is a colorimetric, rapid, low-cost, and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[1][2][5][6] Its 96-well plate format makes it amenable to high-throughput screening, accelerating the identification of new drug candidates.[5][7][8] This guide provides a comprehensive overview of the MABA, detailing the underlying scientific principles, a step-by-step protocol, and key considerations for successful implementation.
Principle of the Assay: The Role of Resazurin
The MABA utilizes the redox indicator Alamar Blue, the active ingredient of which is resazurin.[9][10] Resazurin is a blue, cell-permeable, and non-toxic compound. In a metabolically active cell, intracellular reductases, primarily associated with the electron transport chain, reduce resazurin to the pink, highly fluorescent compound, resorufin.[10][11][12]
This color change serves as a visual indicator of cell viability.[2] In the context of antitubercular screening, if a compound is effective at inhibiting the growth of M. tuberculosis, the cells will be metabolically inactive, and the medium will remain blue. Conversely, in the presence of an ineffective compound, the bacteria will proliferate, reduce the resazurin, and the medium will turn pink.[6][9] The MIC is determined as the lowest drug concentration that prevents this color change.[2][9]
Diagram: Mechanism of Alamar Blue (Resazurin) Reduction
Caption: Metabolic reduction of blue resazurin to pink resorufin by viable mycobacteria.
Materials and Reagents
Careful preparation of materials and reagents is critical for the reproducibility of the MABA.
| Reagent/Material | Specifications & Preparation Notes |
| Culture Medium | Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.[13] The use of Tween 80 is crucial to prevent the clumping of mycobacteria.[14] |
| M. tuberculosis Strain | H37Rv is a commonly used reference strain. However, the assay is applicable to clinical isolates as well.[1][8] All work with virulent strains must be performed in a Biosafety Level 3 (BSL-3) laboratory.[15][16][17][18] |
| Test Compounds | Dissolve in an appropriate solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions. Ensure the final DMSO concentration in the assay does not exceed a level toxic to the bacteria (typically ≤1-2%).[13][19] |
| Control Drugs | Prepare stock solutions of known antitubercular drugs (e.g., isoniazid, rifampicin) for use as positive controls.[1][19] |
| Alamar Blue Reagent | Prepare a 0.01% to 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water.[3][9][11] Sterilize by filtration through a 0.22 µm filter. Store protected from light at 4°C for up to one week.[3][9] |
| Tween 80 (10% or 20%) | Prepare a 10% or 20% (v/v) solution in sterile distilled water. This is added with the Alamar Blue to enhance reagent mixing and prevent bacterial clumping.[1][14][19] |
| 96-Well Microplates | Sterile, clear-bottomed 96-well plates are required. |
| Sterile Deionized Water | Used to fill the outer wells of the microplate to minimize evaporation from the test wells during incubation.[1][20] |
Experimental Protocol: Step-by-Step Guide
This protocol is a generalized procedure. Optimization of incubation times and inoculum density may be required depending on the specific M. tuberculosis strain and laboratory conditions.
Diagram: MABA Experimental Workflow
Caption: High-level workflow for the Microplate Alamar Blue Assay (MABA).
Part 1: Preparation of the Assay Plate
-
Mitigate Edge Effects: To minimize evaporation during the long incubation period, add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate.[1][19][20]
-
Drug Dilution:
-
Add 100 µL of supplemented Middlebrook 7H9 broth to all test wells (e.g., rows B-G, columns 2-11).
-
Add an additional 100 µL of broth to the wells in column 2.
-
Add 200 µL of the test compound stock solution (at 2x the highest desired final concentration) to the wells in column 2.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the drug-free growth control (inoculum only).[1]
-
Include wells for a sterility control (media only, no inoculum) and a positive control drug (e.g., isoniazid).
-
Part 2: Inoculation and Incubation
-
Inoculum Preparation:
-
Grow M. tuberculosis in supplemented 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to match a McFarland standard of 1.0. This can be done by allowing large clumps to settle and transferring the supernatant to a new tube.
-
Dilute this adjusted culture 1:50 in fresh broth to achieve the final inoculum density.[19]
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each test well (from columns 2 to 11), resulting in a final volume of 200 µL per well.[1]
-
Incubation: Seal the plate with parafilm or a plate sealer to prevent contamination and evaporation. Incubate the plate at 37°C for 5 to 7 days.[1][2]
Part 3: Development and Reading
-
Reagent Addition: After the initial incubation, prepare a fresh 1:1 mixture of Alamar Blue reagent and 10% Tween 80.[1] Add 50 µL of this mixture to a growth control well (e.g., B11). Re-incubate for 24 hours.[1]
-
Growth Check: If the control well has turned pink, it indicates sufficient bacterial growth. Proceed to add 50 µL of the Alamar Blue/Tween 80 mixture to all remaining test wells. If it remains blue, the culture may need longer incubation. Check daily until the control well turns pink.[1][2]
-
Final Incubation: Once the reagent is added to all wells, re-incubate the plate at 37°C for 24 hours.[1][19]
-
Result Interpretation:
-
Visual Reading: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[2][9] A blue well indicates inhibition, while a pink well indicates growth. Violet wells may be observed and typically turn pink with further incubation, indicating partial inhibition.[1]
-
Instrumental Reading: For a more quantitative result, the plate can be read on a spectrophotometer (absorbance at 570 nm and 600 nm) or a fluorometer (excitation 530-560 nm, emission 590 nm).
-
Data Interpretation & Quality Control
| Control Well | Expected Outcome | Interpretation & Action |
| Sterility Control | Remains Blue | The medium is not contaminated. |
| (Media Only) | Turns Pink | Indicates contamination of media or reagents. The assay is invalid; repeat the experiment. |
| Growth Control | Turns Pink | Confirms that the bacteria are viable and the assay conditions support growth. |
| (Inoculum, No Drug) | Remains Blue | Indicates a problem with the inoculum viability or incubation conditions. The assay is invalid. |
| Positive Control | MIC is within the expected range | Validates the assay's sensitivity to a known antitubercular agent. |
| (e.g., Isoniazid) | MIC is outside the expected range | May indicate issues with drug stock, dilutions, or inoculum resistance. Investigate before proceeding. |
Troubleshooting and Scientific Considerations
-
Variability in MICs: Inconsistent results can arise from several factors. To improve reproducibility, standardize the inoculum density, ensure complete solubilization of test compounds, mitigate plate edge effects, and maintain stable incubation conditions.[6][19]
-
Media Components: The composition of the culture medium can influence drug activity. For example, Tween 80 has been shown to potentiate the activity of rifampicin.[21] Consistency in media preparation is paramount.
-
Comparison with Other Methods: The MABA shows good correlation with other DST methods like the BACTEC radiometric system, especially for drugs like isoniazid and rifampicin.[6][20] However, discrepancies can occur, and the broth-based MABA may be more sensitive in detecting heteroresistance than other methods.[22][23][24]
-
Safety: Mycobacterium tuberculosis is a BSL-3 pathogen. All procedures involving live, virulent cultures must be conducted by trained personnel in a certified BSL-3 facility, following all institutional and national safety guidelines.[16][17][18][25] This includes working within a biological safety cabinet, using appropriate personal protective equipment (PPE), and following specific protocols for waste decontamination.
Conclusion
The Microplate Alamar Blue Assay is a powerful, versatile, and scalable platform for the primary screening of novel antitubercular compounds. Its simplicity, low cost, and rapid turnaround time have made it an indispensable tool in academic and industrial drug discovery pipelines. By understanding the principles of the assay and adhering to a well-controlled, standardized protocol, researchers can generate reliable and reproducible data, accelerating the critical search for the next generation of tuberculosis therapies.
References
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Cho, S., Lee, H. S., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281–292. Available at: [Link]
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Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 35(2), 362–366. Available at: [Link]
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Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Journal of Clinical Microbiology, 40(7), 2712–2714. Available at: [Link]
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Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar. Available at: [Link]
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Request PDF. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Anti Mycobacterial activity by Alamar Blue assay (MABA). Available at: [Link]
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ASM Journals. (2014). Comparison of Different Drug Susceptibility Test Methods To Detect Rifampin Heteroresistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Request PDF. (n.d.). Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis, Mycobacterium bovis BCG and Mycobacterium smegmatis. ResearchGate. Available at: [Link]
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Martin, A., Camacho, M., Portaels, F., & Palomino, J. C. (2003). Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Journal of Clinical Microbiology, 41(8), 3628–3631. Available at: [Link]
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Taneja, N. K., & Tyagi, J. S. (2007). Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis, Mycobacterium bovis BCG and Mycobacterium smegmatis. Journal of Antimicrobial Chemotherapy, 60(2), 288–293. Available at: [Link]
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Shi, W., et al. (2014). Comparison of Different Drug Susceptibility Test Methods To Detect Rifampin Heteroresistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(9), 5632–5635. Available at: [Link]
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Ananthan, S., et al. (2013). A Dual Read-Out Assay to Evaluate the Potency of Compounds Active against Mycobacterium tuberculosis. PLoS ONE, 8(4), e60531. Available at: [Link]
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Chauca, J. A., et al. (2011). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 49(10), 3696–3699. Available at: [Link]
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Erokhin, V. V., et al. (2021). Resazurin Assay Data for Mycobacterium tuberculosis Supporting a Model of the Growth Accelerated by a Stochastic Non-Homogeneity. Data, 6(11), 118. Available at: [Link]
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Farnia, P., et al. (2018). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Jundishapur Journal of Microbiology, 11(11), e63789. Available at: [Link]
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ANR. (n.d.). From fragments to inhibitors of MabA (FabG1) a new challenge to treat tuberculosis. Available at: [Link]
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SpringerLink. (n.d.). Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts. Available at: [Link]
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Bio-Rad Antibodies. (n.d.). What is alamarBlue? Available at: [Link]
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ResearchGate. (n.d.). MABA MIC of anti-TB agents in various formulations of Middlebrook media. Available at: [Link]
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Connected Papers. (2025). Microplate Alamar Blue Assay: Significance and symbolism. Available at: [Link]
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Collins, F. M., & Khattak, S. (1999). Optimization of a Rapid Viability Assay for Mycobacterium avium subsp. paratuberculosis by Using alamarBlue. Journal of Clinical Microbiology, 37(12), 3984–3987. Available at: [Link]
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University of Hawaii. (n.d.). List of BSL3 SOPs included in this document. Available at: [Link]
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Frontiers. (n.d.). Tuberculosis Phenotypic and Genotypic Drug Susceptibility Testing and Immunodiagnostics: A Review. Available at: [Link]
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Journal of Clinical and Experimental Investigations. (n.d.). Drug Resistance Tests for Mycobacterium Tuberculosis and Compatibility between Tests; From Past to Today. Available at: [Link]
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PubMed. (2014). Comparison of different drug susceptibility test methods to detect rifampin heteroresistance in Mycobacterium tuberculosis. Available at: [Link]
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NIH. (n.d.). Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis. Available at: [Link]
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Indian Institute of Science. (n.d.). Practices and Procedures for the BSL3 Facility at IISc. Available at: [Link]
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Application Note & Protocol: Nitric Oxide (NO) Inhibition Assay for Novel Anti-inflammatory Compounds
<
Authored by: Senior Application Scientist, Bio-Assay Development
For correspondence:
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of the nitric oxide (NO) inhibition assay. This widely utilized in vitro screening method is crucial for identifying and characterizing novel anti-inflammatory compounds. The protocol herein is centered on the use of the RAW 264.7 murine macrophage cell line, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production. We delve into the underlying biological mechanisms, provide a detailed, step-by-step protocol from cell culture to data analysis, and offer insights into potential challenges and troubleshooting. The assay's core is the quantification of nitrite, a stable and nonvolatile breakdown product of NO, using the colorimetric Griess reaction.[1] This application note is designed to be a self-validating system, ensuring technical accuracy and reproducibility for the reliable assessment of your compounds' anti-inflammatory potential.
Introduction: The Dichotomous Role of Nitric Oxide in Inflammation
Nitric oxide (NO) is a pleiotropic signaling molecule integral to a myriad of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response.[2][3] In the context of inflammation, NO exhibits a dual role. Under normal physiological conditions, it can act as an anti-inflammatory agent.[3][4] However, during an inflammatory response, particularly in response to pathogens or tissue damage, large amounts of NO are produced by the inducible nitric oxide synthase (iNOS) enzyme.[5] This overproduction of NO is a hallmark of pro-inflammatory activity and can contribute to tissue damage in chronic inflammatory diseases.[3][6]
The induction of iNOS in macrophages is a key event in the inflammatory cascade.[7] Bacterial components, such as lipopolysaccharide (LPS), an endotoxin from the outer membrane of Gram-negative bacteria, are potent inducers of iNOS expression in macrophages.[8][9] This induction is mediated through complex signaling pathways, often involving the activation of transcription factors like nuclear factor-kappa B (NF-κB).[8][10] Consequently, inhibiting the production of NO in LPS-stimulated macrophages serves as a robust and reliable in vitro model for screening potential anti-inflammatory therapeutics.[11][12]
The assay described here quantifies NO production by measuring the accumulation of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[13] This is achieved through the Griess reaction, a simple and sensitive colorimetric method first described in 1879.[14] The reaction involves a two-step diazotization process where sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, magenta-colored azo compound, the absorbance of which is directly proportional to the nitrite concentration.[2][14]
Scientific Principles and Assay Causality
A thorough understanding of the biological and chemical principles underpinning this assay is paramount for its successful implementation and for the accurate interpretation of results.
The Cellular Model: RAW 264.7 Macrophages
The RAW 264.7 cell line, derived from a tumor in a male BALB/c mouse induced by the Abelson murine leukemia virus, is a widely accepted model for studying macrophage function.[15][16] These cells are adherent, easy to culture, and, most importantly, they respond to inflammatory stimuli like LPS by producing significant amounts of NO, mimicking the in vivo inflammatory response of primary macrophages.[17][18][19] Their robust and reproducible response to LPS makes them an ideal system for high-throughput screening of anti-inflammatory compounds.[20] It is crucial to use low-passage number cells (ideally below 20) to avoid genetic drift and maintain a consistent phenotypic response.[15][21]
The Inflammatory Stimulus: Lipopolysaccharide (LPS)
LPS is a potent activator of macrophages and other immune cells.[22] It is recognized by Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a signaling cascade that leads to the activation of transcription factors, most notably NF-κB.[23] Activated NF-κB translocates to the nucleus and binds to the promoter region of the iNOS gene, thereby inducing its transcription and subsequent translation into the iNOS enzyme.[8][10] The newly synthesized iNOS then catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process.[8] The concentration and duration of LPS stimulation are critical parameters that must be optimized to achieve a robust yet sub-maximal NO production, creating a suitable window for observing inhibitory effects. A typical concentration used is 1 µg/mL for 24 hours.[20][24]
Figure 2: High-level experimental workflow for the NO inhibition assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator. Refresh the media every 2-3 days. [16]2. Harvest adherent cells by gentle scraping. Avoid using trypsin as it can alter cell surface receptors.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. [11][20]5. Incubate the plate for 24 hours to allow the cells to adhere and reach a semi-confluent state.
Day 2: Compound Treatment and LPS Stimulation
-
Prepare serial dilutions of your test compounds and controls in serum-free DMEM.
-
Carefully aspirate the old medium from the cells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include the following controls in triplicate:
-
Negative Control (Untreated): Cells with medium only.
-
Positive Control (LPS-stimulated): Cells with medium and LPS.
-
Vehicle Control: Cells with the highest concentration of the compound's solvent (e.g., DMSO) and LPS.
-
Reference Inhibitor: A known iNOS inhibitor (e.g., L-NAME or Aminoguanidine) with LPS. [25]4. Pre-incubate the plate for 1-2 hours at 37°C. [20]5. Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.
-
-
Incubate the plate for a further 24 hours. [20][26] Day 3: Nitrite Measurement (Griess Assay)
-
Prepare the Griess Reagent by mixing equal volumes of Component A and Component B. Prepare only enough for immediate use and protect it from light. [2]2. Prepare a sodium nitrite standard curve. In a separate 96-well plate, perform serial dilutions of a stock NaNO₂ solution in culture medium to obtain concentrations ranging from approximately 1.56 to 100 µM. [1]The final volume in each well should be 50 µL.
-
Carefully collect 50 µL of the cell culture supernatant from your experimental plate and transfer it to a new 96-well plate.
-
Add 50 µL of the freshly prepared Griess Reagent to all wells containing the standards and the samples. [27]5. Incubate the plate at room temperature for 10-15 minutes, protected from light. A color change to pink/magenta will be observed. [28]6. Measure the absorbance at 540 nm (or a wavelength between 520-550 nm) using a microplate reader. [1]The color is stable for about 30 minutes. [1]
Concurrent Cell Viability Assay
It is imperative to assess whether the observed reduction in NO is due to the direct inhibition of the NO production pathway or simply a result of cytotoxicity. A cell viability assay (e.g., MTT) should be performed in parallel on a replicate plate.
-
After collecting the supernatant for the Griess assay, add the MTT reagent to the remaining cells in the experimental plate.
-
Follow the manufacturer's protocol for the specific viability assay being used. Generally, this involves a 2-4 hour incubation followed by solubilization of formazan crystals and absorbance measurement. [20]3. Compounds exhibiting significant cytotoxicity (>15-20% cell death) at concentrations that inhibit NO production should be flagged, as the inhibitory effect may be a false positive. [20]
Data Analysis and Interpretation
Nitrite Concentration Calculation
-
Subtract the absorbance of the blank (culture medium + Griess reagent) from all standard and sample readings.
-
Plot the corrected absorbance values for the nitrite standards against their known concentrations (in µM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.99 for a valid curve).
-
Use this equation to calculate the nitrite concentration in each of your experimental samples from their absorbance values. [27]
Percentage Inhibition Calculation
The percentage of NO inhibition for each compound concentration is calculated using the following formula:
% Inhibition = [ (NO concentration of LPS control) - (NO concentration of Test Sample) ] / (NO concentration of LPS control) x 100 [25]
IC₅₀ Determination
The IC₅₀ value is the concentration of the compound that inhibits 50% of the NO production.
-
Plot the percentage inhibition against the corresponding logarithmic concentrations of the test compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value. [29]Software such as GraphPad Prism or similar statistical packages are recommended for this analysis.
Data Presentation
Summarize the results in a clear and concise table for easy comparison of the anti-inflammatory activity and cytotoxicity of the tested compounds.
| Compound | IC₅₀ for NO Inhibition (µM) | CC₅₀ from Viability Assay (µM) | Selectivity Index (SI = CC₅₀ / IC₅₀) |
| Compound A | 12.5 ± 1.1 | > 100 | > 8.0 |
| Compound B | 25.2 ± 2.5 | 30.1 ± 3.0 | 1.2 |
| L-NAME | 22.1 ± 1.5 | > 200 | > 9.0 |
A higher Selectivity Index indicates that the compound's anti-inflammatory effect is more specific and not due to general cytotoxicity.
Best Practices and Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| No or Low NO Production in LPS-stimulated wells | - Inactive LPS- Low cell density or unhealthy cells- Mycoplasma contamination- Using high-passage number cells | - Use a new batch of LPS and ensure proper storage- Optimize cell seeding density; ensure cells are healthy before seeding- Regularly test cell cultures for mycoplasma- Use RAW 264.7 cells below passage 20 [21] |
| High Background in Negative Control Wells | - Contaminated media or reagents- Cells are over-confluent or stressed | - Use fresh, sterile media and reagents- Ensure optimal cell seeding density and handling |
| Poor Standard Curve (Low R² value) | - Inaccurate dilutions of the nitrite standard- Old or improperly stored Griess reagents | - Carefully prepare fresh standard dilutions for each experiment- Prepare fresh Griess reagent or use a new kit; protect from light [30] |
| Precipitation in Wells after adding Griess Reagent | - Incompatibility of test compound with Griess reagent- High protein concentration in the sample | - Centrifuge the plate after Griess reaction and before reading- If samples are protein-rich (e.g., serum), deproteinization may be necessary [14] |
| Yellow color instead of pink/magenta | - The pH of the reaction is not acidic enough | - Ensure the Griess reagent contains the correct concentration of phosphoric acid [30] |
Conclusion
The nitric oxide inhibition assay using LPS-stimulated RAW 264.7 macrophages is a foundational screening tool in the quest for novel anti-inflammatory drugs. Its simplicity, reproducibility, and relevance to the inflammatory process make it an invaluable component of the drug discovery pipeline. By adhering to the detailed protocol and understanding the underlying scientific principles outlined in this application note, researchers can generate reliable and meaningful data, enabling the confident progression of promising anti-inflammatory lead compounds.
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Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]
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El-Desouky, S. K., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Retrieved from [Link]
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Sharma, J. N., et al. (2007). Role of nitric oxide in inflammatory diseases. PubMed. Retrieved from [Link]
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Kim, J. K., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. Retrieved from [Link]
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Spolarics, Z., et al. (2000). Lipopolysaccharide-stimulated nitric oxide production and inhibition of cell proliferation is antagonized by ethanol in a clonal macrophage cell line. PubMed. Retrieved from [Link]
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Nagaoka, I., et al. (2007). Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells. PubMed Central. Retrieved from [Link]
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Al-Sadi, R., et al. (2008). Induction of nitric oxide synthase expression by lipopolysaccharide is mediated by calcium-dependent PKCα-β1 in alveolar epithelial cells. American Physiological Society. Retrieved from [Link]
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Sulaiman, C. T., et al. (2015). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
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Bowdish Lab. (n.d.). PROPAGATION & CULTURING OF RAW264.7 CELLS. Retrieved from [Link]
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O'Sullivan, L., et al. (2018). Inhibition of Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. MDPI. Retrieved from [Link]
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MacMicking, J., et al. (1997). role of nitric oxide in inflammatory reactions. Oxford Academic. Retrieved from [Link]
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ResearchGate. (n.d.). Percentage inhibition of nitric oxide (NO) in RAW264.7. Cells were.... Retrieved from [Link]
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O'Sullivan, L., et al. (2018). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. National Institutes of Health. Retrieved from [Link]
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Ko, K. S., et al. (2004). Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. Oxford Academic. Retrieved from [Link]
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LIPID MAPS. (2006). THAWING AND PASSAGE PROCEDURE FOR RAW 264.7. Retrieved from [Link]
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Singh, K., et al. (2005). Regulation of NO production from macrophages by LPS and catecholamines. ResearchGate. Retrieved from [Link]
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To, D. C., et al. (2024). Nitric oxide production inhibitors from Polygonum multiflorum. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Kubes, P. (2000). Role of nitric oxide in inflammation. PubMed. Retrieved from [Link]
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El-Desouky, S. K., et al. (2010). Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). LPS induces the expression of iNOS and the production of NO.... Retrieved from [Link]
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Korbut, R., & Gryglewski, R. J. (1999). Nitric oxide – a pro-inflammatory and anti-inflammatory mediator. Termedia. Retrieved from [Link]
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Feng, R., et al. (2022). Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds. PubMed Central. Retrieved from [Link]
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Quora. (2019). How to calculate IC50 value from percent inhibition graph for antioxidant activity. Retrieved from [Link]
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Wang, Y., et al. (2023). Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming. Frontiers. Retrieved from [Link]
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ResearchGate. (2024). Cell culture of RAW264.7 cells. Retrieved from [Link]
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Elabscience. (n.d.). RAW 264.7 Cell Line. Retrieved from [Link]
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Mayo Clinic. (1995). Nitric oxide: What role does it play in inflammation and tissue destruction. Retrieved from [Link]
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Application Notes & Protocols: Preclinical Evaluation of 3-Pivalamidoisonicotinic Acid in Animal Models of Inflammation
Abstract: This document provides a comprehensive framework for the preclinical evaluation of 3-pivalamidoisonicotinic acid, a novel isonicotinic acid derivative, for its potential anti-inflammatory properties. Isonicotinic acid scaffolds have demonstrated notable anti-inflammatory activity, potentially through the inhibition of Reactive Oxygen Species (ROS)[1]. This guide is designed for researchers, scientists, and drug development professionals, offering a tiered, scientifically-grounded approach to testing in established and validated animal models of inflammation. We detail the rationale behind model selection, provide step-by-step protocols for acute and chronic inflammation models, and outline key endpoint analyses for a robust assessment of efficacy.
Scientific Rationale and Hypothesized Mechanism
Inflammation is a fundamental protective response, but its dysregulation leads to chronic and debilitating diseases. The therapeutic targeting of inflammatory pathways remains a cornerstone of drug discovery[2]. Derivatives of pyridine carboxylic acids, including isonicotinic acid, are being explored for their diverse biological activities[3]. The core hypothesis for 3-pivalamidoisonicotinic acid is its ability to modulate key inflammatory signaling cascades. Based on related compounds, a plausible mechanism involves the suppression of oxidative stress and subsequent downstream signaling.[1]
Reactive Oxygen Species (ROS) produced during cellular stress can activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a master regulator of inflammation. NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1β, and enzymes such as COX-2. We hypothesize that 3-pivalamidoisonicotinic acid may interfere with this cascade, thereby reducing the inflammatory response.
Figure 1: Hypothesized mechanism of action. 3-Pivalamidoisonicotinic acid may inhibit ROS production, preventing downstream activation of the IKK/NF-κB pathway and reducing the expression of pro-inflammatory mediators.
General Experimental Design
A phased approach is recommended to build a comprehensive efficacy profile. We begin with a rapid, acute model of localized inflammation to establish initial activity, followed by a systemic inflammation model to assess effects on cytokine production, and culminating in a chronic, immune-mediated model that more closely resembles human disease.
Key Considerations:
-
Animals: Specific Pathogen-Free (SPF) rodents (rats or mice, depending on the model) should be used. Age and strain consistency are critical for reproducibility.[4] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Test Article Formulation: 3-pivalamidoisonicotinic acid should be homogenized in a standard, inert vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in saline). The stability and homogeneity of the formulation should be confirmed prior to in vivo studies.
-
Control Groups: To ensure the validity of the results, all studies must include:
-
Vehicle Control Group: Receives only the vehicle to control for any effects of the formulation itself.
-
Positive Control Group: Receives a clinically relevant anti-inflammatory drug (e.g., Indomethacin, Diclofenac) to validate the model's responsiveness.
-
-
Dose Selection: A pilot dose-ranging study is advised. Based on typical potencies of novel anti-inflammatory compounds, a starting range of 10, 30, and 100 mg/kg could be explored.
-
Route of Administration: Oral gavage (p.o.) is the preferred route due to its clinical relevance. Intraperitoneal (i.p.) injection can also be used for initial screening. The timing of administration relative to the inflammatory insult is critical and is detailed in each protocol.[5]
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Localized Inflammation)
This model is a gold standard for screening acute anti-inflammatory activity.[6] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the evaluation of compounds targeting different mediators.[6]
Figure 2: Workflow for the Carrageenan-Induced Paw Edema model.
Methodology:
-
Animals: Male Sprague-Dawley rats (180-220 g) are acclimatized for at least 5 days.
-
Grouping: Animals are randomly assigned to groups (n=6-8 per group): Vehicle, Positive Control (e.g., Indomethacin 10 mg/kg, p.o.), and 3-pivalamidoisonicotinic acid (e.g., 10, 30, 100 mg/kg, p.o.).
-
Baseline Measurement (T = -60 min): The volume of the right hind paw of each rat is measured up to the ankle joint using a digital plethysmometer. This is the initial volume (V₀).
-
Compound Administration (T = -60 min): Animals are dosed orally with the test compound, vehicle, or positive control.[7]
-
Induction of Edema (T = 0 min): 0.1 mL of 1% (w/v) λ-carrageenan solution in sterile saline is injected into the subplantar surface of the right hind paw.[7][8]
-
Post-Induction Measurement (T = 1, 2, 3, 4, 5, 6 hr): Paw volume (Vₜ) is measured at hourly intervals after carrageenan injection.[7]
-
Data Analysis:
-
The increase in paw volume (Edema) is calculated as: Edema (mL) = Vₜ - V₀.
-
The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula:
-
% Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100.
-
-
Expected Data Output:
| Group | Dose (mg/kg) | Mean Edema (mL) at 3 hr ± SEM | % Inhibition at 3 hr |
| Vehicle | - | 0.85 ± 0.07 | - |
| Positive Control | 10 | 0.34 ± 0.04 | 60.0% |
| Test Compound | 10 | 0.72 ± 0.06 | 15.3% |
| Test Compound | 30 | 0.55 ± 0.05 | 35.3% |
| Test Compound | 100 | 0.41 ± 0.04 | 51.8% |
| Data are hypothetical. Statistical significance (e.g., p < 0.05) vs. Vehicle would be determined by ANOVA. |
Protocol 2: LPS-Induced Systemic Inflammation in Mice (Acute Systemic Inflammation)
This model is used to evaluate the effect of a compound on the systemic release of pro-inflammatory cytokines, mimicking aspects of sepsis or a cytokine storm.[9][10]
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are acclimatized.
-
Grouping: Animals are randomly assigned to groups (n=6-8 per group): Saline Control, Vehicle + LPS, Positive Control + LPS (e.g., Dexamethasone 5 mg/kg, i.p.), and Test Compound + LPS (3 dose levels).
-
Compound Administration (T = -60 min): Animals are dosed (p.o. or i.p.) with the test compound, vehicle, or positive control.
-
Induction of Inflammation (T = 0 min): Lipopolysaccharide (LPS from E. coli O111:B4) is injected intraperitoneally at a dose of 1 mg/kg.[10] The saline control group receives an i.p. injection of sterile saline.
-
Sample Collection (T = +2 hr or +4 hr): At a predetermined time point (e.g., 2 hours for peak TNF-α), animals are euthanized. Blood is collected via cardiac puncture into serum separator tubes. Tissues (liver, lungs) can be collected and snap-frozen or fixed in formalin.
-
Endpoint Analysis:
-
Serum Cytokine Analysis: Serum is separated by centrifugation. Levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead arrays.[11][12]
-
Gene Expression (Optional): RNA can be extracted from liver or lung tissue to measure the mRNA expression of inflammatory genes (e.g., Tnf, Il1b, Nos2) via RT-qPCR.[13]
-
Expected Data Output:
| Group | Dose (mg/kg) | Serum TNF-α (pg/mL) ± SEM | Serum IL-6 (pg/mL) ± SEM |
| Saline Control | - | < 20 | < 50 |
| Vehicle + LPS | - | 2500 ± 310 | 4500 ± 520 |
| Positive Control + LPS | 5 | 450 ± 95 | 800 ± 150 |
| Test Compound + LPS | 30 | 1850 ± 250 | 3100 ± 400 |
| Test Compound + LPS | 100 | 980 ± 160 | 1550 ± 280 |
| Data are hypothetical. Statistical significance (e.g., p < 0.05) vs. Vehicle + LPS would be determined by ANOVA. |
Protocol 3: Collagen-Induced Arthritis in Mice (Chronic Autoimmune Inflammation)
The Collagen-Induced Arthritis (CIA) model is highly relevant for studying therapeutics for rheumatoid arthritis, as it shares key immunological and pathological features with the human disease.[4][14] This model assesses the compound's efficacy in a complex, chronic setting involving both cellular and humoral immunity.
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3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid: A Chemical Probe for Stabilizing Hypoxia-Inducible Factor-α (HIF-α) via Prolyl Hydroxylase (PHD) Inhibition
Application Note & Protocols
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid as a chemical probe. This small molecule belongs to the pyridine carboxylic acid class of compounds, many of which are known to be potent and selective inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes.[1][2] By inhibiting PHDs, particularly PHD2, this probe can be used to stabilize the HIF-1α transcription factor, mimicking a hypoxic response under normoxic conditions.[3][4] This guide details the mechanism of action, provides a framework for quantitative assessment, and offers comprehensive, step-by-step protocols for its application in both biochemical and cell-based assays.
Introduction and Scientific Context
The cellular response to low oxygen availability (hypoxia) is a fundamental process critical to physiology and implicated in numerous diseases, including anemia, ischemia, and cancer.[3] This response is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[5] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized but rapidly targeted for proteasomal degradation. This degradation is initiated by a class of 2-oxoglutarate (2-OG) dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes (primarily PHD1, PHD2, and PHD3).[6][7] These enzymes hydroxylate specific proline residues on HIF-α, allowing it to be recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which marks it for destruction.[3]
Inhibition of PHD enzymes prevents this hydroxylation event, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a host of hypoxia-responsive genes, including those involved in erythropoiesis (e.g., EPO), angiogenesis (e.g., VEGF), and metabolic adaptation.[8]
3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid is designed as a structural analog of the PHD co-substrate 2-oxoglutarate, enabling it to act as a competitive inhibitor at the enzyme's active site.[7][8] Its pyridine carboxylic acid scaffold is a common feature in many potent PHD inhibitors.[1][6] As a chemical probe, it allows for the acute, dose-dependent, and reversible modulation of the HIF pathway, making it an invaluable tool for elucidating the biological consequences of HIF stabilization in various experimental systems.[9]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO; sparingly soluble in aqueous buffers |
| Storage | Store at -20°C as a solid or in solution. Avoid repeated freeze-thaw cycles of solutions. |
Note: These properties are predicted based on the chemical structure. Empirical validation is recommended.
Mechanism of Action: PHD Inhibition and HIF-α Stabilization
The primary mechanism of action for this chemical probe is the competitive inhibition of PHD enzymes. The pyridine-4-carboxylic acid moiety is designed to chelate the active-site Fe(II) ion and mimic the binding of the co-substrate 2-oxoglutarate, thereby blocking the enzyme's catalytic activity.[6][8] This prevents the hydroxylation of HIF-α, decoupling its stability from the cellular oxygen concentration.
Figure 1. Simplified HIF-1α signaling pathway under normoxia and with PHD inhibition.
Quantitative Data Framework
The efficacy of a PHD inhibitor is determined by its potency (IC₅₀) against the different PHD isoforms and its ability to induce a functional cellular response (EC₅₀ for HIF-α stabilization). While specific, publicly available data for 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid is not available, researchers should aim to generate analogous data to that of well-characterized inhibitors.[10]
Table 1: Illustrative Benchmarking Data for PHD Inhibitors
| Compound | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | HIF-α Stabilization EC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| Roxadustat | 2,300 | 76 | 760 | 1,200 | [11][12] |
| Daprodustat | 31 | 22 | 45 | 6,800 | [11][12] |
| Vadadustat | 800 | 590 | 560 | 2,100 | [11][12] |
| Your Compound | TBD | TBD | TBD | TBD | Internal Data |
This table presents data for known clinical PHD inhibitors to serve as a reference for the evaluation of new chemical probes.
Experimental Protocols
Protocol 1: In Vitro Biochemical Assay for PHD2 Inhibition
This protocol describes a method to determine the IC₅₀ value of the chemical probe against recombinant human PHD2 enzyme. A common method is a high-throughput assay that measures the interaction between hydroxylated HIF-1α peptide and the VHL protein.[13][14]
Causality Behind Choices:
-
Recombinant PHD2: Ensures a direct measure of enzyme inhibition without confounding cellular factors.
-
HIF-1α Peptide: Using a specific peptide substrate (e.g., corresponding to the oxygen-dependent degradation domain) focuses the assay on the relevant biological reaction.
-
Co-factors (Fe(II), Ascorbate, 2-OG): These are essential for PHD enzymatic activity and must be present at optimized concentrations.
-
IC₅₀ Determination: A dose-response curve with multiple inhibitor concentrations is critical for accurately determining potency.
Figure 2. Workflow for a biochemical PHD2 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20.
-
Prepare stock solutions of recombinant human PHD2, a biotinylated HIF-1α peptide substrate, 2-oxoglutarate, Ascorbate, and (NH₄)₂Fe(SO₄)₂·6H₂O.
-
Prepare a serial dilution of 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid in DMSO, followed by a final dilution in assay buffer.
-
-
Enzyme/Inhibitor Pre-incubation:
-
In a 384-well assay plate, add 5 µL of the diluted chemical probe or DMSO (vehicle control).
-
Add 5 µL of PHD2 enzyme solution (final concentration ~1-5 nM).
-
Incubate for 15-30 minutes at room temperature to allow the probe to bind to the enzyme.[15]
-
-
Reaction Initiation:
-
Prepare a reaction mix containing the HIF-1α peptide, 2-OG, ascorbate, and Fe(II) at 2x the final desired concentration.
-
Add 10 µL of this mix to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add detection reagents. For an AlphaScreen assay, this would be streptavidin-donor beads and anti-hydroxy-HIF-α antibody-conjugated acceptor beads.
-
Incubate in the dark for 60 minutes.
-
-
Data Analysis:
-
Read the plate on a suitable plate reader.
-
Normalize the data to high (no inhibitor) and low (no enzyme) controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Western Blot for HIF-1α Stabilization
This protocol validates the probe's activity in a cellular context by measuring the accumulation of HIF-1α protein in treated cells.[3][16]
Causality Behind Choices:
-
Cell Line Selection: Use a cell line known to express HIF-1α and respond to hypoxia or hypoxia mimetics (e.g., HeLa, HEK293, U2OS).[16]
-
Dose-Response and Time-Course: It is crucial to determine the optimal concentration and treatment duration. High concentrations can lead to off-target effects, while short durations may not be sufficient to see protein accumulation.[9][17]
-
Nuclear Extracts: Since stabilized HIF-1α translocates to the nucleus, preparing nuclear extracts can enrich the protein and yield a stronger signal.[18]
-
Rapid Lysis: HIF-1α is extremely labile in the presence of oxygen. Cells must be lysed quickly in a buffer containing protease inhibitors to prevent its degradation during sample preparation.[18][19]
-
Controls: Including a vehicle control (DMSO), a positive control (e.g., CoCl₂ treatment or hypoxia), and a loading control (e.g., β-actin, Tubulin) are essential for valid data interpretation.[18][19]
Figure 3. Experimental workflow for Western blot analysis of HIF-1α.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of the chemical probe (e.g., 0.1, 1, 10, 100 µM) for a set time (e.g., 4-8 hours). Include a DMSO vehicle control and a positive control (e.g., 100 µM CoCl₂).
-
-
Cell Lysis:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[20]
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load 20-40 µg of protein per lane onto a 7.5% SDS-PAGE gel.[18]
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Re-probe the blot with an antibody for a loading control (e.g., β-actin) to confirm equal protein loading across lanes.
-
Guidelines for Effective Use
To ensure robust and reproducible results, adhere to the best practices for using chemical probes.[9][21][22]
-
Determine Potency and Selectivity: Always confirm the in vitro potency (IC₅₀) against all three PHD isoforms to understand the probe's selectivity profile.
-
Confirm Target Engagement in Cells: The observation of a phenotype (HIF-1α stabilization) is the first step. More direct measures of target engagement, such as cellular thermal shift assays (CETSA), can provide stronger evidence.[23]
-
Use Appropriate Concentrations: Use the lowest concentration of the probe that gives the desired effect to minimize the risk of off-target activity. The cellular EC₅₀ from the Western blot experiment should guide concentration selection for further experiments. Avoid using concentrations significantly higher than 1 µM without strong justification.[17]
-
Employ Proper Controls:
-
Negative Control: Ideally, use a structurally similar but inactive analog of the probe. This helps confirm that the observed phenotype is not due to a non-specific effect of the chemical scaffold.
-
Orthogonal Probe: Use a second, structurally distinct inhibitor of the same target to ensure the biological effect is consistent and not an artifact of a specific chemotype.[9][17]
-
Genetic Controls: Complement probe studies with genetic approaches like siRNA or CRISPR-mediated knockout of PHD2 to validate that the probe's effect is on-target.
-
Conclusion
3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid is a valuable chemical probe for investigating the biology of the HIF signaling pathway. Its ability to inhibit PHD enzymes and stabilize HIF-α provides a powerful method for studying the downstream consequences of mimicking hypoxia. By following the detailed protocols and best practices outlined in this guide, researchers can generate reliable and interpretable data, furthering our understanding of oxygen sensing and its role in health and disease.
References
-
Abboud, M. I., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Biochemical Society Transactions, 45(3), 739-751. [Link]
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McDonough, M. A., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Scientific Reports, 7(1), 15929. [Link]
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Giaccia, A. J., et al. (2024). The selective prolyl hydroxylase inhibitor IOX5 stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia. Nature Cancer, 5(6), 916-937. [Link]
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The Institute of Cancer Research. (2019). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. [Link]
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ResearchGate. (2017). Stabilization of HIF-α through cellular inhibition of HIF prolyl hydroxylation by PHD inhibitors. [Link]
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Wikipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. [Link]
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MDPI. (2024). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. [Link]
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Practical Fragments. (2023). A rule of two for using chemical probes?. [Link]
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Chemical Probes Portal. (n.d.). Choosing and using chemical probes. [Link]
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Lee, J. W., & Choi, H. (2016). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules and Cells, 39(10), 695–702. [Link]
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Nangaku, M. (2022). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences, 23(19), 11784. [Link]
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MtoZ Biolabs. (n.d.). How to Effectively Detect HIF-1α Protein in Western Blot Analysis?. [Link]
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ResearchGate. (2022). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. [Link]
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European Federation for Medicinal Chemistry. (2020). Best Practices: Chemical Probes Webinar. [Link]
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Bio-Techne. (n.d.). Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. [Link]
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National Center for Biotechnology Information. (2020). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. [Link]
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Springer Nature Experiments. (2018). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. [Link]
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National Center for Biotechnology Information. (2017). Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury. [Link]
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ACS Publications. (2018). Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. [Link]
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National Center for Biotechnology Information. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
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Yaqoob, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1637–1693. [Link]
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ACS Publications. (2024). Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. [Link]
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Dowell, R. I., & Hadley, E. M. (1992). Novel inhibitors of prolyl 4-hydroxylase. Journal of Medicinal Chemistry, 35(5), 800–804. [Link]
-
Dove Medical Press. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
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- 18. resources.novusbio.com [resources.novusbio.com]
- 19. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 20. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 21. icr.ac.uk [icr.ac.uk]
- 22. Choosing and using chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 23. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid
This guide provides in-depth technical support for researchers engaged in the synthesis of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid (CAS No. 86847-91-8). The content is structured to address common challenges, from low reaction yield to purification difficulties, grounding theoretical explanations in practical, actionable solutions.
Section 1: Recommended Synthesis Protocol
The target molecule is synthesized via N-acylation of 3-amino-isonicotinic acid with pivaloyl chloride. The primary challenge in this synthesis is the reduced nucleophilicity of the 3-amino group, which is deactivated by the electron-withdrawing effects of both the pyridine ring and the carboxylic acid at the 4-position. Furthermore, the amphoteric nature of the starting material presents solubility challenges. The following protocol is optimized to address these issues.
Overall Reaction Scheme
Caption: General synthesis pathway for the target compound.
Reagent Specifications and Stoichiometry
| Reagent | CAS No. | M.W. ( g/mol ) | Equivalents | Recommended Grade |
| 3-Amino-isonicotinic acid | 7579-20-6 | 138.12 | 1.0 | >97% purity |
| Pivaloyl Chloride | 3282-30-2 | 120.58 | 1.1 - 1.2 | >99% purity, freshly distilled or from a new bottle |
| Pyridine (Anhydrous) | 110-86-1 | 79.10 | 2.0 - 2.5 | Anhydrous, <0.005% water |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Anhydrous, <0.005% water |
Step-by-Step Experimental Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 3-amino-isonicotinic acid (1.0 eq).
-
Suspension: Add anhydrous dichloromethane (DCM) to create a slurry (approx. 0.1 M concentration relative to the starting amine). The starting material will not fully dissolve.
-
Basification & Cooling: Add anhydrous pyridine (2.0 - 2.5 eq) to the slurry. The pyridine serves both as a base to scavenge the HCl byproduct and as a catalyst[1]. Cool the reaction mixture to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Add pivaloyl chloride (1.1 - 1.2 eq) dropwise to the stirred slurry over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the mixture back to 0 °C and slowly quench with water.
-
Adjust the pH of the aqueous layer to ~3-4 with 1M HCl. The product should precipitate.
-
Filter the resulting solid, wash with cold water, and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
-
Purification: Dry the crude solid under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., Ethanol/Water or Methanol/Water) to achieve high purity.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low or I've recovered only starting material. What are the likely causes?
This is the most frequent issue and can stem from several factors related to the low nucleophilicity of the starting material and reaction conditions.
-
Cause A: Insufficiently Reactive Acylating Agent
-
Explanation: Pivaloyl chloride is a bulky and reactive acylating agent, but the 3-amino group on the pyridine ring is a poor nucleophile. Standard coupling conditions may not be sufficient to drive the reaction to completion. Some chemists report that even with an excess of acyl chloride, conversion of similar deactivated amines can be low[2].
-
Solution:
-
Switch to Pivalic Anhydride: Use 1.2 equivalents of pivalic anhydride instead of pivaloyl chloride. Anhydrides are often better acylating agents for poorly nucleophilic amines.
-
Employ a Coupling Reagent: Convert the carboxylic acid of a separate pivalic acid molecule into an active ester in situ. Reagents like HATU or EDC/HOBt are standard in peptide chemistry for forming amide bonds under mild conditions but can be effective here as well[3][4][5].
-
-
-
Cause B: Poor Solubility of Starting Material
-
Explanation: 3-Amino-isonicotinic acid is a zwitterionic solid with high lattice energy, leading to poor solubility in many common aprotic solvents like DCM[6]. A reaction performed as a thick, heterogeneous slurry may suffer from slow kinetics.
-
Solution:
-
Alternative Solvents: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or 1,4-Dioxane.
-
Increase Base Quantity: Adding a slight excess of a non-nucleophilic base like triethylamine (TEA) or Diisopropylethylamine (DIPEA) can help form the more soluble carboxylate salt, increasing the concentration of the amine in the solution phase.
-
-
-
Cause C: Inactive Reagents
-
Explanation: Pivaloyl chloride is highly sensitive to moisture and will hydrolyze to pivalic acid, which is unreactive under these conditions. The use of anhydrous solvents and reagents is critical.
-
Solution: Use freshly opened bottles of anhydrous solvents. Ensure pivaloyl chloride is of high purity and has not been exposed to atmospheric moisture. Consider distilling it immediately before use if its quality is uncertain.
-
Q2: My LC-MS analysis shows a major byproduct with a mass corresponding to (Product + 99). What is this impurity?
-
Explanation: This mass likely corresponds to the formation of a mixed anhydride. The pyridine or other base deprotonates the carboxylic acid of the starting material, which can then attack a second molecule of pivaloyl chloride. This side reaction consumes both your starting material and your acylating agent.
Caption: Formation of a mixed anhydride side product.
-
Solution:
-
Control Stoichiometry: Do not use a large excess of pivaloyl chloride. Stick to 1.1-1.2 equivalents.
-
Slow Addition at Low Temperature: Add the pivaloyl chloride very slowly at 0 °C. This favors the kinetically faster N-acylation over the formation of the more sterically hindered mixed anhydride.
-
Protecting Group Strategy: For the highest purity and yield, consider protecting the carboxylic acid as a methyl or ethyl ester first. The ester can be synthesized via Fischer esterification. After N-acylation, the ester is easily hydrolyzed back to the carboxylic acid using NaOH or LiOH.
-
Q3: The work-up is messy and I'm losing product during purification. How can I improve it?
-
Explanation: The product, like the starting material, is amphoteric. It has a basic pyridine nitrogen and an acidic carboxylic acid. This can make extraction and purification tricky as its solubility changes dramatically with pH.
-
Solution:
-
Precipitation/Filtration is Key: Avoid complex liquid-liquid extractions if possible. The most effective purification is often precipitating the product by carefully adjusting the pH of the aqueous solution after quenching the reaction. A pH of 3-4 is typically the isoelectric point where the molecule is least soluble.
-
Recrystallization: If the filtered solid is still impure, recrystallization is preferred over column chromatography. The zwitterionic nature of the compound can cause it to streak on silica gel. Test solvent systems like ethanol/water, methanol/water, or acetone/water.
-
Q4: Can I use a different base instead of pyridine?
-
Explanation: Yes, but the choice of base is important. Pyridine not only acts as an acid scavenger but is also known to catalyze acylation reactions by forming a highly reactive acylpyridinium intermediate[1].
-
Solution:
-
Triethylamine (TEA) or DIPEA: These are stronger, non-nucleophilic bases that are excellent acid scavengers. They are a good choice if you suspect side reactions involving pyridine itself. Use 2.0-2.2 equivalents.
-
Aqueous Base (Schotten-Baumann conditions): For some difficult acylations, a two-phase Schotten-Baumann reaction can be effective[7]. This involves using an aqueous base like NaOH in a biphasic system with a solvent like DCM. However, this increases the risk of hydrolyzing the pivaloyl chloride, so conditions must be carefully controlled.
-
Section 3: Troubleshooting Logic Flow
The following diagram outlines a decision-making process for troubleshooting low yield.
Caption: Decision tree for troubleshooting low product yield.
References
-
ResearchGate. (2015). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Available at: [Link]
-
ResearchGate. (2015). Can anyone help with the synthesis of a secondary amide from carboxylic acid? Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Available at: [Link]
-
MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Available at: [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Information (ESI) for Chemical Communications. Available at: [Link]
-
Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Available at: [Link]
-
ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Available at: [Link]
Sources
- 1. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 2. reddit.com [reddit.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Aminoisonicotinic acid | 7579-20-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Optimizing reaction conditions for the amidation of 3-aminoisonicotinic acid
Welcome to the technical support center for the amidation of 3-aminoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to enable successful and efficient synthesis of 3-aminoisonicotinamide derivatives. The unique bifunctional nature of 3-aminoisonicotinic acid, possessing both a nucleophilic amino group and an electrophilic carboxylic acid on a pyridine ring, presents specific challenges that require careful consideration of reaction conditions to prevent side reactions and maximize yield.
Troubleshooting Guide
This section addresses common issues encountered during the amidation of 3-aminoisonicotinic acid in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction is showing low to no yield of the desired amide. What are the likely causes?
A1: Low or no product yield is a frequent issue and can stem from several factors:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to undergo amidation. Insufficient or inappropriate coupling agents will lead to poor activation.
-
Amine Protonation: The amino group of your coupling partner can be protonated by the carboxylic acid of 3-aminoisonicotinic acid, forming an unreactive ammonium salt. This acid-base neutralization is often faster than the desired amidation.
-
Self-Polymerization: A significant challenge with 3-aminoisonicotinic acid is its propensity to react with itself, forming oligomers or polymers. This occurs when the amino group of one molecule attacks the activated carboxylic acid of another.
-
Steric Hindrance: Bulky substituents on either the amine coupling partner or near the carboxylic acid can impede the reaction.
-
Hydrolysis of Activated Intermediate: The presence of water in the reaction can hydrolyze the activated carboxylic acid, reverting it to the starting material. It is crucial to use anhydrous solvents and reagents.
Q2: I am observing a significant amount of a high molecular weight, insoluble material in my reaction mixture. What is it and how can I prevent it?
A2: This is a classic sign of self-polymerization of 3-aminoisonicotinic acid. To mitigate this:
-
Slow Addition of Coupling Agent: Instead of adding the coupling agent all at once, a slow, controlled addition can maintain a low concentration of the activated 3-aminoisonicotinic acid, favoring the reaction with your desired amine which is present in excess.
-
Use of a Protecting Group: Protecting the amino group of 3-aminoisonicotinic acid with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), will prevent self-reaction.[1][2] The protected acid can then be activated and coupled with the amine, followed by a deprotection step.
-
Inverse Addition: Add the activated 3-aminoisonicotinic acid solution to a solution of the amine. This ensures that the activated species is always in the presence of an excess of the desired nucleophile.
Q3: My TLC/LC-MS analysis shows multiple spots/peaks, indicating a mixture of products. How can I improve the selectivity?
A3: The formation of multiple products often points to side reactions. Here's how to enhance selectivity:
-
Choice of Coupling Agent: Some coupling agents are more prone to side reactions than others. For instance, carbodiimides like EDC and DCC can lead to the formation of N-acylurea byproducts.[3] Using phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU, HBTU) based reagents can often provide cleaner reactions.[3][4]
-
Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can minimize the rate of side reactions relative to the desired amidation.
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is generally preferred to scavenge the acid produced during the reaction without competing with the amine nucleophile.
Q4: I'm struggling with the purification of my polar amide product. What are the best strategies?
A4: Purifying polar compounds, especially those with a pyridine moiety, can be challenging.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining highly pure material.[5] Polar solvents like ethanol, acetone, or acetonitrile are good starting points.[5]
-
Flash Chromatography with Modified Silica: Standard silica gel can be too acidic for pyridine-containing compounds, leading to peak tailing and decomposition. Consider using deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or a different stationary phase like alumina.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid or trifluoroacetic acid (TFA), can be effective.
-
Ion-Exchange Chromatography: If your molecule has a net charge, ion-exchange chromatography can be a powerful purification tool.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for the amidation of 3-aminoisonicotinic acid?
A1: A variety of coupling reagents can be used, each with its own advantages.[7]
-
Carbodiimides (EDC, DCC): These are widely used and cost-effective. EDC is often preferred as the urea byproduct is water-soluble, simplifying purification.[8]
-
Uronium/Aminium Salts (HATU, HBTU, TBTU): These reagents are highly efficient and generally provide high yields and clean reactions with low racemization.[3][4] HATU is often considered one of the most effective coupling reagents.[3]
-
Phosphonium Salts (PyBOP, BOP): Similar to uronium salts, these are very effective but can be more expensive. BOP is highly carcinogenic and should be handled with extreme care.[4]
-
Propylphosphonic Anhydride (T3P®): This is a versatile and efficient coupling agent with an easy workup as the byproducts are water-soluble.[9]
Q2: Do I need to use a base in my reaction? If so, which one?
A2: Yes, a base is typically required to neutralize the acid formed during the reaction and to ensure the amine nucleophile remains deprotonated and reactive. Non-nucleophilic, sterically hindered bases are recommended.
-
Diisopropylethylamine (DIPEA): Also known as Hünig's base, it is a common choice.
-
N-methylmorpholine (NMM): A slightly weaker base than DIPEA, often used in peptide couplings.
-
Triethylamine (TEA): While commonly used, it is more nucleophilic than DIPEA and NMM and can sometimes lead to side reactions.
Q3: What are the recommended solvents for this reaction?
A3: Anhydrous polar aprotic solvents are generally the best choice.
-
Dimethylformamide (DMF): Excellent solvating properties for a wide range of reactants.
-
Dichloromethane (DCM): A good choice for many coupling reactions, especially with carbodiimides.
-
Acetonitrile (ACN): Another suitable polar aprotic solvent.
-
Tetrahydrofuran (THF): Can also be used, but may be less effective at solvating all reaction components.
Q4: Is it necessary to protect the amino group of 3-aminoisonicotinic acid?
A4: While not always strictly necessary, protecting the amino group is a highly recommended strategy to prevent self-polymerization and ensure a cleaner reaction, leading to higher yields of the desired product.[1][2][10] The Boc group is a common choice as it is stable to many coupling conditions and can be readily removed with acid (e.g., TFA in DCM).
Data and Protocols
Table 1: Common Coupling Reagents and Conditions
| Coupling Reagent | Equivalents (vs. Acid) | Additive (Equivalents) | Base (Equivalents) | Typical Solvent | Temperature (°C) |
| EDC·HCl | 1.1 - 1.5 | HOBt (1.1) | DIPEA (2.0) | DMF or DCM | 0 to RT |
| HATU | 1.1 - 1.2 | None | DIPEA (2.0) | DMF | 0 to RT |
| HBTU | 1.1 - 1.2 | None | DIPEA (2.0) | DMF | 0 to RT |
| T3P® | 1.5 | None | Pyridine or TEA (3.0) | Ethyl Acetate or THF | RT to 50 |
Experimental Protocol: General Amidation Procedure using HATU
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminoisonicotinic acid (1.0 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the acid.
-
Activation: Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or recrystallization.
Visualizations
General Amidation Mechanism
Caption: A typical experimental workflow for the amidation of 3-aminoisonicotinic acid.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield amidation reactions.
References
-
What is the best technique for amide purification? - ResearchGate. (2020). Available at: [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC - NIH. (n.d.). Available at: [Link]
-
Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid - Scite.ai. (n.d.). Available at: [Link]
-
Purification of Pyridine - Chempedia - LookChem. (n.d.). Available at: [Link]
-
Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives. (2024). Available at: [Link]
-
Synthesis of some N‐substituted isonicotinamides | Request PDF - ResearchGate. (2024). Available at: [Link]
-
Novabiochem® Coupling reagents - Merck Millipore. (n.d.). Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Available at: [Link]
-
How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023). Available at: [Link]
-
#Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP - YouTube. (2022). Available at: [Link]
-
Synthesis and binding of 3-aminopyridine derivatives at central nicotinic receptors - PubMed. (2000). Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (2018). Available at: [Link]
-
2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. (n.d.). Available at: [Link]
-
Protective Groups - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Amino Acid-Protecting Groups - ResearchGate. (n.d.). Available at: [Link]
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC - NIH. (n.d.). Available at: [Link]
-
(PDF) Synthesis of isonicotinamide derivatives viaone pot three-component Cycloaddition Reaction - ResearchGate. (2019). Available at: [Link]
-
Method for pyridine amine derivative - Chromatography Forum. (2015). Available at: [Link]
-
Protecting Groups List - SynArchive. (n.d.). Available at: [Link]
-
Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. (2023). Available at: [Link]
-
3-aminopyridine - Organic Syntheses Procedure. (n.d.). Available at: [Link]
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. (n.d.). Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 8. youtube.com [youtube.com]
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- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: A Guide to Improving the Solubility of 3-Pivalamidoisonicotinic Acid for In Vitro Assays
Welcome to the technical support guide for 3-pivalamidoisonicotinic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro experimentation. We will explore the physicochemical properties of the molecule and provide a series of troubleshooting steps and detailed protocols to achieve and maintain its solubility in aqueous assay conditions.
Section 1: Understanding the Molecule
Q1: What are the key structural features of 3-pivalamidoisonicotinic acid that affect its solubility?
A: The solubility of 3-pivalamidoisonicotinic acid is governed by a combination of three key structural features:
-
Isonicotinic Acid Backbone: This core structure contains a carboxylic acid group (-COOH) and a pyridine ring. The carboxylic acid group is weakly acidic, while the nitrogen atom in the pyridine ring is weakly basic. This makes the molecule ionizable.
-
Carboxylic Acid Group: As a weak acid, this group can be deprotonated to form a negatively charged carboxylate ion (-COO⁻). This ionized form is significantly more water-soluble than the neutral, protonated form. The solubility of compounds with acidic or basic groups is often highly dependent on pH.[1]
-
3-Pivalamido Group: This bulky substituent, derived from pivalic acid[2][3], is highly lipophilic (fat-loving) and hydrophobic (water-fearing). It significantly contributes to the compound's poor aqueous solubility at neutral pH by shielding the more polar parts of the molecule.
Therefore, 3-pivalamidoisonicotinic acid is an amphiphilic molecule with a dominant hydrophobic character at physiological pH (around 7.4), leading to precipitation when diluted from an organic stock solution into aqueous buffers.
Section 2: Initial Stock Solution Preparation - Best Practices
Q2: What is the best solvent for preparing a high-concentration primary stock solution?
A: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like 3-pivalamidoisonicotinic acid.[4] Its strong solubilizing power for both polar and nonpolar compounds makes it an industry standard.[4]
Key Considerations:
-
Purity: Always use high-purity, anhydrous, sterile-filtered DMSO to prevent compound degradation and contamination.
-
Storage: DMSO is hygroscopic (absorbs water from the air). Store stock solutions in tightly sealed vials at -20°C or -80°C to maintain integrity. Avoid repeated freeze-thaw cycles.[4]
-
Toxicity: High concentrations of DMSO can be toxic to cells.[5][6][7] It is critical to ensure the final concentration in your assay is as low as possible, typically ≤0.5% , and to always include a vehicle control.[4][8]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standard 10 mM stock solution of 3-pivalamidoisonicotinic acid in 100% DMSO.
Materials:
-
3-pivalamidoisonicotinic acid powder (Molecular Weight to be confirmed by user)
-
High-purity, anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tube or amber glass vial
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Calculate Mass: Determine the mass of the compound needed. For a 1 mL stock of a compound with a MW of 222.25 g/mol : Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 222.25 g/mol * (1000 mg / 1 g) = 2.22 mg
-
Weigh Compound: Carefully weigh the calculated mass of the compound and transfer it into the sterile vial.
-
Add Solvent: Add the calculated volume (e.g., 1 mL) of 100% DMSO to the vial.
-
Dissolve: Vortex or sonicate the mixture gently at room temperature until the compound is completely dissolved. A brief warming to 37°C can aid dissolution if necessary.
-
Store: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.[4][9]
Section 3: Troubleshooting Precipitation in Aqueous Assay Media
Precipitation upon dilution of a DMSO stock into aqueous media is the most common issue. The following workflow provides a systematic approach to resolving this problem.
Caption: Decision tree for selecting an advanced solubilization method.
Cyclodextrins (Recommended for Cell-Based Assays): Cyclodextrins are cyclic oligosaccharides that act as molecular containers. They have a hydrophobic inner cavity and a hydrophilic exterior. [16][17]They can encapsulate the hydrophobic pivalamido group of your compound, forming an "inclusion complex" that is water-soluble. [18][19][20]They are generally well-tolerated by cells. [6][21]
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a soluble inclusion complex of 3-pivalamidoisonicotinic acid with HP-β-CD.
Materials:
-
Compound stock in DMSO (e.g., 10 mM)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Aqueous assay buffer
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). Warm gently (40-50°C) to aid dissolution.
-
Add Compound: While vortexing the warm HP-β-CD solution, slowly add your compound's DMSO stock to achieve the desired final concentration. A 1:1 to 1:2 molar ratio of drug to cyclodextrin is a good starting point. [10]3. Complexation: Continue to mix the solution at room temperature or 37°C for at least 1-2 hours to allow for the formation of the inclusion complex.
-
Final Dilution: This concentrated, complexed solution can now be further diluted into your final assay medium.
-
Vehicle Control: The vehicle control must contain the same final concentrations of both DMSO and HP-β-CD.
2. Co-solvents (Use with Caution): Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. []Besides DMSO, other examples include ethanol, propylene glycol, and polyethylene glycol (PEG 400). [][12]
-
Causality: These solvents disrupt the hydrogen bonding network of water, making it more favorable for the hydrophobic compound to remain in solution. []* Warning: Co-solvents can have their own biological effects or be cytotoxic, so their final concentration must be minimized and rigorously controlled for. [12][13][14]
Co-Solvent Typical Final Concentration (Cell-Based) Notes DMSO < 0.5% Most common, but can affect cell differentiation and viability. [5][6] Ethanol < 0.5% Can induce cellular stress responses. [5][15] | PEG 400 | < 1% | Generally lower toxicity than DMSO or ethanol. |
3. Surfactants (For Biochemical/Enzyme Assays Only): Surfactants (or detergents) are amphiphilic molecules that form micelles in water above a certain concentration (the Critical Micelle Concentration, or CMC). [16][17]The hydrophobic core of these micelles can effectively dissolve your compound. [18][19]
-
Warning: Surfactants are generally lytic to cell membranes and should not be used in live-cell assays. [20]They are suitable for cell-free systems like enzyme inhibition assays.
-
Examples: Common non-ionic surfactants include Tween® 20, Tween® 80, and Triton™ X-100, often used at concentrations of 0.01% - 0.1%. [20][21][22]
Section 4: Assay Considerations and Validation
Q5: How do I ensure my chosen solubilization method is not interfering with my results?
A: The use of a proper vehicle control is non-negotiable . This is the cornerstone of a trustworthy and valid experiment.
-
The Golden Rule: Your vehicle control must be identical to your test condition in every way except for the presence of your test compound.
-
Example: If your final test condition contains 10 µM of the compound in a pH 8.0 buffer with 0.1% DMSO and 1% HP-β-CD, your vehicle control must be the pH 8.0 buffer containing 0.1% DMSO and 1% HP-β-CD.
-
Why it's critical: Solvents and excipients, even at low concentrations, can have biological effects that could be mistaken for the activity of your compound. [5][7][15]A proper control allows you to subtract this background effect.
Section 5: Summary of Solubilization Methods
| Method | Mechanism | Best For | Advantages | Disadvantages |
| pH Adjustment | Ionization (salt formation) | Ionizable compounds | Simple, effective, inexpensive. [][23] | May not be compatible with biological assays; not for non-ionizable compounds. [24] |
| Co-solvents | Reduces solvent polarity | General use | Can dissolve a wide range of compounds. | Potential for cytotoxicity and assay interference; requires strict controls. [5][13][14] |
| Surfactants | Micellar encapsulation | Biochemical / Enzyme assays | High solubilizing capacity. [17][18] | Toxic to live cells; can interfere with protein function. [20] |
| Cyclodextrins | Inclusion complex formation | Cell-based assays | Low cytotoxicity; high biocompatibility. [25][26][15] | More expensive; requires optimization of drug:CD ratio. |
References
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Available from: [Link]
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Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy and Technology, 13(2), 123-125. Available from: [Link]
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Ullah, Z., et al. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 26(34), 4272-4284. Available from: [Link]
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]
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Jamalzadeh, L., et al. (2016). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. JURNAL MEDIA KESEHATAN. Available from: [Link]
-
PCCA. (2022). The Role of Surfactants in Compounded Preparation. THE PCCA BLOG. Available from: [Link]
-
Kumar, S., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available from: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available from: [Link]
-
Fischer, M., et al. (2017). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ResearchGate. Available from: [Link]
-
Various Authors. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org. Available from: [Link]
-
Popescu, R-G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 629. Available from: [Link]
-
de Almeida, M.R.P., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(10), 1891. Available from: [Link]
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available from: [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2359. Available from: [Link]
-
Various Authors. (2021). DMSO stock preparation. Protocols.io. Available from: [Link]
-
Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11. Available from: [Link]
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Kumar, S., & Singh, A. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(6), 2185-2194. Available from: [Link]
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Pratama, G., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Advanced Pharmacy and Science, 1(2), 1-8. Available from: [Link]
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Szejtli, J. (1991). CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. ResearchGate. Available from: [Link]
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Dalvie, D., et al. (2017). A Comprehensive Assessment of the Effects of Organic Solvents on the Activities of Drug Metabolizing Enzymes. Indian Journal of Pharmaceutical Sciences, 79(6), 860-869. Available from: [Link]
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Various Authors. (2026). pH Adjustment: Significance and symbolism. ScienceDirect. Available from: [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available from: [Link]
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Patel, R., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. DARU Journal of Pharmaceutical Sciences, 19(5), 339-347. Available from: [Link]
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IJPC. (n.d.). pH Adjusting Database. CompoundingToday.com. Available from: [Link]
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Digital Control Systems, Inc. (n.d.). pH Adjustment and Neutralization, the basics. Digital Analysis. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Aminoisonicotinic acid. PubChem. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Pivalic acid 3-piperidinopropyl ester. PubChem. Available from: [Link]
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Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Pivalic acid. PubChem. Available from: [Link]
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Wikipedia. (n.d.). Pivalic acid. Wikipedia. Available from: [Link]
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NIST. (n.d.). 3-Aminoisonicotinic acid. NIST WebBook. Available from: [Link]
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Delgado, D. R., & Martínez, F. (2013). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in some organic solvents from T = (293.15 to 313.15) K. ResearchGate. Available from: [Link]
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NIST. (n.d.). 3-Aminoisonicotinic acid. NIST WebBook. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Propionic Acid. PubChem. Available from: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 26. ijpsjournal.com [ijpsjournal.com]
Overcoming challenges in the purification of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the chemical principles at play.
I. Introduction to the Molecule and its Challenges
This compound is a substituted pyridine carboxylic acid. Its structure presents a unique set of purification challenges due to the presence of three key functional groups: a carboxylic acid, an amide, and a pyridine ring. These groups confer amphoteric properties and introduce potential for side reactions, primarily hydrolysis of the amide bond.
The primary goal of any purification strategy for this molecule is to remove unreacted starting materials, reaction byproducts, and any degradants formed during the synthesis or work-up. Understanding the interplay between the functional groups is paramount to developing a successful purification protocol.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: The most common impurities include:
-
Unreacted 3-aminoisonicotinic acid: The starting material for the acylation reaction.
-
Pivalic acid or its derivatives: From the acylating agent (pivaloyl chloride or pivalic anhydride).
-
Hydrolysis product (3-aminoisonicotinic acid): The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Di-acylated products: Although less common, over-acylation can occur.
Q2: What is the approximate pKa of my compound?
Q3: Is the pivaloyl amide bond stable?
A3: Amide bonds are generally stable, but they can be hydrolyzed under harsh acidic or basic conditions, especially with prolonged heating[2][3]. The bulky pivaloyl group may offer some steric hindrance to hydrolysis, but it is not completely immune. It is advisable to avoid prolonged exposure to strong acids or bases, particularly at elevated temperatures.
Q4: What are the best analytical techniques to assess purity?
A4: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity and identifying impurities.
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the purification process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structural isomers or major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Low Purity After Initial Work-up
Potential Causes:
-
Incomplete reaction.
-
Hydrolysis of the product during aqueous work-up.
-
Inefficient removal of byproducts.
Solutions:
-
Optimize Reaction Conditions: Ensure the acylation reaction goes to completion by monitoring with TLC or HPLC.
-
Controlled pH During Extraction: The amphoteric nature of your compound can be exploited for purification.
-
Workflow for Acid-Base Extraction:
Caption: Acid-Base Extraction Workflow for Purification.
-
Protocol for Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted 3-aminoisonicotinic acid.
-
Separate the layers. The aqueous layer contains the protonated amine starting material.
-
Wash the organic layer with a saturated sodium bicarbonate solution. Your product, being a carboxylic acid, will deprotonate and move into the aqueous layer.
-
Separate the layers. The organic layer now contains neutral impurities.
-
Carefully acidify the basic aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. Your product should precipitate out.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Problem 2: Difficulty in Achieving High Purity by Recrystallization
Potential Causes:
-
Inappropriate solvent choice.
-
Co-crystallization of impurities.
-
Oiling out instead of crystallization.
Solutions:
-
Systematic Solvent Screening: The key to successful recrystallization is finding a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.
Solvent System Polarity Comments Ethanol/Water High A good starting point. Dissolve in hot ethanol and add water dropwise until turbidity appears, then reheat to dissolve and cool slowly. Isopropanol/Water High Similar to ethanol/water, may offer different solubility characteristics. Acetone/Hexane Medium Dissolve in a minimum of hot acetone and add hexane until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. This is effective for moderately polar compounds.[4] Toluene Low Can be effective for less polar compounds. Pyridine derivatives can sometimes crystallize well from toluene.[4] Ethyl Acetate/Hexane Medium Another good option for compounds of intermediate polarity.[4] -
Protocol for Recrystallization:
-
Choose a solvent system from the table above based on small-scale trials.
-
In a flask, add a minimum amount of the hot primary solvent to dissolve your crude product completely.
-
If using a co-solvent, add the anti-solvent dropwise to the hot solution until you observe persistent cloudiness.
-
Reheat the mixture until it becomes a clear solution again.
-
Allow the flask to cool slowly to room temperature. For better crystal formation, do not disturb the flask.
-
Once at room temperature, you can place the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.
-
Problem 3: Co-eluting Impurities in Column Chromatography
Potential Causes:
-
Inappropriate stationary phase.
-
Incorrect mobile phase composition.
-
The compound is streaking on the column.
Solutions:
-
Choice of Stationary Phase:
-
Silica Gel: Standard choice for many organic compounds. However, the acidic nature of silica can cause streaking with basic compounds like pyridines.
-
Alumina (Neutral or Basic): Can be a better alternative to silica gel for pyridine derivatives to minimize tailing.
-
Reverse-Phase (C18): An excellent option, especially for HPLC purification.
-
-
Mobile Phase Optimization for Normal Phase Chromatography (Silica/Alumina):
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
-
Additive to Reduce Tailing: For compounds with both acidic and basic functionalities, tailing can be an issue. Adding a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase can protonate the pyridine nitrogen and lead to sharper peaks. Conversely, for zwitterionic compounds, sometimes a neutral mobile phase works best.
-
-
Workflow for Method Development in Column Chromatography:
Caption: Workflow for Developing a Column Chromatography Method.
Problem 4: Product Degradation (Hydrolysis) During Purification
Potential Causes:
-
Exposure to strong acids or bases for extended periods.
-
High temperatures during work-up or purification.
Solutions:
-
Maintain Neutral pH: Whenever possible, conduct aqueous extractions and chromatographic separations under near-neutral conditions.
-
Use a Buffered Mobile Phase in HPLC: If using reverse-phase HPLC for purification, a buffered mobile phase (e.g., ammonium acetate or ammonium formate) can help maintain a stable pH and prevent on-column degradation.
-
Avoid Excessive Heat: When evaporating solvents, use a rotary evaporator at a moderate temperature. Avoid prolonged heating of the compound, especially in the presence of water or other nucleophiles.
IV. Purity Assessment: A Standard HPLC Protocol
A reliable analytical method is crucial to confirm the success of your purification. Here is a starting point for an analytical HPLC method.
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 3.0)B: Acetonitrile | A buffered aqueous phase is important for consistent retention times of ionizable compounds. Acetonitrile is a common organic modifier.[5] |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes. | A gradient elution is recommended to ensure that both polar (e.g., 3-aminoisonicotinic acid) and less polar impurities are eluted. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 265 nm | The pyridine ring has a strong UV chromophore. 265 nm is a reasonable starting wavelength for detection.[5] |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
V. Structural Confirmation
After purification, it is essential to confirm the identity and structure of your compound.
-
¹H NMR (in DMSO-d₆):
-
Look for the characteristic signals of the pivaloyl group (a singlet at ~1.2 ppm integrating to 9H).
-
The aromatic protons on the pyridine ring should appear as distinct signals in the 7-9 ppm region.
-
The amide N-H proton will likely be a broad singlet.
-
The carboxylic acid proton will also be a broad singlet, often downfield (>10 ppm).
-
-
¹³C NMR (in DMSO-d₆):
-
Expect signals for the carbonyl carbons of the amide and carboxylic acid.
-
The quaternary carbon and methyl carbons of the pivaloyl group will be present.
-
Aromatic carbons of the pyridine ring will be in the 120-160 ppm range.
-
-
Mass Spectrometry:
-
The expected molecular weight of this compound is 222.24 g/mol . Look for the corresponding [M+H]⁺ or [M-H]⁻ ion in your mass spectrum.
-
By following this guide, researchers can systematically address the challenges associated with the purification of this compound, leading to a highly pure final product suitable for further research and development.
VI. References
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]
-
13 C-NMR spectrum of ( 4 ). ResearchGate. Available at: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
-
A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents. Available at:
-
†Electronic Supplementary Information (ESI). The Royal Society of Chemistry. Available at: [Link]
-
Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. Available at: [Link]
-
Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Available at: [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
pyridine-4-carboxylic acid. ChemBK. Available at: [Link]
-
BMRB entry bmse000133 - Isonicotinic Acid. Biological Magnetic Resonance Bank. Available at: [Link]
-
Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. ResearchGate. Available at: [Link]
-
Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Available at: [Link]
-
Isonicotinic acid. Wikipedia. Available at: [Link]
-
Amino group acidity in aminopyridines and aminopyrimidines. ResearchGate. Available at: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Available at: [Link]
-
Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid. Scite.ai. Available at: [Link]
-
How can I purify carboxylic acid?. ResearchGate. Available at: [Link]
-
HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. SIELC Technologies. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
-
structural nmr analysis of triazolic compounds derived from isonicotinic acid. ResearchGate. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Derivatives in HPLC Analysis Techniques. Scribd. Available at: [Link]
-
Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. ResearchGate. Available at: [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]
-
Process for the isolation of pyridine carboxylic acids. Google Patents. Available at:
-
One pot transamidation of N-pivaloyl activated amides with anilines in the absence of catalyst, base and additive. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents. Available at:
-
2-Aminopyridine-4-carboxylic acid. PubChem. Available at: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Available at: [Link]
-
Process for preparing isonicotinic acid. Google Patents. Available at:
-
4-Aminopyridine-2-carboxylic acid. Chem-Impex. Available at: [Link]
Sources
Technical Support Center: Refining Molecular Docking Parameters for Isonicotinic Acid Derivatives
Welcome to the technical support center for molecular docking of isonicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of in silico modeling with this important class of compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, moving from foundational principles to advanced troubleshooting.
Section 1: Foundational Concepts & Initial Setup
This section addresses the most common initial hurdles in setting up a docking workflow for isonicotinic acid derivatives, focusing on the unique chemical properties of the scaffold.
FAQ 1: Which force field is most appropriate for docking isonicotinic acid derivatives?
The choice of a force field is critical for accurately representing the molecular mechanics of isonicotinic acid derivatives. Due to the presence of a nitrogen-containing heterocycle, standard force fields may require careful consideration.
For general purposes, force fields like the Merck Molecular Force Field (MMFF94) and OPLS2005/AMBER have shown good performance for geometries and binding energies of molecules containing nitrogen heterocycles.[1] Specifically, MMFF94 is often a reliable choice for geometric accuracy of both protonated and unprotonated nitrogen heterocycles.[1] For polarizable force fields, extensions to the CHARMM force field have been developed for pyridine and other nitrogen-containing heteroaromatic compounds, which can offer a higher level of theory.[2]
It is also crucial to consider the charge model. The use of a well-validated charge model, such as Charge Model 4 (CM4) , can significantly improve the accuracy of both geometric and energetic modeling.[1]
Key Takeaway: Start with a well-parameterized force field for small molecules like MMFF94 or OPLS-AA. If your docking software allows, consider using improved charge models like CM4 to better represent the electrostatics of the pyridine ring.
FAQ 2: How do I determine the correct protonation state of the pyridine nitrogen and the carboxylic acid group at physiological pH?
The protonation state of your ligand is one of the most critical parameters for a successful docking simulation, as it dictates the hydrogen bonding and electrostatic interactions. Isonicotinic acid has two ionizable groups: the pyridine nitrogen (pKa ~4.9) and the carboxylic acid (pKa ~4.9).
At a physiological pH of 7.4, the carboxylic acid group will be predominantly deprotonated (carboxylate), and the pyridine nitrogen will be neutral. However, the microenvironment of the protein's active site can significantly alter the local pKa.
Recommended Protocol for Protonation State Assignment:
-
Use a pKa prediction tool: Software like Schrödinger's LigPrep, ChemAxon's pKa calculator, or the H++ web server can predict the protonation states of your derivatives at a specified pH.
-
Inspect the target's active site: Look for nearby acidic or basic residues that could influence the protonation state. For example, a cluster of acidic residues might favor the protonation of the pyridine nitrogen.
-
Consider tautomers: For derivatives with susceptible functional groups, ensure you are using the most stable tautomeric form.
-
When in doubt, dock multiple states: If the predicted pKa is close to the physiological pH or if the active site environment is ambiguous, it is advisable to dock different protonation states (e.g., neutral, zwitterionic) and analyze the results in the context of the binding pocket interactions. Studies have shown that for certain targets, such as zinc-containing enzymes, docking the deprotonated state of a ligand can yield results that correlate better with experimental data.[3]
Section 2: Docking Protocol & Parameter Tuning
This section provides guidance on the practical aspects of setting up and running your molecular docking simulations with popular software suites.
Troubleshooting Guide: My docking poses for isonicotinic acid derivatives are inconsistent or show poor correlation with experimental data.
This is a common issue that can often be resolved by systematically refining your docking protocol. The following workflow can help you troubleshoot and optimize your results.
Caption: A workflow for troubleshooting poor docking results.
Step-by-Step Troubleshooting:
-
Validate Ligand Preparation: As discussed in FAQ 2, incorrect protonation states are a primary source of error. Double-check your ligand structures.
-
Refine the Receptor Grid: The grid box defines the search space for the ligand. Ensure it is centered on the active site and large enough to accommodate the ligand in various orientations without being excessively large, which can decrease sampling efficiency.[4]
-
Increase Search Exhaustiveness: Most docking algorithms, like AutoDock Vina, have a parameter for "exhaustiveness" which controls the computational effort of the search.[5] If your initial runs are too quick, you may be performing an insufficient search of the conformational space. Increasing this parameter can lead to more accurate and reproducible results, albeit at a higher computational cost.[6]
-
Consider Receptor Flexibility: If the target protein is known to have flexible loops or side chains in the active site, a rigid receptor docking approach may fail. This is particularly relevant for targets like nicotinic acetylcholine receptors, where C-loop flexibility is crucial.[7] In such cases, consider using:
-
Soft Docking: Where the van der Waals radii of receptor atoms are scaled down to allow for minor clashes.
-
Induced-Fit Docking (IFD): A more computationally intensive method where receptor side chains are allowed to move in response to the ligand binding. Schrödinger's Glide offers a robust IFD protocol.[8]
-
Ensemble Docking: Docking against multiple conformations of the receptor, which can be generated from molecular dynamics simulations or obtained from different crystal structures.
-
FAQ 3: How should I adjust my docking parameters for different software packages like AutoDock Vina, GOLD, or Schrödinger's Glide?
While the fundamental principles are the same, the specific parameters and strengths of each software package differ.
| Parameter/Feature | AutoDock Vina | GOLD | Schrödinger Glide |
| Primary Strength | Speed and accessibility (open-source).[5] | High accuracy, handling of metals and waters.[9][10][11] | Integrated workflow, induced-fit docking.[8][12] |
| Key Parameters to Tune | exhaustiveness, num_modes | Scoring function (ChemPLP, GoldScore, etc.), genetic algorithm settings.[9][11] | Precision mode (SP, XP), covalent docking constraints.[12][13][14] |
| Handling Metals | Requires manual parameterization. | Well-suited for metalloproteins with specific parameter sets.[15] | Can handle metals if they are parameterized in the force field.[16] |
Expert Insight: For initial virtual screening of large libraries of isonicotinic acid derivatives, AutoDock Vina is an excellent choice due to its speed.[17] For more accurate binding mode prediction and lead optimization, particularly if your target is a metalloenzyme, GOLD or Glide are recommended. Recent studies have also shown that modifying the empirical parameters of AutoDock Vina can improve its ligand-ranking performance.[18]
Section 3: Advanced Topics & Special Cases
This section delves into more complex scenarios that are frequently encountered when working with isonicotinic acid derivatives, such as metal chelation and covalent inhibition.
FAQ 4: My isonicotinic acid derivative is designed to chelate a metal ion in the active site. How do I handle this in docking?
Standard docking algorithms often struggle with metal coordination as they are typically not parameterized to handle the geometry and electronics of these interactions correctly.[3][19]
Recommended Approaches for Metal Chelation:
-
Use a Specialized Docking Program: Software like GOLD has been specifically validated for its ability to handle metal-ligand docking with good accuracy.[15] There are also open-access tools like MetalDock designed for this purpose.[20]
-
Apply Constraints: If your docking software allows, apply distance constraints between the chelating atoms of your ligand (e.g., the pyridine nitrogen and carboxylate oxygen) and the metal ion. This can guide the docking algorithm to a more realistic binding pose.
-
Manual Parameterization: For programs like AutoDock, you may need to manually add parameters for the metal ion in the force field file.[19] This is an advanced technique and requires careful validation.
-
Prepare Zero-Order Bonds: In Schrödinger's Glide, you can treat the metal as an ion with zero-order bonds to the ligating atoms. This requires that the input structure already has a reasonable coordination geometry.[16]
Caption: Workflow for docking metal-chelating ligands.
Section 4: Post-Docking Analysis & Validation
Obtaining a docking pose is not the end of the process. Rigorous analysis is required to ensure the results are meaningful.
FAQ 5: My docking run is complete. How do I analyze the results and select the best poses?
A low docking score is a good starting point, but it should not be the sole criterion for selecting a binding pose.
Protocol for Post-Docking Analysis:
-
Visual Inspection: Carefully examine the top-ranked poses in the context of the binding pocket. Ask yourself:
-
Is the pose sterically reasonable?
-
Are key interactions, such as hydrogen bonds with important residues, formed? For example, in some targets, the pyridyl nitrogen of isonicotinoyl hydrazide derivatives forms crucial hydrogen bonds.[21]
-
Are hydrophobic parts of the ligand in hydrophobic pockets of the receptor?
-
-
Interaction Analysis: Use visualization software (e.g., Maestro, PyMOL, Discovery Studio) to map out all the interactions (hydrogen bonds, pi-pi stacking, salt bridges, hydrophobic contacts) between the ligand and the protein.[4]
-
Clustering and Consensus Scoring: If you have generated multiple poses, cluster them based on RMSD. The most populated cluster often represents the most favorable binding mode. If you have used multiple scoring functions, a consensus approach where a pose scores well across different functions can increase confidence.
-
Compare with Known Binders: If available, dock a known active compound and compare its binding mode and score to your derivatives. This can serve as a positive control and help validate your protocol.
-
ADMET Prediction: For promising candidates, perform in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess their drug-likeness.[22]
By following these structured guidelines and troubleshooting workflows, you can refine your molecular docking parameters to generate more accurate and reliable predictions for isonicotinic acid derivatives, ultimately accelerating your drug discovery efforts.
References
-
Molecular Modeling of Geometries, Charge Distributions, and Binding Energies of Small, Drug-Like Molecules Containing Nitrogen Heterocycles and Exocyclic Amino Groups in the Gas Phase and Aqueous Solution. PubMed. Available at: [Link]
-
Enhancing HDAC Inhibitor Screening: Addressing Zinc Parameterization and Ligand Protonation in Docking Studies. MDPI. Available at: [Link]
-
Validation and Applications of Protein-Ligand Docking Approaches Improved for Metalloligands with Multiple Vacant Sites. PubMed. Available at: [Link]
-
Polarizable empirical force field for nitrogen-containing heteroaromatic compounds based on the classical Drude oscillator. PubMed. Available at: [Link]
-
Molecular Docking Study on Some Isonicotinoyl Hydrazide Derivatives as Potential Inhibitors of COVID- 19. Letters in Applied NanoBioScience. Available at: [Link]
-
Molecular docking of metal complexes. ResearchGate. Available at: [Link]
-
Synthesis, anti‐proliferative activities, docking studies, and DFT calculations of novel isonicotinic mixed complexes. ResearchGate. Available at: [Link]
-
Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. PubMed. Available at: [Link]
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Institutes of Health (NIH). Available at: [Link]
-
How do I dock ligands that contain metals with Glide?. Schrödinger. Available at: [Link]
-
Glide. Schrödinger. Available at: [Link]
-
Docking and scoring. Schrödinger. Available at: [Link]
-
Protein-ligand docking and virtual screening with GOLD. ResearchGate. Available at: [Link]
-
Improving Ligand-Ranking of AutoDock Vina by Changing the Empirical Parameters. ChemRxiv. Available at: [Link]
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. National Institutes of Health (NIH). Available at: [Link]
-
MetalDock: An Open Access Docking Tool for Easy and Reproducible Docking of Metal Complexes. ACS Publications. Available at: [Link]
-
GOLD. CSC. Available at: [Link].
Sources
- 1. Molecular Modeling of Geometries, Charge Distributions, and Binding Energies of Small, Drug-Like Molecules Containing Nitrogen Heterocycles and Exocyclic Amino Groups in the Gas Phase and Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polarizable empirical force field for nitrogen-containing heteroaromatic compounds based on the classical Drude oscillator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 6. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docking to flexible nicotinic acetylcholine receptors: a validation study using the acetylcholine binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. schrodinger.com [schrodinger.com]
- 9. researchgate.net [researchgate.net]
- 10. GOLD - Docs CSC [docs.csc.fi]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. schrodinger.com [schrodinger.com]
- 13. youtube.com [youtube.com]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. Validation and Applications of Protein-Ligand Docking Approaches Improved for Metalloligands with Multiple Vacant Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Schrödinger Customer Portal [my.schrodinger.com]
- 17. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. nanobioletters.com [nanobioletters.com]
- 22. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid in cell-based assays
A Guide to Identifying and Mitigating Off-Target Effects in Cell-Based Assays
Introduction:
Welcome to the technical support center for 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this and other small molecule inhibitors in cell-based assays. While this compound is a specific isonicotinic acid derivative, the principles and troubleshooting strategies discussed herein are broadly applicable to a wide range of small molecule inhibitors.[1][2][3] Off-target effects, where a compound interacts with unintended cellular targets, are a significant concern in drug discovery and can lead to misleading results and unforeseen toxicity.[4] This resource provides a structured approach to proactively identify, validate, and mitigate these effects, ensuring the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound belongs to the isonicotinic acid derivative family. Isonicotinic acid and its derivatives have been investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anti-hyperlipidemic activities.[1][2][5] The well-known anti-tuberculosis drug, Isoniazid, is a prominent example of an isonicotinic acid derivative.[6][7] The specific therapeutic potential of this compound would be determined by its primary cellular target(s).
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target. Could this be an off-target effect?
A2: Yes, this is a classic indicator of a potential off-target effect. When a small molecule inhibitor produces a biological response that cannot be explained by the modulation of its intended target, it is crucial to investigate unintended interactions.[4] This discrepancy can arise from the compound binding to other proteins with similar structural motifs or engaging in non-specific interactions.
Q3: At what concentration should I use this compound in my cell-based assays to minimize off-target effects?
A3: It is critical to use the lowest concentration of the inhibitor that elicits the desired on-target effect.[8] As a general guideline, for cell-based assays, inhibitor concentrations should ideally be below 10 µM.[8] Higher concentrations significantly increase the risk of non-specific and off-target interactions.[8] A dose-response experiment is essential to determine the optimal concentration for your specific cell type and assay.
Q4: My compound has poor solubility in aqueous media. How can I address this without introducing artifacts?
A4: Poor aqueous solubility is a common issue with small molecules. While DMSO is a frequently used solvent, its final concentration in the cell culture medium should be kept low (typically below 0.5%) to prevent solvent-induced toxicity or other artifacts.[9] If solubility remains an issue, consider using formulation strategies such as the inclusion of cyclodextrins or carefully validated co-solvents.[9] Always run a vehicle control (medium with the same concentration of solvent) to account for any effects of the solvent itself.
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
This section provides a systematic approach to identifying and addressing off-target effects of this compound.
Phase 1: Initial Observation and Hypothesis Generation
If you suspect off-target effects, the first step is to systematically document your observations and formulate a hypothesis.
Common Scenarios and Initial Steps:
| Scenario | Initial Troubleshooting Steps |
| Unexpected Phenotype: The observed cellular response is inconsistent with the known biology of the intended target. | 1. Confirm On-Target Engagement: Use a direct binding assay (e.g., Cellular Thermal Shift Assay) to verify that the compound is engaging its intended target in your cellular system.[10][11][12][13] 2. Literature Review: Search for known off-targets of isonicotinic acid derivatives or compounds with similar chemical scaffolds.[1][3] 3. Control Compound: Use a structurally related but inactive control compound to see if it recapitulates the unexpected phenotype. |
| High IC50 Value in Cells vs. Biochemical Assay: The concentration required for a cellular effect is significantly higher than for in vitro target inhibition. | 1. Assess Cell Permeability: The compound may have poor cell membrane permeability. 2. Metabolic Instability: The compound may be rapidly metabolized within the cell.[6][14] 3. Efflux Pump Activity: The compound could be a substrate for cellular efflux pumps. |
| Inconsistent Results Between Cell Lines: The compound shows varying efficacy or different phenotypes in different cell lines. | 1. Target Expression Levels: Verify the expression level of the intended target across the different cell lines. 2. Differential Off-Target Expression: The off-target protein(s) may be differentially expressed in the cell lines, leading to varied responses. |
Phase 2: Experimental Validation of Off-Target Effects
Once a hypothesis is formed, the next step is to experimentally validate the presence of off-target interactions.
Sources
- 1. Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 7. Isoniazid - Wikipedia [en.wikipedia.org]
- 8. resources.biomol.com [resources.biomol.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. news-medical.net [news-medical.net]
- 14. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for enhancing the stability of 3-pivalamidoisonicotinic acid in solution
Technical Support Center: 3-Pivalamidoisonicotinic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-pivalamidoisonicotinic acid. This document is designed to provide you with in-depth, scientifically grounded strategies for enhancing the stability of this compound in solution. We understand that consistent, reproducible experimental results are paramount, and managing the stability of your molecule is a critical first step. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design robust experimental and formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My assay shows a decreasing concentration of 3-pivalamidoisonicotinic acid in an aqueous buffer over a short period. What is the most probable cause and how can I mitigate it?
A1: The most likely cause is hydrolysis of the amide bond.
The 3-pivalamidoisonicotinic acid molecule contains an amide linkage, which is susceptible to cleavage by water, a reaction known as hydrolysis.[1] This reaction is significantly accelerated by either acidic or basic conditions.[2] The bulky tert-butyl group of the pivalamido moiety provides some steric hindrance against this attack, but hydrolysis remains the primary degradation pathway in aqueous solutions.
Troubleshooting Workflow:
To systematically address this instability, follow these steps, focusing on the most impactful factors first.
dot graph TD { A[Degradation Observed (Loss of Parent Compound)] --> B{Primary Suspect: Amide Hydrolysis}; B --> C[1. pH ControlIs the solution pH in the optimal range?]; C -- No --> D[Adjust pH to 6.0-8.0 using a suitable buffer (e.g., Phosphate Buffer)]; C -- Yes --> E[2. Temperature ControlIs the solution stored at elevated temperatures?]; E -- Yes --> F[Store at 2-8°C for short-term or ≤ -20°C for long-term]; F --> G{Re-evaluate Stability}; D --> G; E -- No --> H[3. Solvent SystemIs the application compatible with co-solvents?]; H -- Yes --> I[Introduce co-solvents like propylene glycol or PEG 400 to reduce water activity]; I --> G; H -- No --> J[4. Protect from Light(See Q3 for details)]; J --> G; G --> K[Issue Resolved?]; K -- Yes --> L[End]; K -- No --> M[Contact Technical Support for Advanced Formulation (e.g., Lyophilization)];
} end
Caption: Troubleshooting workflow for compound degradation.
Core Mitigation Strategies:
-
pH Control: This is the most critical factor. Amide hydrolysis is catalyzed by both H+ (acid) and OH- (base).[3][4] The rate of hydrolysis is typically lowest in the neutral pH range.
-
Recommendation: Maintain the solution pH between 6.0 and 8.0. Use a buffering agent (e.g., sodium phosphate) to ensure the pH remains stable.[2] Studies on peptide bonds, which are also amide bonds, confirm that hydrolysis rates are often minimal at neutral pH, while increasing significantly at acidic (pH 3) and basic (pH 10) conditions.[5][6]
-
-
Temperature Reduction: Chemical reactions, including hydrolysis, slow down at lower temperatures.
-
Recommendation: For short-term storage (hours to days), keep solutions refrigerated at 2-8°C. For long-term storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.
-
-
Reduce Water Activity: The rate of hydrolysis is dependent on the concentration of water. By replacing a portion of the water with a non-aqueous, water-miscible solvent (a co-solvent), you can slow the degradation.
-
Recommendation: If your experimental system allows, consider preparing stock solutions in a solvent like DMSO or ethanol. For aqueous working solutions, the inclusion of excipients like propylene glycol or polyethylene glycol (PEG) can enhance stability.[7]
-
Q2: My HPLC/LC-MS analysis shows new peaks appearing over time. What are these degradants?
A2: The primary degradation products from hydrolysis are 3-aminoisonicotinic acid and pivalic acid .
The hydrolysis reaction cleaves the amide bond, breaking the molecule into its constituent carboxylic acid and amine.
dot graph { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [arrowhead=none, color="#5F6368"];
}
Caption: Primary hydrolytic degradation pathway.
Other potential, though less common, degradants could arise from photolysis if the solution is exposed to light (see Q3). To confirm the identity of these peaks, a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q3: Are there special handling requirements for this compound regarding light or oxygen exposure?
A3: Yes, protection from light is a prudent measure.
The molecule contains a pyridine ring, a class of aromatic heterocycles that can be susceptible to photodegradation.[8] Exposure to UV light can induce chemical reactions, leading to the formation of various byproducts and loss of potency.[1] While some derivatives of pyridinecarboxylic acid have shown stability, it is best practice to minimize light exposure.[9]
Oxidation is a less probable degradation pathway for this specific structure compared to hydrolysis but should not be entirely dismissed, especially during long-term storage or in the presence of metal ion contaminants.
Recommendations:
-
Photostability: Always store solutions in amber vials or use containers wrapped in aluminum foil to block light.[1][8] This is a simple but highly effective way to prevent photolysis.
-
Oxidative Stability: For high-purity, long-term storage of the solid material or solutions, consider storage under an inert atmosphere (e.g., nitrogen or argon). If oxidative degradation is suspected in a formulation, the addition of antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA to sequester metal ions) may be beneficial.[2][7]
Q4: How do I design a simple, effective stability study for my solution-based formulation?
A4: A structured stability study involves analyzing your compound under controlled conditions over time.
The goal is to use a stability-indicating analytical method —an assay that can accurately quantify the parent compound without interference from any degradants or excipients.[10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12][13]
Experimental Protocol: Basic Isothermal Stability Study
-
Preparation (T=0): Prepare your final formulation of 3-pivalamidoisonicotinic acid in the desired buffer/solvent system.
-
Initial Analysis: Immediately analyze a sample (in triplicate) using your validated, stability-indicating HPLC method. This is your baseline (100%) concentration. Record retention time, peak area, and purity.
-
Aliquoting & Storage: Dispense the solution into multiple sealed, light-protected vials (e.g., amber HPLC vials).
-
Incubation: Place the vials at a selected, constant temperature. For an accelerated study, 40°C is common. For real-time data, use the intended storage temperature (e.g., 4°C or 25°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), remove a vial from storage. Allow it to equilibrate to room temperature before analysis.
-
Data Evaluation: Analyze the sample by HPLC. Compare the peak area of the parent compound to the T=0 value to calculate the percentage remaining. Monitor for the appearance and growth of any new peaks.
Data Presentation:
Summarize your findings in a clear table.
| Time Point | Storage Condition | % Parent Compound Remaining (Avg. ± SD) | Peak Area of Degradant 1 (e.g., 3-aminoisonicotinic acid) | Observations |
| 0 | N/A | 100% | 0 | Clear, colorless solution |
| 24 hours | 40°C | 98.2 ± 0.4% | 15,400 | No visible change |
| 1 week | 40°C | 91.5 ± 0.7% | 98,600 | No visible change |
| 1 month | 40°C | 75.8 ± 1.1% | 295,100 | Slight yellow tint observed |
References
-
G. A. L. G. A. L., The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics, 22(3), 1033–1041 (2020). Available at: [Link]
-
Krzyżanowska, E., et al. PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Solvent Extraction and Ion Exchange, 20(3), 337-351 (2002). Available at: [Link]
-
Li, N. J., et al. The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. ChemRxiv (2019). Available at: [Link]
-
Li, N. J., & Creative, C. The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. ResearchGate (2019). Available at: [Link]
-
Amador, J. A., & Taylor, B. F. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 56(5), 1352–1356 (1990). Available at: [Link]
-
ManTech Publications, Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025). Available at: [Link]
-
FTLOScience, Preventing Chemical Degradation of Drug Products. (2022). Available at: [Link]
-
Qiu, Y., et al. (Eds.). Developing Solid Oral Dosage Forms: Pharmaceutical Theory and Practice. Academic Press (2016). Available at: [Link]
-
Amador, J. A., & Taylor, B. F. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 56(5), 1352-1356 (1990). Available at: [Link]
-
B. G. A., Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26 (2023). Available at: [Link]
-
IJSDR, Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 7(6) (2022). Available at: [Link]
-
A. A., Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal (2010). Available at: [Link]
-
F., et al. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry, 78(10), 5046–5050 (2013). Available at: [Link]
-
Dong, M. W., & Hu, G. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(10), 24-35 (2020). Available at: [Link]
-
ARL, Stability Indicating Methods. YouTube (2018). Available at: [Link]
-
M., et al. Amide Bond Activation of Biological Molecules. Molecules, 23(12), 3296 (2018). Available at: [Link]
-
Pill, et al. Base-catalyzed amide bond hydrolysis at moderate pH (7
ResearchGate (2019). Available at: [Link] -
AmbioPharm, What is a stability indicating method? (n.d.). Available at: [Link]
Sources
- 1. biofargo.com [biofargo.com]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. ftloscience.com [ftloscience.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ijsdr.org [ijsdr.org]
- 11. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
Improving the signal-to-noise ratio in enzyme inhibition assays with novel compounds
Introduction
Welcome to the technical support center for enzyme inhibition assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal-to-noise ratios (S/N), particularly when screening novel chemical compounds. A robust and reproducible assay is the foundation of any successful screening campaign. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose issues, optimize your assay, and generate high-quality, reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Assay Metrics
Q1: What are "signal-to-noise ratio" (S/N) and "Z-Factor," and what are considered acceptable values for a robust assay?
A1: These metrics are critical for assessing the quality and reliability of a high-throughput screening (HTS) assay.[1][2]
-
Signal-to-Noise Ratio (S/N): This metric quantifies the strength of your desired signal (enzymatic activity) relative to the background noise.[3][4] A higher S/N ratio indicates a more reliable distinction between the signal and the background.[3]
-
Z'-Factor: This is a statistical parameter that has become a standard for measuring the quality of a screening assay.[1][4] It provides a quantitative measure of the separation between your positive and negative control signals, taking into account the data variation within both control groups.[1][5]
Calculations:
| Metric | Formula | Description |
| Signal-to-Noise (S/N) | (Mean of Signal) / (Standard Deviation of Background) | Measures how many times stronger the signal is than the background noise. |
| Z'-Factor | 1 - [ (3 * (σp + σn)) / |μp - μn| ] | Where 'σp' and 'σn' are the standard deviations and 'μp' and 'μn' are the means of the positive (p) and negative (n) controls, respectively.[1][6] |
Acceptable Values: The Z'-factor is the preferred metric for assay validation.[1] The generally accepted thresholds are:
-
Z' > 0.5: An excellent, robust assay suitable for HTS.[5][7]
-
0 < Z' < 0.5: A "doable" assay, but one that may benefit from further optimization.[5]
-
Z' < 0: The assay is not suitable for screening.[5]
Section 2: Troubleshooting Low Signal
Q2: My assay signal is too low, resulting in a poor S/N ratio. What are the common causes and how can I increase the signal?
A2: A low signal is often due to suboptimal reaction conditions. The goal is to achieve a robust, linear reaction rate where the signal is directly proportional to enzyme activity.[8]
Common Causes & Solutions:
-
Suboptimal Enzyme or Substrate Concentration: The relationship between reaction rate and substrate concentration is typically hyperbolic.[9] If the substrate concentration is too low (far below the Michaelis constant, Km), the reaction rate will be limited by substrate availability, not enzyme activity.[9][10]
-
Action: Systematically titrate both the enzyme and substrate concentrations. First, with a fixed, high concentration of substrate, determine an enzyme concentration that produces a linear reaction rate over your desired time course.[11] Then, using that fixed enzyme concentration, vary the substrate concentration to determine the Km and ensure you are using a concentration that provides a robust signal (often 10-20 times the Km for Vmax conditions).[9]
-
-
Incorrect Buffer pH or Composition: Every enzyme has an optimal pH range for maximum activity.[12][13][14] Deviations can dramatically reduce catalytic efficiency.[14] Additionally, some buffer components can inhibit enzyme activity; for example, high concentrations of phosphate can be inhibitory to certain enzymes.[15]
-
Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal.
-
Action: Perform a time-course experiment to find the initial velocity phase of the reaction, where product formation is linear over time.[8] Ensure your chosen endpoint falls within this linear range.
-
-
Enzyme Titration:
-
Prepare a series of enzyme dilutions in your assay buffer.
-
Use a fixed, saturating concentration of substrate (e.g., 10-20x the expected Km).
-
Initiate the reaction and measure the signal at multiple time points (e.g., every 5 minutes for 60 minutes).
-
Plot signal vs. time for each enzyme concentration. Select a concentration that results in a robust, linear rate for the desired assay duration.
-
-
Substrate Titration (Km Determination):
-
Using the optimal enzyme concentration determined above, prepare a series of substrate dilutions (e.g., from 0.1x to 20x the expected Km).
-
Initiate the reaction and measure the initial velocity (the slope of the linear portion of the progress curve) for each substrate concentration.
-
Plot initial velocity vs. substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.[17]
-
For inhibitor screening, a substrate concentration at or near the Km is often optimal for detecting competitive inhibitors.[8][18]
-
Section 3: Troubleshooting High Background & Variability
Q3: My background signal is too high, masking the true signal from my enzyme. How can I reduce it?
A3: High background noise can originate from multiple sources, including the assay components, the test compounds themselves, and the labware.[3][19]
Common Causes & Solutions:
-
Autofluorescence of Assay Components: Buffers, reagents, or even the microplate itself can have intrinsic fluorescence at your assay's wavelengths.[3]
-
Substrate Instability: The fluorescent substrate may be degrading spontaneously, leading to a high signal in the absence of enzyme activity.
-
Contamination: Contamination of reagents or buffers can introduce fluorescent particles or interfering substances.[21][23]
-
Action: Always use fresh, high-quality reagents and sterile equipment.[21]
-
Q4: My results are not reproducible between wells or plates. What are the main sources of variability?
A4: Poor reproducibility can undermine your entire experiment. The key is to control all variables meticulously.
Common Causes & Solutions:
-
Pipetting Inaccuracy: Small volume variations, especially in 384- or 1536-well plates, can lead to significant differences in final concentrations and signal.[24]
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in reagent concentration and cell health.[25]
-
Action: To mitigate this, avoid using the outer wells of the plate for samples. Instead, fill them with buffer or media to create a humidity barrier.[25]
-
-
Temperature Fluctuations: Enzyme activity is highly dependent on temperature.[13] Inconsistent temperature across a plate or between runs can cause significant variability.[26]
-
Action: Ensure plates are properly equilibrated to the assay temperature before adding reagents and starting the reaction. Use a plate reader with active temperature control if possible.[26]
-
Section 4: Identifying Compound-Specific Interference
Q5: How can I determine if my novel compound is interfering with the assay technology itself, rather than inhibiting the enzyme?
A5: This is a critical step in drug discovery to avoid pursuing false positives.[27] Novel compounds can interfere through several mechanisms, including autofluorescence, fluorescence quenching, or light scattering.[28][29][30][31] A series of control experiments is essential to identify these artifacts.[27][30]
Common Interference Mechanisms:
-
Autofluorescence: The test compound is itself fluorescent at the assay's excitation and emission wavelengths, leading to a false positive (or negative) signal.[29][30][32]
-
Fluorescence Quenching (Inner Filter Effect): The compound absorbs light at either the excitation or emission wavelength of the fluorophore, reducing the measured signal and mimicking inhibition.[30][31]
-
Light Scattering: Precipitated or aggregated compounds can scatter light, which can interfere with fluorescence readings.[28]
To validate a potential "hit," you must run controls to rule out assay artifacts. Set up the following reactions in parallel:
| Experiment | Components Included | Purpose |
| 1. Full Reaction | Enzyme + Substrate + Compound | Measures the apparent inhibition. |
| 2. Compound Autofluorescence Control | Buffer + Substrate + Compound (No Enzyme) | Measures the intrinsic fluorescence of the compound under assay conditions. A high signal here indicates autofluorescence. |
| 3. Quenching Control | Buffer + Product + Compound (No Enzyme) | Measures if the compound quenches the signal from the fluorescent product. A signal lower than the "Product Only" control indicates quenching. |
| 4. Product Only Control | Buffer + Product (No Enzyme, No Compound) | Establishes the baseline signal of the reaction product. |
By comparing the results of these controls, you can determine if the observed activity is genuine inhibition or an artifact of compound interference.[33]
References
-
Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. PubMed. Available at: [Link]
-
What Causes High Background in ELISA Tests? Surmodics. Available at: [Link]
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Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH. Available at: [Link]
-
Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. Available at: [Link]
-
Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements. Cloud-Clone Corp. Available at: [Link]
-
How to Choose the Right Buffer for Enzyme Activity Tests. Patsnap Synapse. Available at: [Link]
-
Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ResearchGate. Available at: [Link]
-
How to optimise enzyme and substrate concentration for enzyme activity? ResearchGate. Available at: [Link]
-
On HTS: Z-factor. On HTS. Available at: [Link]
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Effect of temperature and pH on the enzyme activity and stability. ResearchGate. Available at: [Link]
-
Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available at: [Link]
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Interference with Fluorescence and Absorbance. PubMed. Available at: [Link]
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The impact of pH on enzyme activity and stability. ResearchGate. Available at: [Link]
-
Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate. Available at: [Link]
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The effect of buffer pH on enzyme activity. ResearchGate. Available at: [Link]
-
How to Reduce Background Noise in ELISA Assays. Patsnap Synapse. Available at: [Link]
-
Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. Nature. Available at: [Link]
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Data analysis approaches in high throughput screening. SlideShare. Available at: [Link]
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Essential Considerations for Successful Assay Development. Dispendix. Available at: [Link]
-
"Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?". paasp network. Available at: [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. Available at: [Link]
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Quality and reproducibility. Enzyscreen. Available at: [Link]
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Minimizing Data Variability Caused by Your Microplate Reader. The Blog - Tecan. Available at: [Link]
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Factors affecting test reproducibility among laboratories. WOAH. Available at: [Link]
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The effect of substrate concentration on enzyme activity. UCL. Available at: [Link]
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The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]
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Metrics for Comparing Instruments and Assays. Molecular Devices. Available at: [Link]
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Improving a Customer's Enzyme Assay to ensure Product Viability. Biocatalysts. Available at: [Link]
-
Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. Available at: [Link]
-
Testing antimicrobial susceptibility. Theory pages - Labster. Available at: [Link]
-
How to optimize substrate and enzyme conc for activity and inhibition assay to avvoid background interferance?. ResearchGate. Available at: [Link]
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Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering. NIH. Available at: [Link]
-
Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Nuisance compounds in cellular assays. PMC - PubMed Central - NIH. Available at: [Link]
-
What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. Available at: [Link]
-
An example of the arrangement of samples in the activity assay and... ResearchGate. Available at: [Link]
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Technical Support Center: Optimizing Dosage and Administration of Isonicotinic Acid Derivatives in Animal Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-based answers and troubleshooting solutions for optimizing the dosage and administration of isonicotinic acid derivatives in preclinical animal studies. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs) - First-in-Animal Studies
This section addresses the most common initial questions when designing a study with a novel isonicotinic acid derivative.
Q1: How do I determine a safe starting dose for my novel isonicotinic acid derivative in an animal study?
Determining a safe and potentially efficacious starting dose is a critical first step. A multi-faceted approach is recommended:
-
Literature Review: Begin by searching for published studies on compounds with similar chemical structures or mechanisms of action.[1] This can provide a valuable starting point for dosing in relevant animal models. For example, studies on the well-known isonicotinic acid derivative, isoniazid, can offer initial insights, though direct extrapolation should be done with caution due to potential differences in potency and toxicity.[2][3][4][5]
-
In Vitro Data: Utilize in vitro efficacy data, such as IC50 or EC50 values, as a preliminary guide.[1] However, it's crucial to understand that direct conversion to an in vivo dose is not straightforward and requires further investigation.[1]
-
Dose-Range Finding (DRF) Studies: If no prior data exists, a dose-range finding study is essential.[1][6][7] This involves administering escalating doses of the compound to different groups of animals to identify the Maximum Tolerated Dose (MTD).[1][6][7] The MTD is the highest dose that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[1][8] It is a critical parameter for designing subsequent efficacy and safety studies.[8]
-
Allometric Scaling: If you have pharmacokinetic data from another animal species, you can use allometric scaling to estimate an equivalent dose.[1] This method considers the differences in body surface area (BSA) between species and is a common starting point for interspecies dose extrapolation.[1][9]
Q2: What are the most common routes of administration for isonicotinic acid derivatives in rodent studies, and what are the key considerations for each?
The choice of administration route depends on the study's objective and the physicochemical properties of the compound.[10] Common routes for rodent studies include oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV).[10]
| Route of Administration | Key Considerations & Rationale |
| Oral (PO) Gavage | Rationale: Mimics the intended clinical route for many drugs and is necessary for assessing oral bioavailability.[11][12] Considerations: The compound must be soluble or form a stable suspension in a suitable vehicle. The volume administered should be carefully controlled to avoid distress, with a general recommendation of less than 10 ml/kg for both mice and rats.[11] The presence of food in the stomach can influence absorption.[11] For isonicotinic acid derivatives, oral administration is common.[13][14][15] |
| Intraperitoneal (IP) | Rationale: Allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism. Considerations: Irritating compounds are often better tolerated via the IP route.[16] Injections should be made into the lower abdominal quadrants to avoid injury to organs.[11][17] Repeated daily IP dosing is generally well-tolerated in rodents.[17] |
| Subcutaneous (SC) | Rationale: Provides a slower, more sustained release of the compound compared to IP or IV routes. Considerations: The rate of absorption can be influenced by the formulation (e.g., oily depot).[17] The injection is typically given in the loose skin on the back of the neck.[16] |
| Intravenous (IV) | Rationale: Delivers the compound directly into the systemic circulation, achieving 100% bioavailability. Essential for pharmacokinetic studies to determine parameters like clearance and volume of distribution. Considerations: Requires a smaller injection volume compared to other routes.[18] The compound must be in a sterile, isotonic solution.[18] This route is technically more challenging and may require anesthesia or sedation.[19] |
Q3: My isonicotinic acid derivative has poor aqueous solubility. What are my options for formulation and vehicle selection?
Poor solubility is a common challenge in preclinical studies.[20] The choice of vehicle is critical to ensure accurate and reproducible dosing.
-
Aqueous Suspensions: For many oral toxicity studies, aqueous solutions of cellulose derivatives like methyl cellulose (MC) are commonly used as they are well-tolerated.[21]
-
Solutions: If the compound has sufficient solubility in a non-aqueous, biocompatible solvent, a solution can be prepared.[22] Common co-solvents include polyethylene glycol 400 (PEG 400) and dimethyl sulfoxide (DMSO).[21] However, the potential toxicity of the vehicle itself must be considered.[20][21]
-
Oil-Based Formulations: For highly lipophilic compounds, oil-based formulations can significantly enhance oral absorption.[23]
-
Nanocrystal Formulations: This approach can improve the dissolution rate and bioavailability of poorly soluble compounds.[23]
It is crucial to understand that the formulation can impact the pharmacokinetic properties of the compound. Therefore, the vehicle should be carefully selected and a vehicle control group should always be included in the study design.[1]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems that may arise during your experiments.
Issue 1: High mortality or severe toxicity is observed even at the lowest dose in my dose-range finding study.
Potential Causes & Troubleshooting Steps:
-
Starting Dose Too High: The initial dose may have been overestimated.
-
Vehicle Toxicity: The formulation itself could be causing adverse effects.
-
Solution: Ensure the chosen vehicle is non-toxic at the administered volume.[1] Run a vehicle-only control group to assess for any formulation-related toxicity.
-
-
Unexpected Species Sensitivity: The chosen animal model may be particularly sensitive to the compound.
Issue 2: No observable effect is seen at the highest administered dose.
Potential Causes & Troubleshooting Steps:
-
Low Efficacy or Potency: The compound may have inherently low activity.
-
Solution: Re-evaluate the in vitro data and consider if the target engagement is being achieved in vivo.
-
-
Poor Bioavailability: The compound may not be reaching the systemic circulation in sufficient concentrations.
-
Solution: Conduct a pharmacokinetic study to determine the plasma concentration of the compound after administration.[26] This will help to differentiate between poor absorption and a lack of efficacy. If bioavailability is low, consider reformulating the compound or using a different route of administration.
-
Issue 3: Inconsistent results are observed between animals in the same dose group.
Potential Causes & Troubleshooting Steps:
-
Improper Dosing Technique: Inaccurate or inconsistent administration can lead to variability.
-
Formulation Instability: If the compound is in a suspension, it may not be homogenous, leading to inconsistent dosing.
-
Solution: Ensure the formulation is thoroughly mixed before each administration. Conduct stability studies on the formulation to ensure it remains homogenous over the duration of the experiment.
-
-
Biological Variability: Animals, even within the same strain, can exhibit individual differences in metabolism and response.
-
Solution: Ensure an adequate number of animals per group to account for biological variability. Randomize animals to treatment groups to minimize bias.
-
Section 3: Experimental Protocols & Data Presentation
This section provides standardized protocols and templates for data presentation.
Protocol: Dose-Range Finding Study
Objective: To determine the Maximum Tolerated Dose (MTD) of a novel isonicotinic acid derivative.
Methodology:
-
Animal Model: Select a single rodent species (e.g., Sprague-Dawley rats), with 3-5 animals per sex per group.[1]
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group.[1]
-
Dose Selection: Select doses based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg).[1] The range should be wide enough to identify a no-effect level and a toxic level.[1]
-
Administration: Administer the compound via the chosen route once daily for a predetermined period (e.g., 7-14 days).
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[1] Signs to monitor include changes in behavior, posture, fur, and activity.[1]
-
Data Collection:
-
Record body weight before dosing and daily throughout the study. A weight loss of >15-20% is often considered a humane endpoint.[1]
-
At the end of the study, collect blood samples for hematology and clinical chemistry analysis.[28]
-
Perform a gross necropsy to look for any visible abnormalities in the organs.[28]
-
Data Presentation Template: Dose-Range Finding Study
| Dose Group (mg/kg) | Number of Animals (M/F) | Clinical Signs of Toxicity | Mean Body Weight Change (%) | Mortality |
| Vehicle Control | 5/5 | None | +5% | 0/10 |
| 10 | 5/5 | None | +4% | 0/10 |
| 30 | 5/5 | Mild lethargy | -2% | 0/10 |
| 100 | 5/5 | Piloerection, hunched posture | -10% | 1/10 |
| 300 | 5/5 | Severe lethargy, ataxia | -18% | 5/10 |
Protocol: Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of an isonicotinic acid derivative.
Methodology:
-
Animal Model: Use a cannulated rodent model (e.g., jugular vein cannulated rats) to allow for serial blood sampling.
-
Dosing: Administer a single dose of the compound via the desired route (e.g., oral gavage and intravenous bolus in separate groups).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate the key PK parameters.[26]
Data Presentation Template: Pharmacokinetic Parameters
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | T½ (hr) | Bioavailability (%) |
| IV | 2 | 1500 | 0.08 | 2500 | 2.5 | 100 |
| PO | 10 | 800 | 1.0 | 4000 | 3.0 | 32 |
Section 4: Visualizations - Workflows and Pathways
Workflow for Optimizing Dosage in Animal Studies
This diagram outlines the decision-making process for establishing an optimal dose for your isonicotinic acid derivative.
Caption: Decision workflow for dosage optimization.
Metabolic Pathway of Isoniazid
This diagram illustrates the primary metabolic pathways of isoniazid, a well-known isonicotinic acid derivative, which can inform potential metabolic routes for novel derivatives.
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Validation & Comparative
A Researcher's Guide to the In Vitro Antitubercular Validation of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid
In the global fight against tuberculosis (TB), a persistent and deadly infectious disease, the need for novel therapeutic agents is paramount. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates a robust pipeline of new chemical entities with potent antimycobacterial activity. This guide provides a comprehensive framework for the in vitro validation of a promising candidate: 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid.
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth comparison of this compound's potential activity against established first-line antitubercular drugs, supported by detailed experimental protocols and data interpretation.
The Scientific Rationale: Isonicotinic Acid Derivatives as Antitubercular Agents
Isonicotinic acid is a key structural motif in antitubercular drug discovery.[1][2][3] Its most famous derivative, isoniazid (INH), has been a cornerstone of TB treatment for decades.[4] INH is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the Mtb cell wall.[4][5][6][7] The structural similarity of this compound to this class of compounds suggests a potential for similar mechanisms of action and, therefore, warrants rigorous investigation.
This guide will outline a validation strategy to objectively assess the in vitro antitubercular potential of this compound, comparing its efficacy against the gold-standard drug, isoniazid, and another critical first-line agent, rifampicin.
Comparative In Vitro Antitubercular Activity
To ascertain the efficacy of this compound, its Minimum Inhibitory Concentration (MIC) against the virulent Mtb strain H37Rv will be determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This will be benchmarked against the MICs of isoniazid and rifampicin.
| Compound | Target/Mechanism of Action | Expected MIC Range (µg/mL) against Mtb H37Rv |
| This compound | Putative inhibitor of mycolic acid synthesis | To be determined |
| Isoniazid | Inhibition of mycolic acid synthesis | 0.01 - 0.2[8][9] |
| Rifampicin | Inhibition of DNA-dependent RNA polymerase | 0.05 - 0.2[9] |
Experimental Design and Protocols
The following section details the step-by-step methodologies for determining the in vitro antitubercular activity of the test compounds. The choice of the Microplate Alamar Blue Assay (MABA) is based on its widespread use, reliability, and cost-effectiveness for screening potential antitubercular agents.[10][11][12]
Experimental Workflow
Caption: Workflow for the in vitro validation of antitubercular activity using the Microplate Alamar Blue Assay.
Step-by-Step Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Test Compounds:
-
Dissolve this compound, isoniazid, and rifampicin in dimethyl sulfoxide (DMSO) to prepare stock solutions of 1 mg/mL.
-
Further dilute the stock solutions in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve the desired starting concentrations for serial dilution.
-
-
Preparation of Mycobacterium tuberculosis Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% OADC.
-
Incubate the culture at 37°C until it reaches a logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth to obtain the final inoculum.
-
-
Assay Procedure:
-
Dispense 100 µL of sterile Middlebrook 7H9 broth into all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the highest concentration of each test compound to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells.
-
Add 100 µL of the prepared Mtb inoculum to each well. Include a drug-free well as a growth control and a well with media only as a sterility control.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Determination of MIC:
-
After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
-
Interpreting the Results and Future Directions
The primary outcome of this validation study will be the MIC value of this compound. A promising result would be an MIC value comparable to or lower than that of isoniazid.[13] Should the compound demonstrate significant activity, several subsequent steps are warranted:
-
Cytotoxicity Testing: It is crucial to assess the compound's toxicity against mammalian cell lines (e.g., HepG2, Vero) to determine its selectivity index (SI). A high SI indicates that the compound is significantly more toxic to Mtb than to host cells.
-
Activity against Resistant Strains: Evaluating the compound's activity against isoniazid-resistant and rifampicin-resistant Mtb strains will be critical in understanding its potential to address drug resistance.[8][14]
-
Mechanism of Action Studies: Investigating the specific molecular target of the compound will provide valuable insights for further optimization and development.
Potential Signaling Pathway Involvement
Given its structural similarity to isoniazid, it is hypothesized that this compound may also interfere with mycolic acid biosynthesis.
Caption: Hypothesized mechanism of action for this compound.
Conclusion
The validation framework presented in this guide provides a robust and scientifically sound approach to evaluating the in vitro antitubercular potential of this compound. By employing standardized assays and comparing its activity against frontline drugs, researchers can make informed decisions about the further development of this and other novel isonicotinic acid derivatives. The ultimate goal is to contribute to the discovery of new, effective treatments to combat the global threat of tuberculosis.
References
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Isoniazid - Wikipedia. [Link]
-
Isoniazid - StatPearls - NCBI Bookshelf. [Link]
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What is the mechanism of Isoniazid? - Patsnap Synapse. [Link]
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Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. [Link]
-
Synthesis and Antitubercular Activity of Heteroaromatic Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives - PMC. [Link]
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A Comparative Analysis of 3-Pivalamidoisonicotinic Acid and Other Isonicotinic Acid Derivatives: A Guide for Drug Development Professionals
Introduction: The Versatile Scaffold of Isonicotinic Acid
Isonicotinic acid, a pyridine-4-carboxylic acid, represents a cornerstone scaffold in medicinal chemistry.[1] Its derivatives have given rise to a plethora of therapeutic agents, most notably the frontline anti-tuberculosis drug, isoniazid.[2] The pyridine ring and the carboxylic acid moiety offer multiple points for chemical modification, enabling the generation of diverse molecular architectures with a wide spectrum of biological activities.[3] These activities are not limited to antitubercular effects but also extend to anti-inflammatory, anticancer, and antimicrobial applications.[4][5] This guide provides a comprehensive comparative analysis of a potentially novel derivative, 3-pivalamidoisonicotinic acid, with other well-established and emerging isonicotinic acid derivatives. Due to the limited publicly available data on 3-pivalamidoisonicotinic acid, this analysis will leverage data from structurally related compounds to project its physicochemical properties and potential biological activities, offering a framework for future research and development.
Molecular Design and Synthesis: A Focus on 3-Pivalamidoisonicotinic Acid
The design of 3-pivalamidoisonicotinic acid introduces a bulky, lipophilic pivaloyl group at the 3-position of the isonicotinic acid scaffold. This substitution is anticipated to significantly influence the molecule's physicochemical properties, such as solubility and lipophilicity (log P), which in turn can affect its pharmacokinetic and pharmacodynamic profile.
Proposed Synthesis of 3-Pivalamidoisonicotinic Acid
The synthesis of 3-pivalamidoisonicotinic acid can be logically approached through the N-acylation of its precursor, 3-aminoisonicotinic acid. This well-established reaction in organic chemistry provides a straightforward route to the target molecule.
Experimental Protocol: Synthesis of 3-Pivalamidoisonicotinic Acid
-
Starting Material: 3-Aminoisonicotinic acid (commercially available).[6]
-
Acylating Agent: Pivaloyl chloride.
-
Solvent: Anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: A non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.
Step-by-Step Procedure:
-
Dissolve 3-aminoisonicotinic acid in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir.
-
Slowly add pivaloyl chloride dropwise to the reaction mixture, maintaining a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the base and any unreacted starting materials.
-
The final product, 3-pivalamidoisonicotinic acid, can be purified by recrystallization or column chromatography.
Figure 1: Proposed synthetic workflow for 3-pivalamidoisonicotinic acid.
Comparative Physicochemical Properties
The introduction of the pivaloyl group is expected to significantly alter the physicochemical properties of the isonicotinic acid scaffold. A key parameter in drug development is the octanol-water partition coefficient (log P), which is a measure of a compound's lipophilicity.[7]
Table 1: Predicted and Known Physicochemical Properties of Isonicotinic Acid Derivatives
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted/Known log P | Predicted/Known Aqueous Solubility (log S) |
| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | -0.62 (Known) | -0.5 (Known) |
| 3-Aminoisonicotinic Acid | C₆H₆N₂O₂ | 138.12 | -0.2 (Predicted) | -1.0 (Predicted) |
| Isoniazid | C₆H₇N₃O | 137.14 | -0.7 (Known) | -0.1 (Known) |
| 3-Pivalamidoisonicotinic Acid | C₁₁H₁₄N₂O₃ | 222.24 | 1.5 (Predicted) | -2.5 (Predicted) |
Predicted values were estimated using computational models. Known values are from experimental data.
The bulky tert-butyl group of the pivaloyl moiety in 3-pivalamidoisonicotinic acid is predicted to increase its lipophilicity (higher log P) and decrease its aqueous solubility (more negative log S) compared to the parent isonicotinic acid and its 3-amino derivative. This shift towards higher lipophilicity could have profound implications for its biological activity, including enhanced membrane permeability and potential for different target interactions.[7]
Comparative Biological Activities: A Multifaceted Potential
Isonicotinic acid derivatives have demonstrated a remarkable range of biological activities. The following sections compare the known activities of various derivatives with the potential applications of 3-pivalamidoisonicotinic acid, based on its structural features.
Antitubercular Activity
Isoniazid, the hydrazide of isonicotinic acid, is a cornerstone of tuberculosis treatment.[2] Its mechanism of action involves inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[8] Many derivatives of isoniazid have been synthesized to combat drug-resistant strains.[9]
Table 2: Antitubercular Activity of Isonicotinic Acid Derivatives
| Compound | Modification | MIC against M. tuberculosis H37Rv (µg/mL) | Reference |
| Isoniazid | Hydrazide | 0.02 - 0.1 | [2] |
| Isonicotinic acid N'-tetradecanoyl-hydrazide | N-acylation of hydrazide | More active than isoniazid | [10] |
| Isatin Hydrazides of Nicotinic Acid | Hydrazone formation | 6.25 - 12.5 | [11] |
The introduction of lipophilic acyl chains at the hydrazide nitrogen of isoniazid has been shown to enhance antitubercular activity, potentially by improving cell wall penetration.[10] While 3-pivalamidoisonicotinic acid is not a direct isoniazid analog, its increased lipophilicity suggests that it could be a candidate for antitubercular screening.
Figure 2: General workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Recent studies have highlighted the potential of isonicotinic acid derivatives as anti-inflammatory agents.[4] The mechanism of action is often linked to the inhibition of inflammatory mediators like reactive oxygen species (ROS).[4]
Table 3: Anti-inflammatory Activity of Isonicotinate Derivatives
| Compound | Modification | In Vitro Anti-inflammatory Activity (IC₅₀) | Reference |
| Isonicotinate of meta-aminophenol | Esterification | 1.42 µg/mL (ROS inhibition) | [4] |
| Isonicotinate of para-aminophenol with a butyryl group | Esterification and N-acylation | 3.7 µg/mL (ROS inhibition) | [4] |
| Ibuprofen (Standard Drug) | - | 11.2 µg/mL (ROS inhibition) | [4] |
The presence of an amide linkage and a lipophilic group in 3-pivalamidoisonicotinic acid makes it an interesting candidate for evaluation as an anti-inflammatory agent. The pivaloyl group could enhance interactions with hydrophobic pockets of inflammatory target proteins.
Anticancer Activity
The pyridine scaffold is prevalent in many anticancer drugs.[12][13] Isonicotinic acid derivatives, including isoniazid and its hydrazones, have also been investigated for their cytotoxic effects against various cancer cell lines.[5][14]
Table 4: Anticancer Activity of Isonicotinic Acid Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Isoniazid Derivative (with hydroxylated benzene ring) | Various human cancer cell lines | 0.61 - 3.36 | [5] |
| Ru(II) complex with isonicotinic acid derivative | A431 and MDA-MB 231 | Moderate to high cytotoxicity | [15] |
| Nicotinamide Derivatives | HCT-116 and HepG2 | 5.4 - 25.07 µM | [16] |
The structure-activity relationship studies of pyridine derivatives often indicate that the nature and position of substituents are critical for their anticancer activity.[17] The unique substitution pattern of 3-pivalamidoisonicotinic acid warrants its evaluation in anticancer assays.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate human cancer cell lines (e.g., HepG2, A549) in 96-well plates and incubate to allow for cell attachment.[18][19]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Figure 3: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
While direct experimental data for 3-pivalamidoisonicotinic acid is not yet available in the public domain, a comparative analysis based on its structural features and the known properties of related isonicotinic acid derivatives provides a strong rationale for its synthesis and biological evaluation. The introduction of the pivaloyl group at the 3-position presents an intriguing modification that is likely to increase lipophilicity and influence its interaction with biological targets.
Future research should focus on the synthesis and purification of 3-pivalamidoisonicotinic acid, followed by a comprehensive evaluation of its physicochemical properties and a broad screening of its biological activities. Based on the data from related compounds, promising avenues for investigation include its potential as an antitubercular, anti-inflammatory, and anticancer agent. The experimental protocols outlined in this guide provide a solid foundation for initiating such studies. The exploration of this and other novel isonicotinic acid derivatives will undoubtedly continue to enrich the field of medicinal chemistry and may lead to the discovery of new therapeutic agents.
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A Senior Application Scientist's Guide to Cross-Validation of Molecular Docking with In Vitro Enzyme Inhibition Data
In the landscape of modern drug discovery, the synergy between computational predictions and experimental validation is paramount. Molecular docking, a powerful in silico method, has revolutionized our ability to predict the binding of small molecules to protein targets, thereby accelerating the identification of potential drug candidates.[1][2] However, these computational predictions remain hypotheses until they are substantiated by robust experimental data. This guide provides a comprehensive framework for the cross-validation of molecular docking predictions with in vitro enzyme inhibition data, designed for researchers, scientists, and drug development professionals. Our focus is to bridge the gap between computational theory and experimental reality, ensuring the scientific integrity and reproducibility of your findings.
The Foundational Pillars: Understanding the "Why"
Before delving into the practical workflows, it is crucial to grasp the fundamental principles that govern molecular docking and enzyme inhibition. This understanding forms the basis for making informed experimental choices and correctly interpreting the results.
The Essence of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] The primary goal is to predict the binding mode and affinity of a ligand (small molecule) within the active site of a protein (receptor).[5] This process is governed by scoring functions, which are mathematical models used to estimate the strength of the non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, between the ligand and the protein.[6] A lower docking score generally indicates a more favorable binding energy and, theoretically, a higher binding affinity.[7]
However, it is critical to recognize the inherent limitations. Most docking algorithms treat the protein receptor as a rigid structure to reduce computational complexity, which may not accurately reflect the dynamic nature of protein flexibility upon ligand binding.[8][9] Furthermore, scoring functions are approximations and may not perfectly correlate with experimental binding affinities.[10][11] Therefore, experimental validation is not just a supplementary step but a mandatory one for confirming the computational hypotheses.[1]
The Dynamics of Enzyme Inhibition
Enzymes are biological catalysts that accelerate biochemical reactions. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[12][13]
The IC50 value is determined by performing a series of enzyme activity assays with increasing concentrations of the inhibitor. The resulting data is plotted as a dose-response curve, from which the IC50 value is calculated.[14] It is important to note that the IC50 value is dependent on the experimental conditions, particularly the substrate concentration.[14][15] A more absolute measure of inhibitor potency is the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.[12] The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.[13][15]
The Integrated Workflow: From Silico to Vitro
Caption: Integrated workflow for cross-validation of molecular docking with in vitro data.
Part 1: The In Silico Protocol - Molecular Docking with AutoDock Vina
This protocol outlines the essential steps for performing molecular docking using AutoDock Vina, a widely used open-source docking program.[16][17]
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D structure of your target enzyme from the Protein Data Bank (PDB).[18] Choose a high-resolution crystal structure, preferably with a co-crystallized ligand, which can be used for validating the docking protocol.[1]
-
Prepare the Receptor:
-
Remove water molecules and any non-essential co-factors or ligands from the PDB file using software like PyMOL or Chimera.[16]
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.[17]
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.[18]
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.[19]
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures: Obtain the 2D or 3D structures of your potential inhibitors in SDF or MOL2 format from databases like PubChem.[18]
-
Prepare the Ligands:
-
Convert the 2D structures to 3D.
-
Assign appropriate protonation states at physiological pH.
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligands in the PDBQT format.[18]
-
Step 3: Docking Simulation
-
Define the Binding Site (Grid Box): Define the search space for docking by creating a grid box that encompasses the active site of the enzyme. If a co-crystallized ligand is present, center the grid box around it.[1]
-
Configure Docking Parameters: Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box, and the exhaustiveness of the search. The exhaustiveness parameter controls the computational effort of the docking search.[19]
-
Run AutoDock Vina: Execute the docking simulation from the command line.[18][20] Vina will generate an output file containing the predicted binding poses of the ligand ranked by their docking scores (binding affinities in kcal/mol).
Step 4: Analysis of Docking Results
-
Visualize Binding Poses: Use molecular visualization software to analyze the predicted binding poses of your ligands within the enzyme's active site.[7]
-
Identify Key Interactions: Examine the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked poses and the amino acid residues in the active site.[7]
-
Validate the Docking Protocol: If a co-crystallized ligand was used, perform re-docking to see if the docking program can reproduce the experimental binding pose. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[21][22]
Part 2: The In Vitro Protocol - Enzyme Inhibition Assay
This section provides a generalized protocol for a spectrophotometric enzyme inhibition assay. The specific reagents and conditions will vary depending on the enzyme and substrate.
Step 1: Reagent Preparation
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer at a concentration that yields a linear reaction rate over time.
-
Substrate Solution: Prepare a stock solution of the enzyme's substrate in the assay buffer. The final concentration used in the assay should ideally be around the Km value of the substrate.[14]
-
Inhibitor Solutions: Prepare a series of dilutions of your test compounds (the same ones used in docking) in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Prepare a buffer solution that maintains a stable pH and contains any necessary co-factors for the enzyme.
Step 2: Assay Procedure
-
Set up the Reaction Plate: In a 96-well microplate, add the assay buffer, enzyme solution, and either the inhibitor solution or the solvent control (for the uninhibited reaction).
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Monitor the Reaction: Use a microplate reader to measure the change in absorbance over time at a specific wavelength. The rate of the reaction is proportional to the slope of the absorbance versus time plot.[23]
Step 3: Data Analysis and IC50 Determination
-
Calculate Percent Inhibition: For each inhibitor concentration, calculate the percentage of enzyme inhibition using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Control))
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.[12]
-
Determine IC50: Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[12][24]
Part 3: The Cross-Validation - Correlating In Silico and In Vitro Data
The ultimate goal is to determine if the computational predictions are in agreement with the experimental results. A good correlation provides confidence in the predictive power of the docking model for future virtual screening campaigns.[25]
Data Presentation: A Comparative Analysis
Summarize your docking scores and experimental IC50 values in a clear and concise table. It is common practice to convert IC50 values to their logarithmic form (pIC50 = -log(IC50)) for correlation analysis, as this linearizes the relationship with binding energy.[26]
| Compound ID | Docking Score (kcal/mol) | Experimental IC50 (µM) | pIC50 (-log M) |
| Control | -9.5 | 0.5 | 6.30 |
| Cmpd-01 | -8.8 | 1.2 | 5.92 |
| Cmpd-02 | -8.2 | 5.8 | 5.24 |
| Cmpd-03 | -7.5 | 15.3 | 4.82 |
| Cmpd-04 | -6.1 | 89.7 | 4.05 |
Correlation Analysis
Plot the docking scores against the pIC50 values. A good correlation is typically indicated by a negative slope, where lower (more favorable) docking scores correspond to higher pIC50 values (greater potency).[27][28] Calculate the Pearson correlation coefficient (r) or the coefficient of determination (R²) to quantify the strength of the linear relationship. While a perfect correlation is rare due to the inherent approximations in docking, a statistically significant correlation can validate your computational model.[29]
Challenges and Considerations
It is important to be aware of the potential reasons for a lack of correlation between docking scores and experimental data:
-
Inaccurate Binding Pose Prediction: The scoring function may fail to identify the correct binding mode of the ligand.[11]
-
Protein Flexibility: The rigid receptor approximation may not account for induced-fit effects upon ligand binding.[9]
-
Imperfections in Scoring Functions: Scoring functions may not accurately capture all the thermodynamic contributions to binding, such as entropy and solvation effects.[8][11]
-
Experimental Variability: Inaccuracies in experimental measurements can also contribute to a poor correlation.[26]
Conclusion: A Self-Validating System for Drug Discovery
The cross-validation of molecular docking predictions with in vitro enzyme inhibition data is a cornerstone of modern structure-based drug design. By following a rigorous and integrated workflow, researchers can build confidence in their computational models and make more informed decisions in the lead optimization process. This guide provides a framework for establishing a self-validating system where computational hypotheses are continuously refined by experimental feedback, ultimately accelerating the discovery of novel and effective therapeutics. Remember, the goal is not to achieve a perfect one-to-one correlation, but to use the combined power of in silico and in vitro methods to gain deeper insights into molecular recognition and guide the design of better drugs.[25][30]
References
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025).
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024).
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology.
- How to Perform Molecular Docking with AutoDock Vina - YouTube. (2024).
- Autodock Vina Tutorial - Molecular Docking - YouTube. (2020).
- Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs.
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (2025).
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What are the best ways to validate a docking result? - ResearchGate. (2013). Available at: [Link]
- IC50 Determination - edX.
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Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed. (2020). Available at: [Link]
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The correlation between docking scores and IC50 values for the... - ResearchGate. Available at: [Link]
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Challenges in Protein Docking - PMC - PubMed Central. Available at: [Link]
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Steady-state enzyme kinetics | The Biochemist - Portland Press. (2021). Available at: [Link]
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How can I validate docking result without a co-crystallized ligand? (2021). Available at: [Link]
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Why GlideScore/Docking Score May Not Correlate with Experimental Binding Activities. (2025). Available at: [Link]
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How well do molecular docking scores correlate with experimental binding affinities? (2018). Available at: [Link]
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How to validate the molecular docking results ? | ResearchGate. (2022). Available at: [Link]
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What would be the reasons of the unmatching between docking scores and IC50 values (with references please)? | ResearchGate. (2017). Available at: [Link]
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Macromolecular docking - Wikipedia. Available at: [Link]
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IC50 - Wikipedia. Available at: [Link]
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(PDF) Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article - ResearchGate. (2025). Available at: [Link]
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Basics, types and applications of molecular docking: A review. Available at: [Link]
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Principles of Molecular Docking - CD ComputaBio. Available at: [Link]
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Towards accurate high-throughput ligand affinity prediction by exploiting structural ensembles, docking metrics and ligand similarity | Bioinformatics | Oxford Academic. Available at: [Link]
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Enzymatic Assay of Trypsin Inhibition | Protocols.io. (2019). Available at: [Link]
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A correlation graph for docking predicted activity and IC50 values. - ResearchGate. Available at: [Link]
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Integration of Molecular Docking and In Vitro Studies: A Powerful Approach for Drug Discovery in Breast Cancer - MDPI. Available at: [Link]
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Applications and Success Stories in Virtual Screening - ResearchGate. Available at: [Link]
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Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. Available at: [Link]
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Comparison of docking method scores vs. experimental IC50 values. 53... - ResearchGate. Available at: [Link]
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Comparability of Mixed IC50 Data – A Statistical Analysis - PMC - PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to a Comparative Analysis of the Anti-Inflammatory Efficacy of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid and Established NSAIDs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating Novel Isonicotinic Acid Derivatives
The landscape of anti-inflammatory therapeutics is dominated by non-steroidal anti-inflammatory drugs (NSAIDs), a class of agents primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1][2] While effective, the chronic use of traditional NSAIDs is often associated with gastrointestinal and cardiovascular side effects, largely stemming from the non-selective inhibition of COX-1 and COX-2 isoforms.[3] This necessitates a continued search for novel anti-inflammatory compounds with improved efficacy and safety profiles.
The pyridine carboxylic acid scaffold, and specifically isonicotinic acid derivatives, has emerged as a promising area of research. Studies have highlighted the therapeutic potential of this chemical family, with some demonstrating significant anti-inflammatory and reactive oxygen species (ROS) inhibitory activities, in some cases superior to standard drugs like naproxen and ibuprofen.[4][5] This guide, therefore, outlines a comprehensive, multi-tiered experimental framework to rigorously evaluate the anti-inflammatory efficacy of a novel candidate, 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid, in comparison to established non-selective and COX-2 selective NSAIDs.
This document serves as a strategic protocol, detailing the requisite in vitro and in vivo assays to not only quantify the anti-inflammatory potential of this compound but also to elucidate its underlying mechanism of action.
Part 1: In Vitro Mechanistic and Efficacy Profiling
The initial phase of our investigation focuses on cell-free and cell-based assays to determine the direct enzymatic inhibition and cellular effects of our target compound. This approach allows for a controlled, mechanistic assessment prior to advancing to more complex in vivo models.
Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition Assay
The foundational mechanism of action for the vast majority of NSAIDs is the inhibition of COX-1 and COX-2 enzymes.[1][3] Determining the inhibitory activity and selectivity of this compound against these isoforms is a critical first step. This will provide immediate insight into its potential efficacy and side-effect profile. A more favorable COX-2 versus COX-1 inhibition ratio suggests a potentially lower risk of gastrointestinal side effects.[3]
This protocol is adapted from commercially available screening kits which offer a rapid and reliable method for assessing COX inhibition.[6]
-
Preparation of Reagents :
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.
-
Prepare a stock solution of this compound, a non-selective NSAID (e.g., Ibuprofen), and a COX-2 selective NSAID (e.g., Celecoxib) in DMSO. Create a serial dilution series for each compound to determine the IC50 value.
-
Prepare the Arachidonic Acid (substrate) and COX Probe solutions as per the manufacturer's guidelines.
-
-
Assay Procedure (96-well plate format) :
-
To each well, add the COX Assay Buffer.
-
Add the respective enzyme (COX-1 or COX-2) to the appropriate wells.
-
Add the test compounds (from the dilution series) or vehicle control (DMSO) to the wells.
-
Add the COX Cofactor to all wells to initiate the reaction.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Add the Arachidonic Acid solution to all wells to start the enzymatic reaction.
-
Immediately add the COX Probe.
-
Measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for 10-20 minutes at room temperature.
-
-
Data Analysis :
-
Calculate the rate of fluorescence increase for each well.
-
The percent inhibition for each compound concentration is calculated relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.2 | 0.8 | 19 |
| Ibuprofen (Non-selective control) | 5.5 | 10.1 | 0.54 |
| Celecoxib (COX-2 selective control) | >100 | 0.05 | >2000 |
Table 1: Hypothetical IC50 values and selectivity indices for the test compound and controls.
Cellular Efficacy: Inhibition of Pro-inflammatory Mediators
To move beyond simple enzyme inhibition and understand the compound's effect in a biological context, we utilize a cell-based model. Murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) are an excellent model as they mimic the inflammatory response by producing key mediators like prostaglandins and cytokines.[7]
Caption: Workflow for assessing anti-inflammatory activity in LPS-stimulated macrophages.
This assay directly measures the downstream product of COX-2 activity in the cell, providing a functional confirmation of the enzymatic data.
-
Cell Culture and Treatment : Follow the workflow diagram above (Nodes A-D).
-
Supernatant Collection : Collect the cell culture supernatant (Node E) and store at -80°C until analysis.
-
ELISA Procedure :
-
Utilize a commercial Prostaglandin E2 ELISA kit.
-
Add standards, controls, and collected cell culture supernatants to the antibody-coated microplate.
-
Add the PGE2-enzyme conjugate to each well.
-
Incubate for 2 hours at room temperature with shaking.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for 30 minutes.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis :
-
Generate a standard curve by plotting the absorbance for each standard versus its concentration.
-
Calculate the PGE2 concentration in each sample by interpolating from the standard curve.
-
Determine the percent inhibition of PGE2 production for each compound relative to the LPS-only treated cells.
-
This assay broadens the scope of the investigation beyond the COX pathway, as some compounds may have additional anti-inflammatory mechanisms.
-
Cell Culture and Supernatant Collection : The same supernatants collected for the PGE2 ELISA can be used.
-
ELISA Procedure :
-
Follow the manufacturer's protocol for specific TNF-α and IL-6 ELISA kits. The procedure is conceptually similar to the PGE2 ELISA, involving capture and detection antibodies.
-
-
Data Analysis :
-
Calculate cytokine concentrations from the respective standard curves.
-
Determine the percent inhibition of cytokine production for each compound.
-
| Compound (at 10 µM) | PGE2 Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| Vehicle + LPS | 0% (Control) | 0% (Control) | 0% (Control) | 100% |
| This compound | 78% | 45% | 52% | 98% |
| Ibuprofen | 65% | 30% | 35% | 99% |
| Celecoxib | 92% | 60% | 75% | 97% |
Table 2: Hypothetical inhibition of pro-inflammatory mediators and cell viability in LPS-stimulated RAW 264.7 cells.
Part 2: In Vivo Efficacy Assessment
While in vitro assays are crucial for mechanistic insights, in vivo models are indispensable for evaluating a compound's efficacy in a complex physiological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[8]
Carrageenan-Induced Paw Edema Model
Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The late phase of this response is largely mediated by prostaglandins, making it particularly relevant for evaluating NSAID-like compounds.[8]
-
Animal Acclimatization : Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.[8]
-
Grouping and Dosing :
-
Randomly divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)
-
Group 2: Negative Control (Vehicle + Carrageenan)
-
Group 3: Positive Control (Ibuprofen, e.g., 50 mg/kg, p.o. + Carrageenan)
-
Group 4-6: Test Compound (e.g., 25, 50, 100 mg/kg, p.o. + Carrageenan)
-
-
Administer the test compounds or vehicle orally 1 hour before the carrageenan injection.
-
-
Induction of Edema :
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema :
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis :
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = (Paw volume at time t) - (Initial paw volume).
-
Calculate the percentage inhibition of edema for the treated groups compared to the negative control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
Caption: Timeline and workflow for the carrageenan-induced paw edema model.
| Treatment Group (p.o.) | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr | Edema Inhibition (%) at 3 hr |
| Vehicle + Carrageenan | - | 0.85 ± 0.07 | - |
| Ibuprofen + Carrageenan | 50 | 0.38 ± 0.05 | 55.3% |
| Compound X + Carrageenan | 25 | 0.65 ± 0.06 | 23.5% |
| Compound X + Carrageenan | 50 | 0.42 ± 0.04 | 50.6% |
| Compound X + Carrageenan | 100 | 0.31 ± 0.05 | 63.5% |
Table 3: Hypothetical anti-inflammatory effects in the carrageenan-induced rat paw edema model. Data shown as mean ± SEM.
Synthesis and Interpretation
The comprehensive data generated from this three-tiered experimental approach will allow for a robust comparison of this compound to standard NSAIDs.
-
Mechanism of Action : The COX inhibition assay will classify the compound as non-selective, COX-2 selective, or potentially acting through a different mechanism if no significant COX inhibition is observed. The selectivity index is a key parameter for predicting potential gastrointestinal safety.[3]
-
Cellular Potency : The in vitro cell-based assays will quantify the compound's ability to suppress key inflammatory mediators (PGE2, TNF-α, IL-6) at the cellular level. Comparing the IC50 from the enzyme assay to the effective concentrations in the cellular assays provides insight into cell permeability and engagement with the target in a biological system.
-
In Vivo Efficacy : The paw edema model provides the ultimate proof-of-concept for anti-inflammatory activity in a living organism. A dose-dependent reduction in paw edema would confirm that the compound is orally bioavailable and effective at mitigating acute inflammation.[8]
References
-
Yaqoob, M., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. Available at: [Link]
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Saleem, A., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Drug and Chemical Toxicology. Available at: [Link]
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Huang, Y., et al. (2023). Guidelines for the in vitro determination of anti‐inflammatory activity. Food Frontiers. Available at: [Link]
-
Yaqoob, M., et al. (2021). Synthesis of Highly Potent Anti-inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. Available at: [Link]
-
Yaqoob, M., et al. (2021). Design rationale of isonicotinates. ResearchGate. Available at: [Link]
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S. Available at: [Link]
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European Medicines Agency. (2021). Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs. EMA. Available at: [Link]
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U.S. Food and Drug Administration. (2013). Guidance for Industry: Preclinical Assessment of Investigational Cellular and Gene Therapy Products. FDA. Available at: [Link]
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Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). StatPearls. Available at: [Link]
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Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Wikipedia. Available at: [Link]
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Sánchez-Mendoza, M. E., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
-
Cleveland Clinic. (2023). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs). Cleveland Clinic. Available at: [Link]
-
Ben-Khaled, A., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. Available at: [Link]
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Waskow, A., & Nogueira, M. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions. Available at: [Link]
-
Dr Matt & Dr Mike. (2022). NSAIDs in 2 minutes! YouTube. Available at: [Link]
-
Stanković, M., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC. Available at: [Link]
-
Yaqoob, M., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed. Available at: [Link]
-
Imperfect Pharmacy Notes. (2024). Medicinal Chemistry 1 NOTES| B Pharmacy 4th Semester. Imperfect Pharmacy Notes. Available at: [Link]
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- 3. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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Head-to-head comparison of different synthesis routes for 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid
In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. The compound 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid, a substituted isonicotinic acid derivative, represents a key structural motif in various drug discovery programs. This guide provides a comprehensive, head-to-head comparison of two distinct synthetic routes to this target molecule, offering in-depth technical analysis, field-proven insights, and supporting experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategy.
This guide will dissect two primary synthetic pathways:
-
Route 1: The Direct Acylation Pathway , which leverages a commercially available starting material for a concise synthesis.
-
Route 2: The Multi-step Pathway from a Basic Precursor , illustrating a more foundational approach that may be necessary when key intermediates are not readily accessible.
Each route will be evaluated based on key performance indicators, including overall yield, process efficiency, reagent availability and cost, and scalability considerations.
Route 1: The Direct Acylation Pathway
This synthetic approach is the most straightforward and is predicated on the commercial availability of 3-aminopyridine-4-carboxylic acid. The core of this route is a single, chemoselective N-acylation step.
Overall Reaction Scheme
Caption: Synthetic scheme for the direct acylation of 3-aminopyridine-4-carboxylic acid.
Mechanistic Rationale and Experimental Design
The key transformation in this route is the nucleophilic acyl substitution reaction between the 3-amino group of 3-aminopyridine-4-carboxylic acid and the electrophilic carbonyl carbon of pivaloyl chloride.
Causality Behind Experimental Choices:
-
Chemoselectivity: The primary challenge in this step is to achieve selective acylation of the exocyclic amino group in the presence of other nucleophilic sites, namely the pyridine ring nitrogen and the carboxylate group. The amino group at the 3-position is significantly more nucleophilic than the pyridine nitrogen due to the electron-withdrawing effect of the adjacent carboxylic acid and the nitrogen heteroatom within the aromatic ring. Acylation of the carboxylic acid to form a mixed anhydride is a potential side reaction; however, under controlled conditions with a non-nucleophilic base, N-acylation is favored.
-
Reagent Selection: Pivaloyl chloride is a highly reactive acylating agent. The bulky tert-butyl group can sterically hinder potential side reactions.
-
Solvent and Base: An inert aprotic solvent such as dichloromethane (CH₂Cl₂), is employed to ensure the solubility of the starting materials and to prevent participation in the reaction. Pyridine is used as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. It is a weak enough base to not significantly deprotonate the carboxylic acid, which could lead to unwanted side reactions.
Detailed Experimental Protocol
-
Reaction Setup: To a stirred suspension of 3-aminopyridine-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (10 mL/mmol) at 0 °C under a nitrogen atmosphere, pyridine (1.2 eq.) is added.
-
Addition of Acylating Agent: Pivaloyl chloride (1.1 eq.) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water. The pH of the aqueous layer is adjusted to ~3 with 1 M HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid.
Route 2: The Multi-step Pathway from a Basic Precursor
This alternative route begins with a more fundamental and readily available starting material, 3-amino-4-methylpyridine. This pathway involves an initial oxidation step followed by the same acylation reaction as in Route 1. This route is particularly relevant in scenarios where 3-aminopyridine-4-carboxylic acid is not commercially available or is prohibitively expensive.
Overall Reaction Scheme
Caption: Multi-step synthesis starting from 3-amino-4-methylpyridine.
Step 1: Oxidation of 3-Amino-4-methylpyridine
Mechanistic Rationale and Experimental Design
The oxidation of the methyl group at the 4-position to a carboxylic acid is a critical step. The presence of the amino group on the pyridine ring can complicate this transformation, as it is susceptible to oxidation.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is typically performed in an aqueous medium.
-
Reaction Conditions: The reaction is conducted under basic or neutral conditions, which helps to prevent the protonation and deactivation of the pyridine ring towards oxidation. The temperature is elevated to drive the reaction to completion.
-
Protecting Group Strategy (Consideration): In some cases, the amino group might require protection (e.g., via acetylation) prior to oxidation to prevent its degradation. However, direct oxidation can be attempted first, as the electron-donating nature of the amino group can activate the ring, while the methyl group is the primary site for oxidation under these conditions. For the purpose of this guide, we will proceed with the direct oxidation, acknowledging that a protection-deprotection sequence may be necessary to optimize the yield.
Detailed Experimental Protocol
-
Reaction Setup: A solution of 3-amino-4-methylpyridine (1.0 eq.) is prepared in water.
-
Addition of Oxidant: Potassium permanganate (3.0-4.0 eq.) is added portion-wise to the solution while maintaining the temperature at 80-90 °C.
-
Reaction Progression: The mixture is heated at reflux for several hours until the purple color of the permanganate has disappeared. The reaction progress can be monitored by the cessation of gas evolution and TLC analysis of the starting material.
-
Work-up and Purification: The hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct. The filtrate is cooled and acidified with concentrated HCl to a pH of ~3, causing the precipitation of 3-aminopyridine-4-carboxylic acid. The product is collected by filtration, washed with cold water, and dried.
Step 2: Acylation of 3-Aminopyridine-4-carboxylic acid
The product from Step 1 is then subjected to the same acylation protocol as described in Route 1.
Head-to-Head Comparison
| Parameter | Route 1: Direct Acylation | Route 2: Multi-step Synthesis |
| Starting Material | 3-Aminopyridine-4-carboxylic acid | 3-Amino-4-methylpyridine |
| Reagent Availability | Commercially available, but may be a specialty chemical. | Widely available and generally less expensive. |
| Number of Steps | 1 | 2 (Oxidation and Acylation) |
| Typical Overall Yield | High (typically >85%) | Moderate (Yield of oxidation can be variable, impacting overall yield) |
| Process Time | Short (typically < 24 hours) | Longer (can take 2-3 days due to multiple steps and purifications) |
| Purification | Simple precipitation and filtration. | Requires filtration of MnO₂ and precipitation of the intermediate, followed by the final product precipitation. |
| Scalability | Highly scalable due to its simplicity. | Scalability of the permanganate oxidation can be challenging due to the large volume of MnO₂ waste. |
| Cost-Effectiveness | Potentially higher cost due to the starting material, but lower processing costs. | Lower starting material cost, but higher processing and waste disposal costs. |
| Green Chemistry | Generates less waste. | The use of KMnO₄ generates significant manganese dioxide waste. |
Conclusion and Recommendations
The choice between these two synthetic routes is heavily dependent on the specific circumstances of the research or production campaign.
Route 1 (Direct Acylation) is unequivocally the superior choice when 3-aminopyridine-4-carboxylic acid is readily and economically available. Its single-step, high-yielding nature makes it ideal for rapid synthesis, library generation, and large-scale production where process efficiency and speed are critical.
Route 2 (Multi-step Synthesis) becomes a viable and necessary alternative when the starting material for Route 1 is unavailable or cost-prohibitive. While this route is longer and presents challenges in terms of yield and waste management, it offers the advantage of starting from a more fundamental and often cheaper precursor. For process development, significant optimization of the oxidation step would be required to make this route economically competitive.
For researchers in the early stages of drug discovery, the expediency of Route 1 is highly advantageous. For process chemists looking to establish a long-term, cost-effective manufacturing process, a thorough cost analysis of both routes, including raw material sourcing and waste disposal, is essential.
References
- At this time, specific literature citations for the direct synthesis of 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid were not identified in the initial search. The presented protocols are based on established and analogous chemical transformations found in the broader chemical literature. For instance, the acylation of aminopyridines and the oxidation of methylpyridines are well-documented reactions.
A Comparative Guide to the In Vitro Validation of 3-Pivalamidoisonicotinic Acid's Predicted Mechanism of Action
This guide provides a comprehensive framework for the in vitro validation of the predicted mechanism of action for novel chemical entities, using the hypothetical compound 3-pivalamidoisonicotinic acid (herein referred to as 3-PIA) as a case study. We will operate under the hypothesis that computational screening has predicted 3-PIA to be an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immuno-oncology.[1][2] IDO1 catalyzes the degradation of tryptophan to kynurenine, creating an immunosuppressive tumor microenvironment that allows cancer cells to evade immune destruction.[1][2][3]
This document is designed for researchers, scientists, and drug development professionals. It will not only detail the necessary experimental protocols but also explain the causal logic behind each step of the validation cascade, from direct enzyme inhibition to functional cellular outcomes. For comparative analysis, we will benchmark the performance of 3-PIA against Epacadostat, a well-characterized and selective IDO1 inhibitor.[4][5][6]
The Validation Workflow: A Multi-Pillar Approach
A robust validation strategy must be a self-validating system, where each experimental pillar logically supports the next. Our approach is designed to systematically build a case for the compound's mechanism of action, starting with the most direct biochemical interaction and progressing to more complex, physiologically relevant cellular systems.
Caption: Logical workflow for validating the mechanism of action.
Pillar 1: Direct Inhibition of Recombinant IDO1 Enzyme
Causality: The foundational step is to unequivocally determine if 3-PIA can directly inhibit the catalytic activity of the IDO1 enzyme in a purified, cell-free system. This biochemical assay isolates the compound and its putative target from all other cellular variables, providing the cleanest possible measure of direct interaction. A positive result here is the prerequisite for all further investigation.
Experimental Approach: A recombinant human IDO1 enzyme inhibition assay will be performed. The assay measures the enzymatic conversion of L-tryptophan (L-Trp) to N-formylkynurenine (NFK), the first and rate-limiting step in the kynurenine pathway.[2] The formation of NFK can be monitored by the increase in absorbance at 321 nm.[6][7]
Comparative Data: The half-maximal inhibitory concentration (IC50) of 3-PIA will be determined and compared against Epacadostat and an inactive control (e.g., a structurally similar but non-binding molecule).
| Compound | Target | Biochemical IC50 (nM) | Notes |
| 3-PIA (Test) | IDO1 | Hypothetical Value: 50 | Potent direct inhibition observed. |
| Epacadostat (Control) | IDO1 | 10[6] | High-potency reference inhibitor. |
| Negative Control | IDO1 | > 10,000 | No significant inhibition. |
Protocol 1: Recombinant IDO1 Enzyme Inhibition Assay
-
Reagents: Recombinant human IDO1, L-Tryptophan, Methylene Blue, Ascorbic Acid, Catalase, Potassium Phosphate Buffer (pH 6.5), test compounds (dissolved in DMSO).
-
Assay Plate Preparation: Serially dilute test compounds in DMSO, then further dilute into assay buffer. Add compounds to a 96-well UV-transparent plate.
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, ascorbate, methylene blue, catalase, and L-tryptophan.[6][8]
-
Enzyme Addition: Add recombinant IDO1 enzyme to the reaction mixture.
-
Initiate Reaction: Add the enzyme/reaction mixture to the wells containing the test compounds to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 321 nm every minute for 30-60 minutes at room temperature using a plate reader.[7][9]
-
Data Analysis: Calculate the initial reaction rates. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Pillar 2: Target Engagement in a Cellular Context
Causality: While a biochemical assay confirms direct inhibition, it does not prove that a compound can penetrate a cell membrane, engage with its target in the complex intracellular milieu, and resist metabolic degradation. The Cellular Thermal Shift Assay (CETSA) provides this critical piece of evidence by measuring target protein stabilization upon ligand binding in intact cells.[10][11][12]
Experimental Approach: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[13] Intact cells are treated with 3-PIA, heated to various temperatures, and the amount of soluble (non-denatured) IDO1 remaining is quantified, typically by Western blot. A shift in the melting curve to a higher temperature indicates target engagement.
Comparative Data: The thermal stabilization (ΔTm) induced by 3-PIA will be compared to a vehicle control.
| Compound | Target | Melting Temp (Tm) with Vehicle | Melting Temp (Tm) with Compound | ΔTm (°C) | Interpretation |
| 3-PIA (Test) | IDO1 | Hypothetical: 58°C | Hypothetical: 64°C | +6.0 | Strong target engagement in cells. |
| Vehicle (DMSO) | IDO1 | Hypothetical: 58°C | N/A | 0 | Baseline thermal stability. |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture cells known to express IDO1 (e.g., IFN-γ stimulated HeLa or SKOV-3 cells) to 80-90% confluency.[6][14]
-
Compound Treatment: Treat cells with the test compound (e.g., 3-PIA at 10x biochemical IC50) or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 50°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Fractions: Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 min).[10]
-
Quantification: Collect the supernatant (soluble fraction) and analyze the amount of soluble IDO1 protein by Western blot.
-
Data Analysis: Quantify band intensities and plot the percentage of soluble protein relative to the lowest temperature point against the temperature. Determine the Tm (temperature at which 50% of the protein is denatured) for both vehicle and compound-treated samples to calculate the ΔTm.
Pillar 3: Modulation of Downstream Cellular Function
Causality: Confirming target engagement is necessary but not sufficient. We must demonstrate that this engagement translates into the predicted biological outcome. For an IDO1 inhibitor, this means blocking the production of kynurenine in cells and, consequently, reversing IDO1-mediated immunosuppression. A T-cell co-culture assay provides the ultimate functional readout.[14][15]
Caption: IDO1 pathway and the inhibitory action of 3-PIA.
Experimental Approach: IDO1-expressing tumor cells (e.g., IFN-γ stimulated SKOV-3) are co-cultured with activated T-cells (e.g., Jurkat cells or primary T-cells).[14] IDO1 activity depletes tryptophan and produces kynurenine, suppressing T-cell proliferation and function (e.g., IL-2 secretion).[16] A successful inhibitor will rescue T-cell function in this system.
Comparative Data: The ability of 3-PIA to restore T-cell proliferation will be quantified and compared with Epacadostat.
| Compound | Concentration | Cellular Kynurenine Production (IC50) | T-Cell Proliferation Rescue (% of Control) |
| 3-PIA (Test) | 1 µM | Hypothetical: 85 nM | Hypothetical: 90% |
| Epacadostat (Control) | 1 µM | 30 nM[6][14] | 95%[14] |
| Vehicle (DMSO) | N/A | No Inhibition | 10% (Suppressed) |
Protocol 3: T-Cell Co-Culture Functional Assay
-
Tumor Cell Seeding: Seed SKOV-3 cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat SKOV-3 cells with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce IDO1 expression.[14]
-
Inhibitor Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds (3-PIA, Epacadostat) or vehicle.
-
T-Cell Addition: Add activated Jurkat T-cells to the wells. Stimulate the co-culture with mitogens (e.g., PHA/PMA) to induce T-cell activation and IL-2 secretion.[16]
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Readouts:
-
Kynurenine Measurement: Collect the supernatant and measure kynurenine concentration, either by HPLC or a colorimetric method (e.g., using p-DMAB).[8]
-
T-Cell Proliferation: Measure T-cell proliferation using a standard method like CellTiter-Glo® or by measuring IL-2 secretion via ELISA, as IL-2 is a key cytokine for T-cell proliferation.[14][16]
-
-
Data Analysis: Calculate the IC50 for kynurenine reduction. For proliferation, normalize the data to a control co-culture where IDO1 was not induced (100% proliferation).
Pillar 4: Assessing Off-Target Selectivity
Causality: A critical aspect of drug development is ensuring that the compound's biological effects are due to its interaction with the intended target, not with other related proteins. The closest functional homolog to IDO1 is Tryptophan 2,3-dioxygenase (TDO2).[6] Assessing the inhibitory activity of 3-PIA against TDO2 is essential to establish its selectivity profile.[17][18]
Experimental Approach: A biochemical enzyme inhibition assay, identical in principle to the one described in Pillar 1, is performed using recombinant human TDO2 enzyme. Comparing the IC50 value against TDO2 with the IC50 against IDO1 provides a selectivity ratio.
Comparative Data:
| Compound | IDO1 IC50 (nM) | TDO2 IC50 (nM) | Selectivity Fold (TDO2/IDO1) | Profile |
| 3-PIA (Test) | Hypothetical: 50 | Hypothetical: >5000 | >100-fold | IDO1 Selective |
| Epacadostat (Control) | 10[6] | >1000[6] | >100-fold | Highly IDO1 Selective |
Conclusion
This structured, multi-pillar guide provides a rigorous and logically coherent pathway for the in vitro validation of a predicted mechanism of action for a novel compound like 3-pivalamidoisonicotinic acid. By systematically progressing from direct biochemical inhibition to cellular target engagement, functional pathway modulation, and selectivity profiling, researchers can build a robust data package. The comparative data generated against a reference compound like Epacadostat provides essential context for evaluating the compound's potency and potential for further development. This framework ensures that experimental choices are driven by causal logic, leading to a trustworthy and authoritative assessment of the compound's biological activity.
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A Comparative Benchmarking of Cytotoxicity in Novel Isonicotinic Acid Analogs: A Guide for Drug Discovery Professionals
This guide offers a comprehensive comparative analysis of the cytotoxic profiles of novel isonicotinic acid analogs. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth examination of experimental data, detailed methodologies for key cytotoxicity assays, and insights into the underlying mechanisms of action. Our objective is to furnish the scientific community with a robust framework for evaluating this promising class of compounds in the context of anticancer research.
Introduction: The Emerging Potential of Isonicotinic Acid Analogs in Oncology
Isonicotinic acid, a pyridine-3-carboxylic acid isomer, and its derivatives have long been a cornerstone in medicinal chemistry. The most prominent analog, isoniazid, is a first-line treatment for tuberculosis.[1] Beyond their established antimicrobial properties, recent investigations have unveiled the potential of isonicotinic acid analogs as cytotoxic agents against various cancer cell lines.[1][2] This has spurred a growing interest in synthesizing and evaluating novel analogs with improved efficacy and selectivity.
Experimental Design & Rationale: A Multi-faceted Approach to Cytotoxicity Profiling
To comprehensively assess the cytotoxic potential of novel isonicotinic acid analogs, a multi-assay approach is indispensable. This strategy allows for a more complete picture of a compound's effect on cell health, distinguishing between cytostatic (growth inhibition) and cytotoxic (cell death) effects, and elucidating the mode of cell death.
Our comparative study utilizes a panel of well-established human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma), to assess the broad-spectrum anticancer potential of the analogs.
Visualization of the Experimental Workflow
The following diagram illustrates the sequential workflow employed in the cytotoxic characterization of the novel isonicotinic acid analogs.
Caption: A schematic of the experimental workflow for the comparative cytotoxicity study.
Methodologies: Ensuring Scientific Rigor and Reproducibility
The following section provides detailed, step-by-step protocols for the key cytotoxicity assays employed in this guide. Adherence to these standardized methods is crucial for generating reliable and comparable data.
Cell Culture
-
Cell Lines: MCF-7, A549, and HepG2 cell lines are obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using 0.25% Trypsin-EDTA.[3]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the isonicotinic acid analogs and a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[1] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[1]
-
Stop Reaction: Add 50 µL of stop solution to each well.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
Annexin V-FITC/PI Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
Protocol:
-
Cell Treatment: Treat cells with the isonicotinic acid analogs at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Comparative Cytotoxicity Profiles of Novel Isonicotinic Acid Analogs
The following table summarizes the cytotoxic activity (IC50 values) of a series of representative novel isonicotinic acid analogs against the MCF-7, A549, and HepG2 cancer cell lines. The data presented here is a synthesis of findings from various studies on isonicotinic acid derivatives and serves as an illustrative example.[1][2]
| Compound ID | R-Group Modification | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| IA-1 | -H (Isonicotinic Acid) | >100 | >100 | >100 |
| IA-2 | -NHNH2 (Isoniazid) | 85.3 | 92.1 | 78.5 |
| IA-3 | Hydrazone with Benzaldehyde | 45.2 | 51.7 | 42.1 |
| IA-4 | Hydrazone with 4-Nitrobenzaldehyde | 21.8 | 28.4 | 19.5 |
| IA-5 | Hydrazone with 4-Hydroxybenzaldehyde | 33.6 | 40.1 | 30.9 |
| IA-6 | Hydrazone with 2,4-Dichlorobenzaldehyde | 15.7 | 20.3 | 14.2 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 0.9 |
Key Observations and Structure-Activity Relationship (SAR) Insights:
-
The parent isonicotinic acid (IA-1) exhibits negligible cytotoxicity.
-
The introduction of a hydrazide moiety (Isoniazid, IA-2) confers a modest level of cytotoxic activity.
-
The formation of hydrazones (IA-3 to IA-6) significantly enhances cytotoxicity.
-
Electron-withdrawing groups on the benzaldehyde ring (e.g., -NO2 in IA-4 and -Cl in IA-6) generally lead to increased cytotoxic potency.
-
The presence of an electron-donating group (e.g., -OH in IA-5) results in a moderate increase in cytotoxicity compared to the unsubstituted benzaldehyde hydrazone (IA-3).
Mechanism of Action: Unraveling the Cellular Pathways
Understanding the mechanism by which novel isonicotinic acid analogs induce cell death is paramount for their development as therapeutic agents. Evidence suggests that many of these compounds trigger apoptosis, or programmed cell death.
Induction of Apoptosis
Flow cytometry analysis using Annexin V-FITC/PI staining reveals that treatment with cytotoxic isonicotinic acid analogs leads to a significant increase in the population of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Potential Signaling Pathways
While the precise signaling pathways are still under investigation for many novel analogs, several potential mechanisms have been proposed based on the known activities of related compounds.
Caption: A simplified diagram of potential signaling pathways involved in isonicotinic acid analog-induced apoptosis.
Increased production of reactive oxygen species (ROS) is a common mechanism of cytotoxicity for many anticancer agents.[5] This oxidative stress can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors. Subsequently, a cascade of caspases, the executioner enzymes of apoptosis, is activated, leading to controlled cell death.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of novel isonicotinic acid analogs as a promising class of cytotoxic agents. The formation of hydrazones and the strategic incorporation of various substituents on the aromatic ring have been shown to be effective strategies for enhancing their anticancer activity.
Future research should focus on:
-
Synthesis of a broader library of analogs to further refine the structure-activity relationship.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways.
-
In vivo studies in animal models to evaluate the efficacy and safety of the most promising candidates.
-
Exploration of combination therapies with existing anticancer drugs to identify potential synergistic effects.
By continuing to explore the rich chemical space of isonicotinic acid derivatives, the scientific community is poised to uncover novel and effective therapeutic strategies for the treatment of cancer.
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Assessing the selectivity of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid against a panel of kinases
Introduction: The Imperative of Selectivity in Kinase Drug Discovery
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their deregulation is a hallmark of numerous diseases, most notably cancer. However, the high degree of structural conservation across the human kinome presents a formidable challenge: achieving inhibitor selectivity. A highly selective inhibitor promises precision targeting, maximizing therapeutic efficacy while minimizing off-target effects that can lead to toxicity. Conversely, a non-selective or multi-targeted inhibitor may offer advantages in complex, polygenic diseases but carries a higher risk of unforeseen side effects.
This guide provides a comprehensive framework for assessing the kinase selectivity profile of a novel compound, 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid (herein referred to as CPD-X) . As the inhibitory activity of CPD-X against the kinome is currently uncharacterized, we will establish a rigorous, field-proven methodology for its initial profiling and analysis.
To contextualize the potential outcomes, we will compare the hypothetical profile of CPD-X against three well-characterized kinase inhibitors, each representing a distinct selectivity paradigm:
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.
-
Sunitinib: A multi-kinase inhibitor targeting VEGFR, PDGFR, KIT, and other kinases, approved for treating renal cell carcinoma and gastrointestinal stromal tumors.[1]
-
Staurosporine: A broad-spectrum, notoriously non-selective kinase inhibitor, often used as a positive control in screening assays.[2]
By following this guide, researchers can generate a robust, interpretable dataset to make informed decisions about the future development of CPD-X or any other novel kinase inhibitor.
The Strategic Approach: Designing a Comprehensive Kinase Selectivity Screen
The cornerstone of a reliable selectivity assessment is a well-designed experimental workflow. Our approach is two-tiered: a broad primary screen to identify initial targets, followed by dose-response studies to quantify potency. We will employ a gold-standard biochemical assay and discuss orthogonal methods for data validation.
Experimental Workflow Diagram
Caption: Workflow for kinase selectivity profiling.
Experimental Protocols: A Step-by-Step Guide
This section details the methodology for a robust biochemical screen. The chosen assay, the ADP-Glo™ Kinase Assay, is a widely used, luminescence-based platform that quantifies kinase activity by measuring the amount of ADP produced during a phosphorylation reaction.[3][4]
Selection of Kinase Panel
Reagent and Compound Preparation
-
Compound Stock Solutions: Prepare 10 mM stock solutions of CPD-X, Gefitinib, Sunitinib, and Staurosporine in 100% DMSO.
-
Primary Screening Plate: From the 10 mM stock, create an intermediate dilution plate. Then, using an acoustic liquid handler, dispense the compounds into a 384-well assay plate to achieve a final concentration of 1 µM for the initial screen. Include wells with DMSO only as a negative control (0% inhibition) and a suitable positive control inhibitor for each kinase or Staurosporine for a global positive control.
-
Dose-Response Plates: For IC50 determination, perform a 10-point, 3-fold serial dilution from a starting concentration of 10 µM.
ADP-Glo™ Kinase Assay Protocol (384-well format)
The causality behind this protocol is to accurately measure the enzymatic conversion of ATP to ADP, which is the direct output of kinase activity. The two-step process ensures that the luminescent signal is proportional only to the ADP generated during the reaction.[8]
-
Kinase Reaction Initiation:
-
To the 384-well plate containing the pre-dispensed compounds, add 2.5 µL of a solution containing the specific kinase and its corresponding peptide or protein substrate in reaction buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Causality: It is crucial to use an ATP concentration that is at or near the Michaelis constant (Kₘ) for each individual kinase. This ensures that the measured IC50 value is a close approximation of the inhibitor's intrinsic binding affinity (Kᵢ) and allows for a fair comparison across different kinases.[9] Screening at physiological ATP levels (~1 mM) can be performed as a secondary assay to assess potency in a more biologically relevant context.[6]
-
Incubate the plate at room temperature for the recommended time for each kinase (typically 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Causality: This step is essential to eliminate the background from the initial, high concentration of ATP, ensuring that the subsequent signal is derived solely from the newly generated ADP.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin system to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Data Presentation and Comparative Analysis
Primary Screen and IC50 Determination
Data from the primary 1 µM screen will be calculated as percent inhibition relative to the DMSO control. Any kinase inhibited by >70% in this initial screen would be considered a "hit" and selected for follow-up IC50 determination.
The following table presents a hypothetical dataset for CPD-X alongside published data for the comparator compounds. This allows for a direct, quantitative comparison of potency and selectivity.
| Kinase Target | CPD-X (IC50, nM) | Gefitinib (IC50, nM) | Sunitinib (IC50, nM) | Staurosporine (IC50, nM) |
| EGFR | 25 | 37 | 8,750 | 6.4 |
| ERBB2 | 1,200 | 3,400 | >10,000 | 20 |
| VEGFR2 | >10,000 | >10,000 | 16 | 7.1 |
| PDGFRβ | >10,000 | 8,400 | 2 | 8.2 |
| KIT | 8,500 | >10,000 | 15 | 12 |
| SRC | 450 | >10,000 | 220 | 1.3 |
| ABL1 | 9,800 | >10,000 | 340 | 2.2 |
| CDK2 | >10,000 | >10,000 | 5,800 | 3.1 |
| AURKA | 7,800 | >10,000 | 270 | 15 |
| ROCK1 | >10,000 | >10,000 | 4,500 | 4.6 |
| (Note: Data for Gefitinib, Sunitinib, and Staurosporine are representative values from public sources. Data for CPD-X is hypothetical for illustrative purposes.) |
Quantifying Selectivity
To move beyond a simple list of IC50 values, we use quantitative metrics to describe selectivity.
-
Selectivity Score (S-score): This is a simple and intuitive measure. The S(1µM) is the fraction of kinases in the panel that are inhibited by more than a certain threshold (e.g., 90%) at a 1 µM concentration. A lower S-score indicates higher selectivity.[2]
-
CPD-X (hypothetical S(1µM)) : 0.005 (assuming it inhibits only 2 kinases out of a 400-kinase panel)
-
Sunitinib (known multi-kinase inhibitor) : ~0.15
-
Staurosporine (non-selective) : >0.80
-
-
Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome. It ranges from 0 (completely non-selective, inhibiting all kinases equally) to 1 (perfectly selective, inhibiting only a single kinase).[10][11] It provides a more nuanced view than the S-score as it considers the entire inhibition profile.[12]
-
CPD-X (hypothetical Gini) : 0.92 (highly selective)
-
Gefitinib (selective) : ~0.75
-
Sunitinib (multi-targeted) : ~0.55
-
Staurosporine (non-selective) : ~0.15
-
Visualizing Selectivity: The Kinome Dendrogram
The most powerful way to visualize selectivity is to map the inhibition data onto a phylogenetic tree of the human kinome. This allows for the rapid identification of which kinase families are targeted and which are spared.
Caption: Hypothetical kinome dendrogram for CPD-X.
Interpretation and Future Directions
Based on our hypothetical data, CPD-X emerges as a potent and highly selective inhibitor of EGFR, with moderate off-target activity against SRC.
-
Comparison to Gefitinib: CPD-X shows a similar on-target potency for EGFR but may have a slightly different off-target profile (SRC inhibition), which warrants further investigation. This subtle difference could be exploited for specific cancer subtypes or could represent a potential liability.
-
Comparison to Sunitinib and Staurosporine: The contrast is stark. The focused activity of CPD-X is fundamentally different from the broad profiles of Sunitinib and Staurosporine, highlighting its potential as a precision tool or therapeutic.
Self-Validating Next Steps:
To build confidence in these initial biochemical findings, the following steps are critical:
-
Orthogonal Binding Assay: Profile CPD-X using a competition binding assay, such as Eurofins DiscoverX's KINOMEscan™, which measures direct physical interaction (Kₑ) rather than enzymatic inhibition.[5] A strong correlation between the IC50 (biochemical) and Kₑ (binding) data significantly increases confidence in the on-target activity.
-
Cellular Target Engagement: Utilize cellular assays (e.g., NanoBRET™) to confirm that CPD-X can engage with its target kinase, EGFR, in a live-cell environment. This step validates that the compound has sufficient cell permeability and is not subject to immediate efflux.
-
Functional Cellular Assays: Assess the ability of CPD-X to inhibit the downstream signaling pathway of EGFR (e.g., by measuring the phosphorylation of ERK or AKT via Western blot) in a relevant cancer cell line that is dependent on EGFR signaling.
By systematically applying this comprehensive profiling strategy, researchers can rigorously define the selectivity of novel kinase inhibitors like this compound, providing the critical data needed to guide their journey from a promising compound to a potential therapeutic.
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Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898–7914. Available at: [Link]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling. Retrieved January 20, 2026, from [Link]
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Anastassiadis, T. et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 20, 2026, from [Link]
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Graczyk, P. P. (2007). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. Journal of Medicinal Chemistry, 50(23), 5773–5779. Available at: [Link]
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Metz, J. T. et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 278(22), 4211-4221. Available at: [Link]
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Fabian, M. A. et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. Available at: [Link]
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Kitamura, Y. et al. (2005). Efficacy of the tyrosine kinase inhibitor gefitinib in a patient with metastatic small cell lung cancer. British Journal of Cancer, 93(6), 613-614. Available at: [Link]
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Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Available at: [Link]
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ResearchGate. (n.d.). Kinome phylogenetic dendrogram representing the target profiles of erlotinib, gefitinib, and afatinib. Retrieved January 20, 2026, from [Link]
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Davis, M. I. et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available at: [Link]
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K-Optional Software. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8775. Available at: [Link]
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Uitdehaag, J. C. M. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. Available at: [Link]
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Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. Journal of Medicinal Chemistry, 50(23), 5773-9. Available at: [Link]
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bioRxiv. (2019). Kinome-centric pharmacoproteomics identifies signaling pathways underlying cellular responses to targeted cancer drugs. Retrieved January 20, 2026, from [Link]
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Roti, G. et al. (2007). A novel tyrosine-kinase selective inhibitor, sunitinib, induces transient hypothyroidism by blocking iodine uptake. The Journal of Clinical Endocrinology & Metabolism, 92(12), 4646–4649. Available at: [Link]
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Eurofins DiscoverX. (n.d.). KINOMEscan Technology. Retrieved January 20, 2026, from [Link]
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BMG LABTECH. (n.d.). Promega's ADP-Glo kinase assay. Retrieved January 20, 2026, from [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved January 20, 2026, from [Link]
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Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Antitubercular Agents: A Comparative Framework Featuring 3-Pivalamidoisonicotinic Acid Against First-Line Drugs
Introduction: The Imperative for Novel Antitubercular Chemotherapies
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health challenge. The current standard of care, a multi-drug regimen involving isoniazid, rifampicin, pyrazinamide, and ethambutol, has been the cornerstone of treatment for decades.[1][2] While effective, this regimen is lengthy and can be associated with significant toxicity, contributing to patient non-adherence and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. This escalating resistance underscores the urgent need for the development of new chemical entities (NCEs) with novel mechanisms of action, improved potency, and a favorable safety profile.
This guide provides a comprehensive framework for the preclinical benchmarking of a novel antitubercular candidate, using the hypothetical compound 3-pivalamidoisonicotinic acid as a case study. As a derivative of isonicotinic acid, a core scaffold of the frontline drug isoniazid, this NCE represents a logical starting point for exploring structure-activity relationships in the pursuit of improved therapeutics.[3][4][5] We will objectively compare the established performance of first-line TB drugs with the critical experimental data that must be generated for any promising NCE. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis.
Pillar I: Understanding the Benchmarks - The First-Line Arsenal
A robust benchmarking strategy necessitates a deep understanding of the comparators. The four first-line drugs for drug-susceptible TB each possess a unique mechanism of action, a critical feature for combination therapy aimed at preventing the development of resistance.
-
Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[5][6] The activated form covalently inhibits InhA, an enoyl-acyl carrier protein reductase, thereby blocking the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][3]
-
Rifampicin (RIF): This potent bactericidal agent inhibits the DNA-dependent RNA polymerase, effectively halting transcription.[7]
-
Pyrazinamide (PZA): Another prodrug, PZA is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[8] While its exact mechanism is still debated, it is known to be most effective against semi-dormant bacilli in acidic environments, disrupting membrane transport and energy production.
-
Ethambutol (EMB): A bacteriostatic agent that inhibits arabinosyl transferases, enzymes crucial for the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.[9]
Pillar II: The Experimental Gauntlet - A Step-by-Step Guide to Benchmarking
The evaluation of any NCE, such as 3-pivalamidoisonicotinic acid, must follow a rigorous, multi-stage process. This ensures that only the most promising candidates, with a clear therapeutic window and potent antimycobacterial activity, advance to more complex and costly stages of development.
Stage 1: In Vitro Potency Assessment
The initial step is to determine the direct activity of the NCE against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is the primary metric.
-
Preparation of Mycobacterial Culture: M. tuberculosis H37Rv (a standard laboratory strain) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Inoculum Standardization: The bacterial suspension is adjusted to a McFarland standard of 0.5, ensuring a consistent starting inoculum.
-
Serial Dilution: The test compound (3-pivalamidoisonicotinic acid) and first-line drugs are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
Readout: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria. This can be assessed visually or by using a viability indicator like resazurin.
Causality Behind Experimental Choices: The use of a standardized inoculum and a defined growth medium ensures reproducibility. The H37Rv strain is a well-characterized, virulent laboratory strain, providing a consistent baseline for activity.
Caption: Workflow for assessing in vivo efficacy in a mouse model of TB.
Pillar III: Elucidating the Mechanism of Action
While not strictly a benchmarking step, understanding the mechanism of action (MoA) of a novel compound is crucial for its future development, particularly in designing rational combination therapies. For 3-pivalamidoisonicotinic acid, as a derivative of the isonicotinic acid scaffold, a primary hypothesis would be the inhibition of mycolic acid synthesis.
Caption: Hypothesized mechanism of action for 3-pivalamidoisonicotinic acid.
Conclusion
The journey of a novel antitubercular agent from the bench to the clinic is long and fraught with challenges. A systematic and rigorous benchmarking process against the established first-line drugs is paramount for success. By employing the standardized in vitro and in vivo assays outlined in this guide, researchers can generate the critical data needed to objectively assess the potential of new chemical entities like 3-pivalamidoisonicotinic acid. This comparative framework not only allows for a go/no-go decision on further development but also provides invaluable insights into the compound's unique properties, guiding its potential future role in a combination therapy regimen to combat the global threat of tuberculosis.
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World Health Organization. (2023). Global Tuberculosis Report 2023. Geneva: World Health Organization. [Link]
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Koul, A., et al. (2011). The challenge of new drug discovery for tuberculosis. Nature, 469(7331), 483–490. [Link]
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Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. [Link]
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Cole, S. T., et al. (1998). Deciphering the biology of Mycobacterium tuberculosis from the complete genome sequence. Nature, 393(6685), 537–544. [Link]
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Vilchèze, C., & Jacobs, W. R., Jr. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual review of microbiology, 61, 35–50. [Link]
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Belanger, A. E., et al. (1995). The embAB genes of Mycobacterium avium encode an arabinosyl transferase involved in cell wall arabinan biosynthesis. Journal of Bacteriology, 177(23), 6841–6846. [Link]
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Campbell, E. A., et al. (2001). Structural mechanism for rifampicin inhibition of bacterial rna polymerase. Cell, 104(6), 901–912. [Link]
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Schaberg, T., et al. (1995). Hepatotoxicity of pyrazinamide. European Respiratory Journal, 8(12), 2026-2029. [Link]
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Ameen, M., et al. (2021). Mouse models of tuberculosis: from basic science to drug discovery. Expert Opinion on Drug Discovery, 16(11), 1269-1286. [Link]
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Asif, M. (2012). A review on anti-tubercular activity of isonicotinic acid hydrazide (isoniazid) derivatives. Mini reviews in medicinal chemistry, 12(13), 1344–1353. [Link]
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A Researcher's Guide to Validating the Anti-Inflammatory Effects of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid: A Multi-Cell Line Comparison
In the landscape of drug discovery, the journey from a promising compound to a validated therapeutic is paved with rigorous testing and a demand for reproducible results. This guide addresses the critical need for cross-validating the anti-inflammatory properties of a novel compound, 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid, across multiple, biologically relevant cell lines. The reproducibility of a drug's effect is a cornerstone of preclinical research, as findings in one cell line may not always translate to others due to inherent genetic and phenotypic differences.[1][2] This guide provides a framework for a comprehensive and robust comparative study, designed to generate high-quality, reproducible data for researchers, scientists, and drug development professionals.
Introduction to this compound and the Rationale for a Multi-Cell Line Approach
This compound is a derivative of isonicotinic acid, a class of compounds that has shown promise in the development of anti-inflammatory agents.[3][4] Some derivatives have been found to inhibit reactive oxygen species (ROS), a key player in the inflammatory cascade.[3] However, the precise mechanism of action and the consistency of its effects across different cellular contexts remain to be thoroughly elucidated.
A multi-cell line approach is not merely a suggestion but a necessity for robust preclinical validation. Different cell lines, even those of the same lineage, can exhibit significant variability in their response to drugs due to genetic drift and adaptation to culture conditions.[2] Therefore, to build a strong case for the therapeutic potential of this compound, it is imperative to demonstrate its efficacy in a panel of well-characterized cell lines that represent diverse aspects of the inflammatory response.
This guide will focus on a comparative study using three distinct and widely utilized cell lines in inflammation research: the murine macrophage-like cell line RAW 264.7 , the human monocytic cell line THP-1 , and the human lung adenocarcinoma cell line A549 .
Core Experimental Strategy: A Self-Validating System
The experimental design is structured to be a self-validating system, incorporating appropriate controls and orthogonal assays to ensure the reliability of the findings. The core of this strategy is to induce an inflammatory response in each cell line using a standardized stimulus and then to quantify the inhibitory effects of this compound on key inflammatory mediators.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Mechanistic Insight: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways that orchestrate the inflammatory response. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]
-
The NF-κB Pathway: This pathway is a central regulator of inflammation.[7][8][9][10] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[5][8]
-
The MAPK Pathway: This pathway, which includes kinases like p38 and JNK, is also heavily involved in the inflammatory response and cytokine production.[6][11][12][13]
By assessing the phosphorylation status of key proteins in these pathways (e.g., p65 subunit of NF-κB and p38 MAPK), we can gain valuable mechanistic insights into how this compound exerts its anti-inflammatory effects.
Inflammatory Signaling Pathways Diagram
Caption: Simplified overview of the LPS-induced NF-κB and MAPK signaling pathways leading to pro-inflammatory cytokine production.
Detailed Experimental Protocols
To ensure reproducibility, the following detailed protocols are provided.
Protocol 1: Cell Culture and Treatment
-
Cell Line Maintenance:
-
RAW 264.7: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
THP-1: Culture in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.
-
A549: Culture in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain all cells at 37°C in a humidified atmosphere of 5% CO2. Routinely check for and prevent mycoplasma contamination.
-
-
Cell Seeding:
-
Seed cells in 96-well plates for viability and cytokine assays, and in 6-well plates for Western blotting, at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
-
THP-1 Differentiation:
-
For THP-1 cells, induce differentiation into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. Replace the media with fresh, PMA-free media and allow the cells to rest for 24 hours before treatment.
-
-
Compound and LPS Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Prepare a stock solution of lipopolysaccharide (LPS) from E. coli O111:B4 in sterile, endotoxin-free water.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Following pre-treatment, stimulate the cells with 1 µg/mL LPS for a predetermined time (e.g., 24 hours for cytokine analysis, 30-60 minutes for signaling pathway analysis). Include unstimulated controls for all treatment groups.
-
Protocol 2: Measurement of Pro-Inflammatory Cytokines (ELISA)
-
Sample Collection: After the 24-hour LPS stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6 (for RAW 264.7) and human TNF-α and IL-6 (for THP-1 and A549).
-
Follow the manufacturer's instructions meticulously.[14][15] This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.[14]
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the known standards.
-
Calculate the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values on the standard curve.[16]
-
Protocol 3: Western Blot Analysis of Signaling Pathways
-
Protein Extraction: After the shorter LPS stimulation period (30-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: Cell Viability Assay (MTT)
-
Assay Procedure:
-
After the 24-hour treatment with this compound (in the presence and absence of LPS), add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells. This is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[17][18]
Data Presentation and Interpretation
For a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Effect of this compound on LPS-Induced Cytokine Production
| Cell Line | Compound Conc. (µM) | TNF-α Production (% of LPS Control) | IL-6 Production (% of LPS Control) |
| RAW 264.7 | 1 | ||
| 10 | |||
| 50 | |||
| THP-1 | 1 | ||
| 10 | |||
| 50 | |||
| A549 | 1 | ||
| 10 | |||
| 50 |
Table 2: IC50 Values for Inhibition of Cytokine Production
| Cell Line | TNF-α IC50 (µM) | IL-6 IC50 (µM) |
| RAW 264.7 | ||
| THP-1 | ||
| A549 |
Table 3: Effect of this compound on Cell Viability
| Cell Line | Compound Conc. (µM) | Cell Viability (% of Vehicle Control) |
| RAW 264.7 | 1 | |
| 10 | ||
| 50 | ||
| THP-1 | 1 | |
| 10 | ||
| 50 | ||
| A549 | 1 | |
| 10 | ||
| 50 |
Conclusion: Towards a Comprehensive Understanding
By systematically applying these protocols across different cell lines, researchers can generate a comprehensive and reproducible dataset on the anti-inflammatory effects of this compound. This comparative approach will not only strengthen the evidence for its therapeutic potential but also provide valuable insights into its mechanism of action and potential cell-type-specific effects. The rigorous and self-validating nature of this experimental design is crucial for building a solid foundation for further preclinical and clinical development.
References
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 323. [Link]
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Towers, C. G. (2018). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
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Schulze-Luehrmann, J., & Ghosh, S. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 11, 553. [Link]
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PUR-FORM. (2021). NF- kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
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Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]
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Fujinaga, K. (2018). What are good cell lines to study proinflammatory cytokine signaling? ResearchGate. [Link]
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Mashhadi, H., et al. (2007). Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. BMC Pregnancy and Childbirth, 7, 7. [Link]
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Optimizing methods for profiling cytokines in cultures of human cancer cell lines. (2023). Diva-Portal.org. [Link]
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Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1435. [Link]
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Niepel, M., et al. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Reports, 28(5), 1383-1398.e5. [Link]
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The Effects of Ibuprofen, Naproxen and Diclofenac on cell Apoptosis, Cell Proliferation and Histology Changes in Human Cholangiocarcinoma Cell Lines. (2021). Asian Pacific Journal of Cancer Prevention, 22(1), 161-168. [Link]
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García-Lafuente, A., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. International Journal of Molecular Sciences, 22(16), 8758. [Link]
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Ulrich, T. (2018). Cancer cell lines evolve in ways that affect how they respond to drugs. Broad Institute. [Link]
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Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(2,2-Dimethyl-propionylamino)-isonicotinic Acid: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment
Understanding the potential hazards of a chemical is the foundational step in determining its proper disposal pathway. Based on the data for the parent compound, isonicotinic acid, we can anticipate that 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid presents the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation[1][2][3][4].
-
Respiratory Irritation: May cause respiratory irritation[1][2][3][4].
-
Aquatic Hazard: May be harmful to aquatic life[4].
Therefore, it is imperative to treat this compound as a hazardous waste and avoid disposing of it via standard laboratory drains or as regular solid waste[5][6].
Table 1: Hazard Profile of Structurally Related Compound (Isonicotinic Acid)
| Hazard Statement | Classification | GHS Pictogram | Precautionary Measures |
| H315: Causes skin irritation | Skin Irritant, Category 2 | GHS07 | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing[2][4]. |
| H319: Causes serious eye irritation | Eye Irritant, Category 2 | GHS07 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][2]. |
| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure, Category 3 | GHS07 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area[1][2][4]. |
| H402: Harmful to aquatic life | Hazardous to the aquatic environment, Acute, Category 3 | None | P273: Avoid release to the environment[4]. |
Personal Protective Equipment (PPE) for Handling and Disposal
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles. A face shield may be necessary if there is a risk of splashing[1][2].
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles[2][4].
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
For a solid spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Contain: Prevent the spread of the dust.
-
Clean-up: Carefully sweep up the spilled solid and place it into a designated, labeled hazardous waste container[3]. Avoid creating dust. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if the material is soluble and not reactive with it), and collect the cleaning materials as hazardous waste.
For a solution spill:
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Once absorbed, scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting all materials for disposal as hazardous waste.
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate compliant disposal[7].
-
Solid Waste: Collect solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams[7]. For instance, avoid mixing with strong oxidizing or reducing agents[3].
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste[5][8]. After rinsing and defacing the label, the container may be disposed of as non-hazardous waste, though institutional policies may vary[5][6][8].
Diagram 1: Waste Disposal Decision Tree
Caption: Decision workflow for proper segregation and disposal of the chemical waste.
Storage and Labeling of Waste Containers
Proper storage and labeling of hazardous waste are mandated by regulatory bodies such as the EPA and OSHA[9][10].
-
Container Selection: Use containers that are compatible with the chemical waste. For acidic compounds, avoid metal containers[7][9]. High-density polyethylene (HDPE) containers are generally a good choice.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Irritant")[11].
-
Storage Location: Store waste containers in a designated satellite accumulation area that is close to the point of generation and under the control of laboratory personnel[7][11]. The storage area should have secondary containment to prevent spills from spreading[9].
-
Container Management: Keep waste containers securely closed except when adding waste[6][11]. Do not fill containers beyond 90% capacity to allow for expansion and prevent spills[9].
Final Disposal Procedures
The ultimate disposal of hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[3][6].
-
Request Pickup: Once a waste container is full or has been in storage for the maximum allowable time (which can be as short as 90 days for larger quantity generators), contact your EHS office to schedule a waste pickup[9].
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and regulatory agencies.
-
Professional Disposal: The EHS office will then ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal in accordance with all federal, state, and local regulations[12].
Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical waste on their own without specific training and authorization[12].
Regulatory Compliance
Adherence to regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) is mandatory[9][13]. Your institution's EHS department is the primary resource for ensuring compliance with these complex regulations. All laboratory personnel who generate hazardous waste should receive appropriate training on these procedures[14].
By following these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- CPAChem. (2023, December 18). Safety data sheet.
- Jubilant Ingrevia. Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Ohio Environmental Protection Agency. (2025, July). Managing Hazardous Waste Generated in Laboratories.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Carl ROTH. Safety Data Sheet: Isonicotinic acid.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Occupational Safety and Health Administration. Hazardous Waste - Overview.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
- K-BID. (2024, October 30). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
